BOC-L-Phenylalanine-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-GYZZUBJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of BOC-L-Phenylalanine-¹³C in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, BOC-L-Phenylalanine-¹³C has emerged as a versatile reagent with significant applications in proteomics, metabolomics, and drug development. This technical guide provides an in-depth overview of the core uses of BOC-L-Phenylalanine-¹³C, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in their scientific endeavors.
BOC-L-Phenylalanine-¹³C is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (BOC) group, and one or more carbon atoms are replaced with the stable isotope carbon-13. This isotopic labeling allows for the precise tracking and quantification of phenylalanine and its metabolic products in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The BOC protecting group is instrumental in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains.
Core Applications in Research
The utility of BOC-L-Phenylalanine-¹³C in research is multifaceted, primarily revolving around its function as a tracer for metabolic pathways and as a building block for generating internal standards for quantitative analysis.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, such as ¹³C-phenylalanine, into a biological system, researchers can trace the path of the labeled carbons through various metabolic pathways. The distribution of the ¹³C label in downstream metabolites provides a detailed map of cellular metabolism.
Phenylalanine is a precursor for the synthesis of tyrosine and several neurotransmitters. In cancer research, altered phenylalanine metabolism has been observed, making ¹³C-phenylalanine a valuable tool for studying metabolic reprogramming in tumor cells.
Quantitative Proteomics
In proteomics, accurate quantification of protein expression levels is crucial. BOC-L-Phenylalanine-¹³C is utilized in the synthesis of stable isotope-labeled peptides. These synthetic peptides, which are chemically identical to their endogenous counterparts but differ in mass due to the ¹³C label, are used as internal standards in targeted proteomics assays. By spiking a known concentration of the labeled peptide into a biological sample, the absolute quantity of the corresponding endogenous peptide, and by extension the protein, can be determined with high precision using techniques like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) with mass spectrometry.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling strategy for quantitative proteomics. While the direct use of BOC-L-Phenylalanine-¹³C in SILAC is not standard due to challenges with cellular uptake and the need for in-vivo deprotection of the BOC group, the underlying principle of metabolic labeling is a key application area for isotope-labeled amino acids. In a typical SILAC experiment, cells are cultured in media containing either a "light" (natural isotope abundance) or a "heavy" (stable isotope-labeled) essential amino acid. After several cell divisions, the heavy amino acid is fully incorporated into the proteome. The proteomes of different cell populations (e.g., treated vs. untreated) can then be mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
The primary challenge with using a BOC-protected amino acid in SILAC is that the bulky BOC group can hinder transport across the cell membrane. Furthermore, cells would need to possess enzymatic machinery to efficiently remove the BOC group intracellularly to make the ¹³C-phenylalanine available for protein synthesis. While challenging, research into non-canonical amino acid incorporation is an active area, and future developments may enable the use of such protected amino acids in metabolic labeling.
Data Presentation
Table 1: Illustrative Metabolic Flux Analysis Data in a Cancer Cell Line
This table represents hypothetical data from a ¹³C-Metabolic Flux Analysis experiment tracing the metabolism of ¹³C-phenylalanine in a cancer cell line compared to a control cell line. Fluxes are normalized to the rate of glucose uptake.
| Metabolic Pathway | Reaction | Flux (Control) | Flux (Cancer) | Fold Change |
| Phenylalanine Metabolism | Phenylalanine -> Tyrosine | 10.5 ± 1.2 | 18.2 ± 2.1 | 1.73 |
| Tyrosine -> Fumarate + Acetoacetate | 8.1 ± 0.9 | 12.5 ± 1.5 | 1.54 | |
| Pentose Phosphate Pathway | G6P -> R5P | 35.2 ± 3.5 | 60.1 ± 5.8 | 1.71 |
| Glycolysis | Glucose -> Pyruvate | 100.0 ± 8.0 | 150.0 ± 12.0 | 1.50 |
| TCA Cycle | Citrate -> α-Ketoglutarate | 45.6 ± 4.1 | 35.2 ± 3.6 | 0.77 |
Table 2: Quantification of a Target Protein using a ¹³C-Labeled Peptide Standard
This table shows example data from a targeted proteomics experiment to quantify Protein X in plasma samples from healthy and diseased individuals using a synthetic peptide standard synthesized with BOC-L-Phenylalanine-¹³C.
| Sample Group | Number of Samples (n) | Endogenous Peptide Peak Area | Labeled Peptide Peak Area | Calculated Protein X Concentration (ng/mL) |
| Healthy Control | 50 | 1.2 x 10⁶ | 2.5 x 10⁶ | 48.0 ± 5.2 |
| Disease State A | 50 | 3.6 x 10⁶ | 2.5 x 10⁶ | 144.0 ± 15.8 |
| Disease State B | 50 | 0.5 x 10⁶ | 2.5 x 10⁶ | 20.0 ± 3.1 |
Experimental Protocols
Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
This protocol outlines the manual synthesis of a ¹³C-labeled peptide for use as an internal standard.
1. Resin Preparation:
-
Swell 100 mg of Wang resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
2. First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of HBTU/HOBt coupling reagents in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
3. Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
4. Incorporation of BOC-L-Phenylalanine-¹³C:
-
Dissolve 3 equivalents of BOC-L-Phenylalanine-¹³C and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIEA.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Note: Subsequent amino acids are coupled following the standard Fmoc-SPPS procedure (Steps 2 and 3).
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final ¹³C-labeled peptide.
Protocol 2: General Workflow for ¹³C-Metabolic Flux Analysis
This protocol provides a general overview of the steps involved in a ¹³C-MFA experiment.
1. Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
For the experimental group, replace the standard medium with a medium containing a known concentration of ¹³C-labeled L-phenylalanine.
-
Culture the cells for a sufficient period to achieve isotopic steady-state (typically several cell doublings).
2. Metabolite Extraction:
-
Quench metabolic activity rapidly by adding cold methanol (B129727) or by snap-freezing in liquid nitrogen.
-
Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
For LC-MS, use a method optimized for the separation and detection of amino acids and their derivatives.
-
Acquire data in a full scan or targeted SIM mode to determine the mass isotopomer distribution of phenylalanine and its downstream metabolites.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic network model and software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.
-
The software performs an iterative optimization to calculate the metabolic flux values that best explain the experimental data.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Figure 1: Tracing ¹³C-Phenylalanine metabolism in a cancer cell.
Figure 2: Workflow for targeted protein quantification.
Conclusion
BOC-L-Phenylalanine-¹³C is a powerful and versatile tool in the modern research laboratory. Its application in metabolic flux analysis provides unparalleled insights into the intricate workings of cellular metabolism, particularly in disease states like cancer. Furthermore, its role in the synthesis of stable isotope-labeled internal standards is fundamental to the advancement of quantitative proteomics, enabling the precise and accurate measurement of protein biomarkers. As analytical technologies continue to evolve, the demand for high-quality, isotopically labeled reagents such as BOC-L-Phenylalanine-¹³C will undoubtedly grow, further empowering researchers to unravel the complexities of biological systems.
An In-depth Technical Guide to BOC-L-Phenylalanine-¹³C: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C), a stable isotope-labeled amino acid derivative. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical and physical properties, structure, and applications, along with detailed experimental protocols.
Chemical Properties and Structure
BOC-L-Phenylalanine-¹³C is a derivative of the essential amino acid L-phenylalanine. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and one of the carbon atoms is replaced with its stable isotope, ¹³C. The position of the ¹³C label can vary, with common variants being labeled at the carboxyl carbon (1-¹³C) or within the phenyl ring (ring-¹³C₆). This isotopic labeling makes it a valuable tool for a range of analytical and research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃¹³CH₁₉NO₄ | [1] |
| Molecular Weight | 266.30 g/mol (for 1-¹³C) | [1] |
| CAS Number | 84771-22-2 (for 1-¹³C) | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 85-87 °C | [2] |
| Optical Rotation [α]²⁰/D | +25° (c=1 in ethanol) | [2] |
| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[2] Insoluble in water and petroleum ether. | [3] |
| Isotopic Purity | Typically ≥ 99 atom % ¹³C |
Chemical Structure
The chemical structure of BOC-L-Phenylalanine-¹³C features a chiral center at the alpha-carbon, the Boc protecting group attached to the nitrogen atom, and the phenyl group characteristic of phenylalanine. The ¹³C isotope is incorporated at a specific position, most commonly the carboxyl carbon.
Structure of BOC-L-[1-¹³C]Phenylalanine:
Experimental Protocols
This section provides detailed methodologies for the synthesis of BOC-L-Phenylalanine and its application in solid-phase peptide synthesis (SPPS) and as an internal standard in liquid chromatography-mass spectrometry (LC-MS).
Synthesis of N-Boc-L-Phenylalanine
This protocol is adapted from the general synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine and can be applied to the synthesis of the ¹³C-labeled analogue by starting with the appropriately labeled L-Phenylalanine.[4]
Materials:
-
L-Phenylalanine (or L-[¹³C]-Phenylalanine)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Pentane
-
Ethyl ether
-
Potassium hydrogen sulfate (B86663) (KHSO₄)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a four-necked round-bottom flask equipped with a stirrer, dropping funnel, condenser, and thermometer, dissolve sodium hydroxide (1.1 mol) in water (1.1 L).
-
Add L-Phenylalanine (1 mol) to the stirred solution at room temperature, followed by the addition of tert-butanol (750 mL).
-
To the clear solution, add di-tert-butyl dicarbonate (1 mol) dropwise over 1 hour. A white precipitate may form.
-
Allow the reaction to stir overnight at room temperature. The pH should be between 7.5 and 8.5.
-
Extract the reaction mixture twice with 250 mL portions of pentane.
-
Extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.
-
Combine the aqueous layers and acidify to pH 1-1.5 by the careful addition of a solution of potassium hydrogen sulfate (1.65 mol) in water (1.5 L).
-
Extract the resulting turbid mixture with four 400 mL portions of ethyl ether.
-
Wash the combined organic layers twice with 200 mL of water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Treat the remaining oil with hexane (B92381) and allow it to crystallize overnight in a refrigerator.
-
Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to yield N-tert-butoxycarbonyl-L-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) using BOC-L-Phenylalanine-¹³C
This protocol outlines the general steps for incorporating BOC-L-Phenylalanine-¹³C into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.[1]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
BOC-L-Phenylalanine-¹³C
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Anisole (B1667542) (scavenger)
-
Diethyl ether
Procedure:
-
Resin Loading (Attachment of the first amino acid):
-
Swell the Merrifield resin in DMF.
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM.
-
-
Coupling:
-
Dissolve BOC-L-Phenylalanine-¹³C (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Repeat Deprotection, Neutralization, and Coupling for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Dry the final peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide, which can then be purified by HPLC.
-
Use as an Internal Standard in LC-MS
BOC-L-Phenylalanine-¹³C can be used as an internal standard for the quantification of unlabeled BOC-L-Phenylalanine or, after deprotection, for L-Phenylalanine in biological matrices.[5][6]
Materials:
-
BOC-L-Phenylalanine-¹³C (internal standard)
-
Sample containing the analyte (e.g., plasma, tissue extract)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the sample, add a known amount of BOC-L-Phenylalanine-¹³C solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For BOC-L-Phenylalanine: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion.
-
For BOC-L-Phenylalanine-¹³C: Monitor the corresponding mass-shifted transition. The precursor ion will have a mass higher by the number of ¹³C atoms.
-
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the unlabeled analyte spiked with a constant concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualizations
Synthesis of BOC-L-Phenylalanine-¹³C
Caption: Workflow for the synthesis of BOC-L-Phenylalanine-¹³C.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Cyclical workflow of Boc-Solid Phase Peptide Synthesis.
LC-MS Quantification Workflow
Caption: Workflow for quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 3. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Principles of 13C Stable Isotope Labeling with Amino Acids
For: Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling with amino acids, particularly using Carbon-13 (¹³C), has become an indispensable tool in modern biological research.[1][] By replacing naturally abundant ¹²C atoms with the heavier, non-radioactive ¹³C isotope, researchers can precisely trace the metabolic fate of amino acids and quantify changes in protein abundance within complex biological systems.[1][3] This guide provides an in-depth overview of the core principles, experimental methodologies, and key applications of ¹³C stable isotope labeling with amino acids, focusing on its utility in quantitative proteomics and metabolic flux analysis.
Core Principle of ¹³C Isotopic Labeling
The fundamental principle of ¹³C isotopic labeling lies in the introduction of molecules enriched with ¹³C into a biological system, such as a cell culture.[4] These "heavy" molecules are chemically identical to their natural "light" counterparts but have a greater mass.[] This mass difference allows them to be distinguished and tracked by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] When ¹³C-labeled amino acids are supplied to cells, they are incorporated into newly synthesized proteins or utilized in various metabolic pathways.[3][5] Analyzing the distribution of these heavy isotopes provides a dynamic picture of cellular processes.
Caption: General principle of ¹³C stable isotope labeling and analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely adopted metabolic labeling technique for accurate quantitative proteomics.[1][5] It enables the comparison of protein abundance between different cell populations, making it ideal for studying the effects of drugs, growth factors, or other stimuli on the proteome.[6]
Principle
The core of SILAC involves growing two or more cell populations in chemically identical culture media, with the exception of one or more essential amino acids.[7] One population is cultured in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in a "heavy" medium with its stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[8] After a sufficient number of cell divisions (typically at least five), the "heavy" amino acid is fully incorporated into the proteome of the second population.[1][8] The cell populations can then be subjected to different experimental conditions, combined, and analyzed. The ratio of "heavy" to "light" peptide signals in the mass spectrometer directly corresponds to the relative abundance of the protein in the two samples.[6]
Experimental Workflow
The SILAC workflow is comprised of an adaptation phase and an experimental phase.[6][7]
Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
Data Presentation: Commonly Used ¹³C-Labeled Amino Acids in SILAC
The choice of amino acids is critical. Arginine and Lysine are frequently used because trypsin, a common enzyme in proteomics, cleaves proteins after these residues, ensuring that most resulting peptides will contain a label for quantification.[7]
| Labeled Amino Acid | Abbreviation | Mass Shift (Da) | Common Use |
| ¹³C₆-L-Arginine | Arg-6, R6 | +6.0201 | General proteomics, avoids Arg-to-Pro conversion issues in some lines. |
| ¹³C₆-L-Lysine | Lys-6, K6 | +6.0201 | Used with Arginine for comprehensive proteome coverage. |
| ¹³C₆,¹⁵N₂-L-Lysine | Lys-8, K8 | +8.0142 | Provides a larger mass shift, useful for resolving complex spectra. |
| ¹³C₆,¹⁵N₄-L-Arginine | Arg-10, R10 | +10.0083 | Maximum common mass shift for Arginine. |
| ¹³C₅,¹⁵N₁-L-Proline | Pro-6 | +6.0112 | Used when studying proline-rich proteins or collagen. |
¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[9][10] By tracing the path of ¹³C atoms from a labeled substrate, such as an amino acid or glucose, through a metabolic network, researchers can build a detailed map of cellular metabolism.[3] This is invaluable for understanding how diseases like cancer or drug treatments alter metabolic pathways.[3][10]
Principle
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (a "tracer") into a biological system at a metabolic steady state.[3][9] As cells metabolize the tracer, the ¹³C atoms are incorporated into various downstream metabolites.[3] For example, ¹³C-labeled glutamine can be used to trace carbon flow into the Tricarboxylic Acid (TCA) cycle.[11] The distribution of ¹³C atoms in these downstream metabolites, known as the mass isotopologue distribution (MID), is measured by mass spectrometry.[3][12] This empirical MID data is then fitted to a computational model of the cell's metabolic network to estimate the flux, or rate, of each reaction.[1][9]
Experimental Workflow
A ¹³C-MFA experiment requires careful planning, execution, and computational analysis.
Caption: Key steps in a ¹³C Metabolic Flux Analysis (MFA) experiment.
Signaling Pathway Example: Tracing ¹³C-Glutamine in the TCA Cycle
¹³C-labeled glutamine is frequently used to study cancer metabolism, as many cancer cells exhibit "glutamine addiction."[11][13] The diagram below illustrates how carbons from [U-¹³C₅]-Glutamine enter and are processed by the TCA cycle.
Caption: Tracing carbons from ¹³C-Glutamine into the TCA cycle.
Data Presentation: Example Mass Isotopologue Distribution (MID)
The primary raw output of a ¹³C tracing experiment is the MID, which details the fractional abundance of each isotopologue for a given metabolite.[3][12] This data is crucial for calculating metabolic fluxes.
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| Citrate (B86180) (6 Carbons) | M+0 | 5 | Unlabeled; from endogenous pools or unlabeled sources. |
| M+1 | 2 | Minor labeling, natural abundance. | |
| M+2 | 15 | Derived from one labeled Acetyl-CoA molecule. | |
| M+3 | 8 | Can indicate pyruvate (B1213749) carboxylation pathway activity.[12] | |
| M+4 | 55 | Major product from labeled Acetyl-CoA and Oxaloacetate. | |
| M+5 | 10 | Can indicate reductive carboxylation from ¹³C₅-Glutamine.[13] | |
| M+6 | 5 | Fully labeled; from fully labeled precursors. |
Note: This table shows hypothetical MID data for citrate from cells grown with a ¹³C-labeled precursor.
Experimental Protocols
Protocol 1: General SILAC Experiment for Quantitative Proteomics
This protocol outlines the key steps for a standard two-state SILAC experiment.
-
Cell Line Selection and Adaptation:
-
Choose an appropriate cell line and ensure it is auxotrophic for the amino acids to be labeled (e.g., Arginine and Lysine).
-
Culture two separate populations of cells. One in "light" SILAC medium and the other in "heavy" SILAC medium (containing, e.g., ¹³C₆-L-Arginine and ¹³C₆-L-Lysine).
-
Subculture the cells for at least five to six doublings to ensure >97% incorporation of the heavy amino acids.[1] Verify incorporation with a preliminary MS analysis.
-
-
Experimental Treatment:
-
Once fully labeled, apply the desired experimental condition (e.g., drug treatment) to the "heavy" labeled cells. Maintain the "light" labeled cells as the control population.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations. Wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).
-
-
Sample Combination and Protein Digestion:
-
Peptide Cleanup and MS Analysis:
-
Stop the digestion with formic acid.
-
Clean and desalt the resulting peptides using a C18 StageTip or similar solid-phase extraction method.[14]
-
Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy-to-light peptide pairs.[1] This ratio reflects the relative protein abundance between the two conditions.
-
Protocol 2: ¹³C Metabolic Tracing Experiment
This protocol provides a general workflow for a steady-state labeling experiment.
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture plates or flasks and grow in standard medium until they reach the desired confluency (typically 70-80%).
-
-
Isotope Labeling:
-
Aspirate the standard medium, wash the cells once with PBS.
-
Add pre-warmed ¹³C-labeling medium containing the tracer of interest (e.g., [U-¹³C]-glucose or [U-¹³C₅]-glutamine).[3]
-
Incubate for a period sufficient to reach isotopic steady state. This time varies by pathway and must be determined empirically (e.g., glycolytic intermediates label in minutes, TCA intermediates can take hours).[12]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent changes during sample collection. A common method is to aspirate the medium and immediately add a cold (-80°C) extraction solvent, such as 80% methanol.[3]
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.[3]
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for analysis.
-
Analyze the samples using an appropriate MS platform (e.g., GC-MS or LC-MS) to determine the mass isotopologue distributions of target metabolites.[13]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of stable isotopes.
-
Use the corrected MID data as input for software packages (e.g., INCA, Metran) to perform metabolic flux analysis and calculate reaction rates.
-
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to BOC-L-Phenylalanine-¹³C: Molecular Properties and Applications
For researchers, scientists, and professionals in drug development, precise analytical tools and reagents are paramount. This guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-phenylalanine (BOC-L-Phenylalanine) and its stable isotope-labeled counterpart, BOC-L-Phenylalanine-¹³C, focusing on their molecular characteristics and applications in advanced research.
Core Molecular Data
Stable isotope labeling is a critical technique in proteomics and metabolomics, enabling the accurate quantification of molecules in complex biological samples. The incorporation of ¹³C into BOC-L-Phenylalanine provides a distinct mass shift, allowing for its differentiation from the unlabeled form in mass spectrometry and specific detection in nuclear magnetic resonance spectroscopy. The key quantitative data for the unlabeled compound and various ¹³C-labeled versions are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Notes |
| BOC-L-Phenylalanine | C₁₄H₁₉NO₄[1][2][3][4][5][6] | 265.31[1][2][5] | N/A | Standard, unlabeled compound. |
| BOC-L-Phenylalanine-¹³C (carbonyl-¹³C) | C₁₃¹³CH₁₉NO₄[7] | 266.30[7][8] | 99 atom % ¹³C[8] | ¹³C label on the carbonyl carbon of the Boc protecting group. |
| BOC-L-Phenylalanine-¹³C (1-¹³C) | C₁₃¹³CH₁₉NO₄ | 266.3[9] | 99%[9] | ¹³C label on the C1 (carboxyl) carbon of the phenylalanine backbone.[9] |
| BOC-L-Phenylalanine-¹³C (2-¹³C) | C₁₃¹³CH₁₉NO₄ | 266.31[10] | Not Specified | ¹³C label on the C2 (alpha-carbon) of the phenylalanine backbone.[10] |
| BOC-L-Phenylalanine-¹³C (ring-¹³C₆) | ⁸C₆¹³C₈H₁₉NO₄ | 271.35[11] | 99%[11] | Six ¹³C atoms composing the phenyl ring. |
Experimental Protocols
The utility of BOC-L-Phenylalanine-¹³C is realized through its application in various experimental workflows. Below are detailed methodologies for its use in solid-phase peptide synthesis and subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating a ¹³C-labeled Phenylalanine residue using Boc chemistry.
1. Resin Preparation:
-
Start with a suitable resin, such as Merrifield or PAM resin.
-
Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.
2. First Amino Acid Attachment (if starting a new synthesis):
-
Dissolve the first Boc-protected amino acid (3 equivalents relative to resin capacity) in a suitable solvent.
-
For Merrifield resin, the cesium salt method is commonly used for the initial attachment to minimize racemization.[8]
-
Couple the amino acid to the resin, often with heating, then wash the resin thoroughly with DMF and DCM.
3. Boc-SPPS Cycle for Peptide Elongation:
This cycle is repeated for each amino acid in the peptide sequence.
-
Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until the resin is no longer acidic.[11]
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Coupling (incorporating BOC-L-Phenylalanine-¹³C):
-
Dissolve BOC-L-Phenylalanine-¹³C (typically 3 equivalents) and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in a suitable solvent like DMF or NMP.
-
Add the activation solution to the neutralized resin-peptide.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.
-
After a negative Kaiser test (indicating complete coupling), filter and wash the resin with DMF and DCM.
-
4. Final Cleavage and Deprotection:
-
Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
This is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[8] This step should be performed with appropriate safety precautions.
-
Scavengers, such as anisole (B1667542) or thioanisole, are added to prevent side reactions with sensitive amino acid residues.
-
The crude peptide is then precipitated with cold diethyl ether, collected, and dried.
5. Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final ¹³C-labeled peptide are confirmed by mass spectrometry and analytical HPLC.
Sample Preparation for NMR Spectroscopy
For structural or dynamic studies of the ¹³C-labeled peptide:
-
Solubility Test: Test the solubility of the purified peptide in various deuterated solvents to find the most suitable one (e.g., D₂O, CD₃CN/D₂O).
-
Sample Preparation: Dissolve approximately 1-5 mg of the peptide in 0.5-0.6 mL of the chosen deuterated solvent in a clean NMR tube.
-
Data Acquisition: Acquire one-dimensional ¹³C and two-dimensional heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC) to observe the labeled site.
Use as an Internal Standard in Mass Spectrometry
The ¹³C-labeled peptide can be used as a heavy internal standard for the accurate quantification of its unlabeled analogue in a complex sample (e.g., plasma, cell lysate).
-
Sample Preparation:
-
Spike a known amount of the purified ¹³C-labeled peptide into the biological sample containing the unlabeled target peptide.
-
Perform sample clean-up and/or enzymatic digestion as required by the experimental workflow.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect specific precursor-to-fragment ion transitions for both the light (unlabeled) and heavy (¹³C-labeled) peptides.
-
-
Quantification:
-
The concentration of the unlabeled peptide in the original sample is determined by calculating the ratio of the peak areas of the light peptide to the heavy internal standard.
-
Visualizing the Workflow
The following diagram illustrates the process of synthesizing a ¹³C-labeled peptide using BOC-L-Phenylalanine-¹³C and its application in a quantitative proteomics experiment.
Caption: Workflow for SPPS of a ¹³C-labeled peptide and its use in quantitative proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. pnas.org [pnas.org]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Dynamics of Cellular Metabolism
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, typically utilizing the stable isotope of carbon, 13C, researchers can trace the flow of atoms through metabolic pathways. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, revealing the activity of pathways crucial for cell growth, proliferation, and response to therapeutic interventions. 13C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.
This technical guide provides an in-depth overview of the core principles of 13C-MFA, detailed experimental protocols, data analysis workflows, and applications relevant to researchers and professionals in drug development.
Core Principles of 13C Metabolic Flux Analysis
The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways and their relative fluxes.
By measuring the MIDs of key intracellular metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, it is possible to calculate the intracellular metabolic fluxes. The main advantage of 13C-MFA over traditional MFA is that the isotope labeling data provides a wealth of constraints that enable the precise and accurate determination of fluxes in complex metabolic networks.[1][2]
There are two main approaches to 13C-MFA:
-
Stationary (Steady-State) 13C-MFA: This is the most common approach and assumes that the cells are in a metabolic and isotopic steady state. This means that the intracellular metabolite concentrations and the isotopic labeling of metabolites are constant over time.
-
Isotopically Non-stationary 13C-MFA (INST-MFA): This approach is used for systems that do not reach an isotopic steady state or to probe the dynamics of metabolic pathways. In INST-MFA, the time-dependent changes in isotopic labeling are measured and used to estimate fluxes.
The 13C-MFA Experimental Workflow
A typical 13C-MFA experiment involves a series of well-defined steps, from experimental design to data analysis. A generalized workflow is depicted below.
Detailed Experimental Protocols
Rigorous and reproducible experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps in detail.
Protocol 1: Cell Culture and Isotopic Labeling
-
Media Preparation: Prepare a chemically defined cell culture medium. For most 13C-MFA experiments, it is essential to use a medium where the primary carbon source(s) can be completely replaced with their 13C-labeled counterparts. For example, start with a glucose-free basal medium and supplement it with the desired concentration of 13C-labeled glucose. A common tracer choice for studying central carbon metabolism is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose.[3]
-
Cell Seeding and Growth: Seed the cells of interest in standard culture medium and allow them to reach the mid-exponential growth phase. This ensures that the cells are in a state of balanced growth and metabolism.
-
Isotopic Labeling: To initiate the labeling experiment, aspirate the standard medium and replace it with the pre-warmed 13C-labeling medium. The duration of the labeling will depend on the specific metabolic pathways being investigated and whether a steady-state or non-stationary analysis is being performed. For steady-state analysis in mammalian cells, labeling for 18-24 hours is common to ensure isotopic equilibrium is reached.[4] It is crucial to run parallel cultures with unlabeled medium as controls.
Protocol 2: Metabolite Quenching and Extraction
This step is critical to instantaneously halt all enzymatic activity, preserving the in vivo metabolic and isotopic state of the cells.
-
Quenching Solution Preparation: Prepare a quenching solution of 60% methanol (B129727) in 0.85% (w/v) ammonium (B1175870) bicarbonate and cool it to -40°C.[3]
-
Rapid Quenching:
-
For adherent cells: Place the culture plate on dry ice, aspirate the labeling medium, and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add the ice-cold quenching solution.[5]
-
For suspension cells: Rapidly transfer the cell suspension to a centrifuge tube containing the ice-cold quenching solution.
-
-
Cell Lysis and Metabolite Extraction:
-
After quenching, scrape the adherent cells or pellet the suspension cells by centrifugation at a low temperature.
-
Resuspend the cell pellet in a cold extraction solvent, such as a methanol/water mixture.
-
Perform multiple extraction steps to ensure complete recovery of metabolites. A common procedure involves sequential extractions with 100% methanol and water.[2]
-
Combine the extracts and centrifuge to remove cell debris.
-
The resulting supernatant contains the intracellular metabolites.
-
Protocol 3: Sample Preparation for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites need to be chemically derivatized to increase their volatility.
-
Sample Drying: Lyophilize the metabolite extracts to complete dryness using a speed vacuum concentrator.
-
Derivatization:
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. This step protects carbonyl groups. Incubate at a controlled temperature (e.g., 30°C for 60 minutes).[6]
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample. This step derivatizes hydroxyl, carboxyl, and amine groups. Incubate at a controlled temperature (e.g., 30°C for 30 minutes).[6]
-
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system for analysis.
Data Presentation: Quantitative Flux Maps
The primary output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These results are typically presented in tables, allowing for easy comparison between different experimental conditions.
Table 1: Representative Extracellular Fluxes in Proliferating Cancer Cells
This table provides typical ranges for nutrient uptake and secretion rates observed in cancer cell lines, which serve as important constraints for the metabolic model.[4]
| Metabolite | Flux (nmol/10^6 cells/h) |
| Glucose Uptake | 100 - 400 |
| Lactate Secretion | 200 - 700 |
| Glutamine Uptake | 30 - 100 |
| Other Amino Acids | 2 - 10 |
Table 2: Example of a Central Carbon Metabolic Flux Map
The following table presents a hypothetical but representative flux map for a cancer cell line, with fluxes normalized to the glucose uptake rate. This type of table is a key outcome of a 13C-MFA study.
| Reaction/Pathway | Relative Flux (%) |
| Glycolysis | |
| Glucose -> G6P | 100.0 |
| G6P -> Pentose Phosphate Pathway | 15.0 |
| F6P -> F1,6BP | 85.0 |
| GAP -> Pyruvate | 170.0 |
| Pyruvate -> Lactate | 130.0 |
| Pyruvate -> Acetyl-CoA (Mito.) | 35.0 |
| TCA Cycle | |
| Acetyl-CoA + OAA -> Citrate | 35.0 |
| α-KG -> Succinyl-CoA | 30.0 |
| Malate -> OAA | 32.0 |
| Anaplerosis/Cataplerosis | |
| Pyruvate -> OAA | 5.0 |
| Glutamine -> α-KG | 25.0 |
| Citrate -> Acetyl-CoA (Cyto.) | 3.0 |
The Intersection of Signaling Pathways and Metabolism: A 13C-MFA Perspective
Cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, are master regulators of metabolism. Dysregulation of these pathways is a hallmark of many diseases, including cancer. 13C-MFA is a powerful tool to investigate how signaling pathways reprogram metabolic fluxes.
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and promotes anabolic processes to support cell growth and proliferation.[7] For instance, activation of this pathway can increase glucose uptake and glycolysis, and promote the use of glucose-derived carbon for biosynthesis.
Recent studies have utilized hyperpolarized 13C MRI to non-invasively monitor the metabolic response to PI3K/mTOR inhibitors in real-time.[8] For example, treatment of glioblastoma models with a dual PI3K/mTOR inhibitor led to a decrease in the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate, indicating a reduction in glycolytic flux.[8] This demonstrates the utility of 13C tracers in assessing the metabolic impact of targeting specific signaling pathways.
Conclusion
13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Graphviz attributes - Factor Documentation [docs.factorcode.org]
- 4. d-nb.info [d-nb.info]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Node Attributes | Graphviz [graphviz.org]
- 7. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide – Metabolic Changes are Associated with Enhanced Survival - PMC [pmc.ncbi.nlm.nih.gov]
The Application of BOC-L-Phenylalanine-¹³C in Quantitative Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C) in the field of quantitative proteomics. While the use of Boc-protected amino acids for in-vivo metabolic labeling presents unique considerations, this document outlines the core principles, experimental workflows, and potential applications for this stable isotope-labeled compound in mass spectrometry-based protein quantification.
Introduction to Quantitative Proteomics and Stable Isotope Labeling
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample, offering critical insights into cellular processes, disease mechanisms, and drug action.[1] Mass spectrometry (MS) has become a cornerstone of this field, enabling the large-scale identification and quantification of proteins.[2] A powerful strategy in quantitative proteomics is stable isotope labeling, where proteins are differentially labeled with light and heavy isotopes.[3] This allows for the direct comparison of protein abundance between different samples within a single MS analysis, minimizing experimental variability.[4]
One of the most prominent metabolic labeling techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5] In a typical SILAC experiment, two populations of cells are grown in media containing either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) essential amino acid.[6] As cells grow and synthesize proteins, they incorporate these amino acids.[7] When the cell lysates are combined, the mass difference between the heavy and light peptides allows for their relative quantification by mass spectrometry.[8]
BOC-L-Phenylalanine-¹³C: A Tool for Quantitative Proteomics
BOC-L-Phenylalanine-¹³C is an L-phenylalanine molecule where one or more ¹²C atoms have been replaced by the stable isotope ¹³C, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound can serve as a precursor for introducing a mass tag into proteins for quantitative analysis.
Key Applications
The primary application of BOC-L-Phenylalanine-¹³C in this context is as a metabolic precursor in SILAC-based experiments to compare protein expression levels between different cellular states. It can also be used to synthesize ¹³C-labeled peptides, which can serve as internal standards for targeted protein quantification.
Potential research areas include:
-
Drug Discovery: Identifying protein targets of drugs and elucidating their mechanism of action by quantifying changes in protein expression or post-translational modifications upon drug treatment.
-
Biomarker Discovery: Comparing the proteomes of healthy and diseased cells or tissues to identify potential biomarkers for diagnosis, prognosis, or therapeutic monitoring.
-
Cell Signaling Studies: Investigating dynamic changes in protein abundance and phosphorylation events in signaling pathways.
-
Protein Turnover Analysis: By employing pulsed SILAC (pSILAC) techniques, researchers can measure the rates of protein synthesis and degradation.
Experimental Workflow: SILAC with BOC-L-Phenylalanine-¹³C
The use of a Boc-protected amino acid for in-vivo metabolic labeling is not a standard SILAC approach. The Boc group may interfere with cellular uptake and must be removed for the ¹³C-phenylalanine to be incorporated into newly synthesized proteins. However, some cellular systems, particularly E. coli-based cell-free expression systems, have been shown to possess enzymatic activities capable of in-situ deprotection. The following outlines a generalized workflow, with the critical consideration of the deprotection step.
Caption: Generalized SILAC workflow using BOC-L-Phenylalanine-¹³C.
Detailed Experimental Protocol
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
The "light" control population is grown in a medium containing natural abundance L-phenylalanine.
-
The "heavy" experimental population is grown in a medium where L-phenylalanine is replaced with BOC-L-Phenylalanine-¹³C.
-
Crucial Consideration: The efficiency of cellular uptake and in-vivo deprotection of the Boc group must be empirically determined. This may involve a period of adaptation or the use of specific cell lines with appropriate enzymatic activity.
-
-
Cell Lysis and Protein Quantification:
-
After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the cells are harvested.
-
The two cell populations are lysed using an appropriate buffer.
-
The total protein concentration of each lysate is determined.
-
-
Sample Mixing and Proteolytic Digestion:
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed.
-
The combined protein mixture is then subjected to proteolytic digestion, typically with trypsin, to generate peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹³C in the labeled phenylalanine.
-
-
Data Analysis:
-
Specialized software is used to identify the peptides from the MS/MS spectra and to quantify the relative abundance of the "light" and "heavy" forms of each peptide pair.
-
The ratio of the intensities of the heavy and light peptide peaks reflects the relative abundance of the corresponding protein in the two samples.
-
Data Presentation and Interpretation
The quantitative data from a SILAC experiment is typically presented in tables that list the identified proteins and their corresponding abundance ratios between the experimental and control samples.
Table 1: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Ratio (Heavy/Light) |
| P02768 | ALB | LVNEVTEFAK | 1.2 x 10⁸ | 1.1 x 10⁸ | 0.92 |
| Q9Y6K9 | HSP90AA1 | IQEEYEAFK | 8.5 x 10⁷ | 1.8 x 10⁸ | 2.12 |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 2.1 x 10⁸ | 2.0 x 10⁸ | 0.95 |
| P08670 | VIM | YETIAAQACGSVDIK | 9.2 x 10⁶ | 4.5 x 10⁶ | 0.49 |
This table presents illustrative data and is not derived from a specific experiment using BOC-L-Phenylalanine-¹³C.
A ratio close to 1 indicates no change in protein abundance, while a ratio significantly greater or less than 1 suggests upregulation or downregulation, respectively, in the experimental condition.
Signaling Pathway Visualization
Quantitative proteomics data can be used to map changes onto known signaling pathways, providing a systems-level understanding of cellular responses.
Caption: Example of mapping quantitative data onto a signaling pathway.
In this hypothetical example, the SILAC ratios (indicated in the nodes) suggest that Drug X leads to the upregulation of Kinase 1 and a downstream Transcription Factor, ultimately affecting target gene expression.
Conclusion
BOC-L-Phenylalanine-¹³C offers a potential tool for quantitative proteomics, particularly for researchers interested in metabolic labeling studies. While its application requires careful consideration of cellular uptake and the in-vivo removal of the Boc protecting group, the principles of SILAC provide a robust framework for its use. The ability to introduce a stable isotope label through metabolic incorporation allows for highly accurate and reproducible quantification of protein abundance, providing valuable insights into complex biological systems and accelerating drug discovery and development efforts. Further empirical studies are needed to establish optimized protocols and to fully explore the utility of BOC-L-Phenylalanine-¹³C in various cellular models.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
The Indispensable Role of Labeled Amino Acids in Advancing Biomolecular NMR Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of biomolecular research, particularly in the realms of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. The full potential of biomolecular NMR, however, is unlocked through the strategic use of isotopically labeled amino acids. By replacing naturally abundant isotopes like carbon-12 (¹²C), nitrogen-14 (¹⁴N), and hydrogen-1 (¹H) with their NMR-active counterparts—carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H)—researchers can significantly enhance spectral quality, simplify complex spectra, and design sophisticated experiments to probe the innermost workings of proteins. This technical guide provides a comprehensive overview of the application of labeled amino acids in biomolecular NMR, detailing labeling strategies, experimental protocols, and the invaluable insights they provide.
Core Principles of Isotopic Labeling in Biomolecular NMR
The fundamental principle behind isotopic labeling in NMR is the introduction of magnetically active nuclei into a protein of interest. While ¹H is naturally abundant and NMR-active, its high prevalence in biomolecules leads to crowded and often unresolvable spectra, especially for larger proteins. The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) means that proteins are essentially "NMR-invisible" at these frequencies without isotopic enrichment.[1]
By providing isotopically enriched precursors during protein expression, these "heavy" isotopes are incorporated into the amino acid building blocks and subsequently into the protein. This enrichment allows for the use of multidimensional heteronuclear NMR experiments that correlate the chemical shifts of different nuclei (e.g., ¹H, ¹⁵N, and ¹³C), dramatically improving spectral resolution and enabling the study of proteins that would otherwise be intractable.[1]
Key Isotopes and Their Applications
The choice of isotope and labeling strategy is dictated by the specific biological question being addressed. The most commonly used stable isotopes in biomolecular NMR are:
-
Nitrogen-15 (¹⁵N): Primarily used for backbone-focused studies. ¹⁵N-labeling allows for the acquisition of the foundational ²D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each non-proline amino acid residue's backbone amide group. This "fingerprint" spectrum is invaluable for assessing protein folding, stability, and for mapping interaction interfaces.[2]
-
Carbon-13 (¹³C): Essential for detailed structural studies. Uniform ¹³C-labeling, often in conjunction with ¹⁵N-labeling, enables a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) that are crucial for the sequential assignment of backbone and side-chain resonances, a prerequisite for 3D structure determination.[3]
-
Deuterium (²H): A powerful tool for studying large proteins. Replacing ¹H with ²H (deuteration) simplifies spectra and, more importantly, reduces the dominant relaxation pathways for ¹³C and ¹H nuclei, leading to sharper resonance lines. This is particularly beneficial for proteins with high molecular weights, where slow tumbling rates would otherwise lead to extensive line broadening.[4][5] Perdeuteration, in combination with the reintroduction of protons at specific sites (e.g., methyl groups), is a key strategy for NMR studies of very large macromolecular complexes.
Strategies for Isotopic Labeling
The method of introducing isotopic labels can be tailored to the specific needs of the NMR experiment. The primary strategies include:
Uniform Labeling
In this approach, the protein expression medium contains ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[3] This results in the incorporation of the heavy isotopes at all possible positions in the protein. Uniform ¹⁵N/¹³C labeling is the standard for de novo protein structure determination.
Selective Labeling
To simplify spectra and focus on specific regions of a protein, selective labeling strategies are employed. This can be achieved in several ways:
-
Amino Acid-Specific Labeling: The growth medium is supplemented with one or more specific types of ¹⁵N and/or ¹³C-labeled amino acids, while the remaining amino acids are unlabeled. This results in a spectrum containing signals only from the labeled residue types, which can be invaluable for resonance assignment and for studying specific sites of interest, such as an enzyme's active site.[1][6]
-
Residue-Specific Labeling using Precursors: Labeled metabolic precursors can be added to the growth medium to label specific types of amino acids. For example, labeled α-ketoisovalerate can be used to specifically label leucine (B10760876) and valine residues.
-
Site-Specific Labeling: This advanced technique allows for the incorporation of a labeled amino acid at a single, defined position in the protein sequence. This is often achieved using cell-free protein synthesis systems and modified tRNA molecules.[6]
Segmental Isotope Labeling
For very large proteins or multi-domain proteins, it can be advantageous to label only a specific domain or segment. This is achieved through techniques like expressed protein ligation or protein trans-splicing, where labeled and unlabeled protein fragments are ligated together to form the final, segmentally labeled protein.
Cell-Free Protein Synthesis: A Powerful Tool for Labeling
Cell-free protein synthesis has emerged as a highly versatile platform for producing isotopically labeled proteins for NMR studies.[7] This in vitro method offers several advantages over traditional in vivo expression systems:
-
High Labeling Efficiency: Direct addition of labeled amino acids to the reaction mixture ensures high incorporation rates with minimal isotopic scrambling.[6][7]
-
Flexibility: It allows for the easy incorporation of a wide variety of labeled amino acids, including unnatural ones, and is highly amenable to selective and site-specific labeling.[6]
-
Toxicity Circumvention: Proteins that are toxic to host cells can be readily produced in a cell-free system.[7]
-
Cost-Effectiveness for Selective Labeling: Since only the protein of interest is synthesized, smaller quantities of expensive labeled amino acids are required compared to in vivo methods.[7][8]
Quantitative Data on Labeling Strategies
The choice of labeling strategy is often a balance between the desired experimental outcome, protein yield, labeling efficiency, and cost. The following tables provide a summary of typical quantitative data for common labeling approaches.
| Labeling Method | Expression System | Typical Protein Yield (mg/L of culture) | Isotopic Incorporation Level | Relative Cost |
| Uniform ¹⁵N Labeling | E. coli (Minimal Media) | 5 - 50 | > 95% | Low |
| Uniform ¹⁵N/¹³C Labeling | E. coli (Minimal Media) | 5 - 40 | > 95% for ¹⁵N, ~97-98% for ¹³C[9] | Moderate |
| Selective Amino Acid Labeling | E. coli | 5 - 30 | > 90% (can be variable) | High (per labeled amino acid) |
| Cell-Free Synthesis | E. coli extract | 0.1 - 1 mg/mL of reaction[10] | > 98% | Moderate to High (system dependent) |
| Isotope Source | Typical Application | Advantages | Disadvantages |
| ¹⁵NH₄Cl | Uniform ¹⁵N labeling | Cost-effective for uniform labeling | Not suitable for selective labeling |
| ¹³C-Glucose | Uniform ¹³C labeling | Relatively cost-effective for uniform ¹³C labeling | Can lead to complex spectra in large proteins |
| ¹⁵N/¹³C Labeled Amino Acids | Selective labeling | Simplifies spectra, allows focus on specific residues | High cost per amino acid |
| ²H₂O (Deuterium Oxide) | Deuteration for large proteins | Reduces relaxation, sharpens signals | Can affect protein expression levels |
Experimental Protocols: A Practical Overview
The successful application of labeled amino acids in NMR studies relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Uniform ¹⁵N/¹³C Labeling of Proteins in E. coli
Objective: To produce a protein uniformly labeled with ¹⁵N and ¹³C for structural and assignment studies.
Methodology:
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium with a single colony of E. coli (typically BL21(DE3) strain) transformed with the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and ¹³C-glucose (2-4 g/L) as the sole nitrogen and carbon sources, respectively, with the overnight starter culture.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
¹H-¹⁵N HSQC: The "Fingerprint" Experiment
Objective: To obtain a 2D correlation spectrum of backbone amide protons and nitrogens, providing a unique peak for each non-proline residue.
Methodology:
-
Sample Preparation: Prepare a 0.1-1 mM sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.
-
Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Shim the magnetic field to achieve optimal homogeneity.
-
Pulse Program: Select a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).
-
Acquisition Parameters:
-
Set the ¹H spectral width to ~12-16 ppm, centered at ~4.7 ppm (the water resonance).
-
Set the ¹⁵N spectral width to ~30-40 ppm, centered at ~118-120 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a ~0.5 mM sample).
-
Collect at least 128-256 complex points in the indirect (¹⁵N) dimension.
-
-
Processing and Analysis: Process the data using appropriate window functions and Fourier transformation. The resulting 2D spectrum will show cross-peaks corresponding to the ¹H-¹⁵N correlations of the protein backbone.
Visualizing Workflows and Pathways
The logical flow of experiments and the underlying biological processes can be effectively visualized using diagrams.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M9 Medium Composition Alters E. coli Metabolism During Recombinant Expression | bioRxiv [biorxiv.org]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-free protein synthesis using E. coli cell extract for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.synthelis.com [blog.synthelis.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Isotopic Enrichment with 13C-Amino Acids: Core Concepts for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles and applications of isotopic enrichment using 13C-labeled amino acids. This powerful technique has become an indispensable tool in modern biological and biomedical research, offering precise insights into protein dynamics, metabolic pathways, and cellular responses to various stimuli. Here, we delve into the core methodologies of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and 13C-Metabolic Flux Analysis (13C-MFA), providing detailed experimental protocols, quantitative data, and visual representations of key workflows and pathways to empower your research endeavors.
Core Principles of 13C Isotopic Labeling
Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or entire cell.[1] The process involves substituting one or more atoms in a molecule of interest with their stable, non-radioactive heavy isotope.[1] For carbon, the heavy isotope 13C is utilized in place of the far more abundant 12C. The foundational principle involves providing cells or organisms with a substrate, such as glucose or specific amino acids, enriched with 13C.[1] This labeled substrate is then taken up by the cells and integrated into various metabolic pathways. As these labeled carbon atoms traverse through processes like glycolysis, the Krebs cycle, and protein synthesis, they are incorporated into a wide array of downstream metabolites and macromolecules.[1][2] Advanced analytical techniques, primarily mass spectrometry (MS), are then employed to detect and quantify the incorporation of 13C, allowing for the precise tracking and quantification of molecules within complex biological systems.[3]
Key Methodologies and Applications
Two prominent techniques that leverage 13C-amino acid enrichment are SILAC for quantitative proteomics and 13C-MFA for analyzing metabolic fluxes.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely adopted metabolic labeling technique for the accurate quantification of proteins.[3] It enables the comparison of protein abundance between different cell populations under various experimental conditions.[3] The core of the SILAC methodology involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[3] Typically, one population is cultured in a "light" medium containing the natural amino acid (e.g., 12C6-Arginine), while the other is grown in a "heavy" medium containing a 13C-labeled version of the same amino acid (e.g., 13C6-Arginine).[4]
After a sufficient number of cell divisions, the heavy amino acids become fully incorporated into the entire proteome of the "heavy" cell population.[5] The two cell populations can then be subjected to different experimental treatments. Subsequently, the cell populations or their protein lysates are combined in a 1:1 ratio.[6] This mixture is then processed for proteomic analysis, typically involving protein digestion into peptides followed by liquid chromatography-mass spectrometry (LC-MS/MS).[5] The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the relative peak intensities directly correspond to the relative abundance of the protein in the two cell populations.
The general workflow for a SILAC experiment is depicted below.
13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a technique used to track and measure the flow of carbon through intracellular metabolic pathways by utilizing 13C-labeled compounds like glucose and amino acids.[2] By introducing a 13C-labeled substrate into a biological system, researchers can trace the distribution of the 13C isotopes in downstream metabolites.[7] The specific labeling patterns of these metabolites provide a wealth of information about the activity of different metabolic pathways.[2] This method is considered the gold standard for quantifying intracellular reaction rates, or fluxes.[1]
The experimental workflow for 13C-MFA involves several key steps. It begins with the careful design of the experiment, including the selection of the appropriate 13C-labeled tracer.[2] Cells are then cultured with the tracer until they reach a metabolic and isotopic steady state. Following this, metabolites are extracted and their 13C labeling patterns are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or LC-MS.[8] Finally, the experimental data is integrated into a computational model of the metabolic network to estimate the intracellular metabolic fluxes.[8]
The five basic steps of a 13C-MFA experiment are illustrated in the following diagram.
Data Presentation: Quantitative Parameters
The success of isotopic enrichment studies relies on precise quantitative control and measurement. The following tables summarize key quantitative data for SILAC and 13C-MFA experiments.
Table 1: SILAC Labeling Parameters
| Parameter | Typical Value(s) | Notes |
| Labeled Amino Acids | 13C6-Lysine, 13C6,15N2-Lysine, 13C6-Arginine, 13C6,15N4-Arginine | The choice of labeled amino acids depends on the protease to be used for protein digestion (e.g., Lysine and Arginine for Trypsin).[4] |
| Concentration in Media | 50 - 150 mg/L | The exact concentration should be optimized for the specific cell line.[9] |
| Labeling Efficiency | >90-99% | Achieved after at least 5-6 cell doublings to ensure complete incorporation.[10][11] |
| Mass Shift (m/z) | +3 for 13C6-Lys, +4 for 13C6,15N2-Lys, +3 for 13C6-Arg, +5 for 13C6,15N4-Arg (for +2 ionized peptides) | The mass shift allows for the differentiation of light and heavy peptides in the mass spectrometer.[12] |
Table 2: 13C-MFA Tracer Performance in Central Carbon Metabolism
This table, based on a computational evaluation in a human lung carcinoma cell line (A549), shows the performance of different 13C-glucose tracers for estimating fluxes in specific metabolic subnetworks. Higher scores indicate more precise flux estimates.[7]
| Metabolic Pathway | Best Performing Glucose Tracers |
| Glycolysis | [1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose |
| Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose |
| Tricarboxylic Acid (TCA) Cycle | [U-13C6]glucose |
| Overall Central Carbon Metabolism | [1,2-13C2]glucose |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are generalized protocols for key experiments.
Protocol 1: SILAC Labeling of Mammalian Cells
-
Media Preparation : Prepare "light" and "heavy" SILAC media. For example, for DMEM-based medium, supplement with dialyzed fetal bovine serum (10% v/v), penicillin-streptomycin (B12071052) (1% v/v), and the respective light or heavy amino acids (e.g., 150 mg/L of 13C6, 15N2-Lysine and 50 mg/L of 13C6, 15N4-Arginine for the heavy medium).[9][13]
-
Cell Adaptation : Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[6]
-
Experimental Treatment : Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.
-
Cell Lysis and Protein Extraction : Harvest both cell populations and lyse the cells using a suitable lysis buffer to extract the proteins. Determine the protein concentration for each lysate.
-
Sample Combination and Digestion : Combine equal amounts of protein from the "light" and "heavy" lysates. Reduce, alkylate, and digest the combined protein sample with a protease (e.g., trypsin) overnight.[1]
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer.[6]
-
Data Analysis : Use specialized software (e.g., MaxQuant) to identify and quantify the light and heavy peptide pairs. The ratio of the heavy to light peak intensities represents the relative abundance of the protein.
Protocol 2: 13C-Metabolic Flux Analysis using a Glucose Tracer
-
Experimental Design : Define the metabolic network of interest and select the optimal 13C-labeled glucose tracer based on the specific research question (see Table 2).[7]
-
Cell Culture and Labeling : Culture cells in a defined medium where the primary carbon source is the selected 13C-labeled glucose. Ensure the cells reach both a metabolic and isotopic steady state. This can be verified by measuring the isotopic labeling of key metabolites at multiple time points (e.g., 18 and 24 hours).[3]
-
Metabolite Extraction : Rapidly quench metabolism and extract intracellular metabolites. A common method involves using a pre-chilled 80% methanol (B129727) solution.
-
Isotopic Labeling Measurement : Analyze the 13C labeling patterns of the extracted metabolites using GC-MS or LC-MS. For GC-MS analysis, derivatization of the metabolites is often required to increase their volatility.
-
Flux Estimation : Utilize a computational flux model and the measured labeling data to estimate the intracellular metabolic fluxes. This typically involves minimizing the difference between the experimentally measured and the model-predicted labeling patterns.[8]
-
Statistical Analysis : Perform a statistical analysis to assess the confidence intervals of the estimated fluxes.
Mandatory Visualizations: Signaling and Metabolic Pathways
Visualizing the complex interplay of molecules in signaling and metabolic pathways is crucial for understanding the data generated from isotopic enrichment experiments.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[14] SILAC-based proteomics is frequently used to study the mTOR signaling pathway and identify novel interacting proteins.[15]
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. wp.unil.ch [wp.unil.ch]
- 10. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ckisotopes.com [ckisotopes.com]
- 13. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
BOC-L-Phenylalanine-13C material safety data sheet information
An In-depth Technical Guide to the Material Safety of BOC-L-Phenylalanine-13C
This guide provides a comprehensive overview of the material safety information for this compound, a stable isotope-labeled amino acid derivative. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information presented is synthesized from publicly available safety data sheets and product information pages.
Chemical Identification and Properties
This compound is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and one or more carbon atoms are replaced with the stable isotope Carbon-13.[1] This isotopic labeling is primarily for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies, such as in peptide synthesis and metabolic flux analysis.[1][2] The ¹³C label does not fundamentally alter the chemical's hazardous properties.
Quantitative Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | [3] |
| Molecular Weight | 266.30 g/mol | [4][5] |
| Appearance | White solid powder | [6] |
| Melting Point | 85 - 88 °C (185 - 190.4 °F) | [3][6] |
| Optical Activity | [α]20/D +25° (c = 1 in ethanol) | [4] |
| Isotopic Purity | 99 atom % ¹³C | [4] |
| Solubility | Insoluble in water | [6] |
| Storage Temperature | Refrigerate at +2°C to +8°C, desiccated, and protected from light. | [5] |
Hazard Identification and Toxicological Information
BOC-L-Phenylalanine and its isotopically labeled forms are not classified as hazardous substances according to GHS and do not meet the criteria for classification under Regulation (EC) No 1272/2008.[7][8] They are not considered acutely toxic, corrosive, or irritating to the skin or eyes.[7]
Summary of Toxicological Data
| Toxicological Endpoint | Classification/Data | Source(s) |
| Acute Toxicity | Shall not be classified as acutely toxic. No data available. | [7][9][10] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin. | [7][8] |
| Serious Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or eye irritant. | [7][8] |
| Respiratory or Skin Sensitisation | Shall not be classified as a respiratory or skin sensitiser. | [8] |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | [8] |
| Carcinogenicity | Shall not be classified as carcinogenic. | [8] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [8] |
While specific toxicological data is largely unavailable, the compound may be harmful if inhaled or swallowed and may cause respiratory tract irritation.[9][10]
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to standard laboratory safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale | Source(s) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or airborne dust particles. | [6][11] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. | [11] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills and contamination. | [11] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask (e.g., N95) may be used if dust is generated. | To minimize inhalation of the solid powder, especially when weighing. | [6][11] |
General Handling and Storage Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC-PHE-OH-2-13C [amp.chemicalbook.com]
- 4. Boc-13C-Phe-OH 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. L-Phenylalanine-ð-ð¡-Boc (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2170-0.5 [isotope.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Incorporation of BOC-L-Phenylalanine-¹³C via Solid-Phase Peptide Synthesis
The site-specific incorporation of stable isotope-labeled amino acids is a powerful technique in pharmaceutical and biochemical research. BOC-L-Phenylalanine-¹³C serves as a crucial building block for synthesizing peptides intended for detailed structural, dynamic, and metabolic studies. The ¹³C label provides a non-radioactive probe for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and a distinct mass signature for quantitative proteomics using mass spectrometry.[1]
The t-Butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) is a robust and well-established method for this purpose.[2][3] It relies on an acid-labile Boc group for temporary protection of the α-amino group and more stable protecting groups for side chains, which are removed at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[2][3] The chemical reactivity of ¹³C-labeled phenylalanine is identical to its unlabeled counterpart, allowing for its direct use in standard Boc-SPPS protocols without significant alteration of reaction conditions.[4]
Quantitative Data Summary
The overall yield and purity of a synthesized peptide are dependent on several factors, including the peptide sequence, length, and the efficiency of each coupling step. The following tables provide expected quantitative data for a standard peptide synthesis incorporating BOC-L-Phenylalanine-¹³C.
Table 1: Typical Synthesis Yields and Purity
| Parameter | Expected Value | Notes |
| Coupling Efficiency per Step | >99% | Monitored by qualitative tests (e.g., Kaiser test). |
| Crude Peptide Yield | 70-90% | Dependent on peptide length and sequence complexity. |
| Final Purified Peptide Yield | 30-50% | Post-RP-HPLC purification. For a standard pentapeptide on a ~100 mg resin scale, a final yield of 15-25 mg is typical.[4] |
| Isotopic Enrichment | >98% | Based on the purity of the starting BOC-L-Phenylalanine-¹³C material. |
| Final Peptide Purity | >95% | Determined by RP-HPLC and Mass Spectrometry. |
Table 2: Mass Spectrometry Data for Isotope Verification
| Isotope | Mass Shift Contribution (Da) | Analytical Purpose |
| ¹³C | +1.00335 per ¹³C atom | Confirms successful incorporation of the labeled amino acid into the final peptide.[4] |
| Natural Abundance ¹²C | Baseline | Comparison standard. |
Experimental Protocols
This section details the comprehensive protocol for solid-phase peptide synthesis using BOC-L-Phenylalanine-¹³C.
Part 1: Resin Preparation and First Amino Acid Attachment
The choice of resin determines the C-terminal functional group of the peptide (e.g., acid or amide).[5] Merrifield resin is commonly used for peptides with a C-terminal carboxylic acid.[6]
-
Resin Swelling:
-
Attachment of First Amino Acid (Cesium Salt Method): [2][6]
-
Dissolve Boc-amino acid (the C-terminal residue, 2-3 equivalents relative to resin capacity) in a suitable solvent like ethanol (B145695) or DMF.[1][2]
-
Add Cesium Carbonate (Cs₂CO₃, ~1.5 equivalents) and react to form the cesium salt.[1][2]
-
Evaporate the solvent to dryness.
-
Dissolve the resulting Boc-amino acid cesium salt in DMF.
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours with agitation.[1][2]
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3x each).[1]
-
Dry the resin under vacuum.
-
Part 2: The Boc-SPPS Elongation Cycle
The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence, including the BOC-L-Phenylalanine-¹³C.
-
N-α-Boc Deprotection:
-
Neutralization:
-
Coupling of BOC-L-Phenylalanine-¹³C:
-
Activation (HBTU/DIEA Method): Dissolve BOC-L-Phenylalanine-¹³C (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the neutralized resin.[2]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser test. A positive result (blue beads) indicates incomplete coupling, and a recoupling step may be necessary.[1]
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.[1]
-
Part 3: Final Cleavage and Purification
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.[1]
-
Peptide Cleavage:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to protect sensitive residues from side reactions.[1]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a stream of nitrogen and then under high vacuum.[1]
-
-
Peptide Precipitation and Extraction:
-
Purification:
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the correct mass, including the mass shift from the ¹³C label, and by analytical HPLC to confirm purity.
-
Overall Experimental Workflow
The entire process from resin selection to purified peptide is summarized in the following workflow diagram.
References
Application Notes and Protocols for Metabolic Labeling in Cell Culture using BOC-L-Phenylalanine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations.[1][2][3] This is achieved by metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with the natural "light" amino acid. When the proteomes are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light peptides allows for their relative quantification.[4][5]
This document provides detailed application notes and protocols for the use of BOC-L-Phenylalanine-¹³C in SILAC experiments. BOC-L-Phenylalanine is a protected amino acid and requires the removal of the tert-butyloxycarbonyl (BOC) protecting group prior to its use in cell culture.[6][7] The following sections will guide the user through the necessary deprotection and purification steps, followed by a comprehensive protocol for metabolic labeling and downstream analysis.
Data Presentation: Key Experimental Parameters
The following table summarizes the key quantitative parameters for a successful SILAC experiment using ¹³C-labeled L-Phenylalanine. These values are recommendations and may require optimization for specific cell lines and experimental conditions.
| Parameter | Recommended Value | Notes |
| BOC-L-Phenylalanine-¹³C Deprotection | ||
| Trifluoroacetic Acid (TFA) Concentration | 25-50% in Dichloromethane (DCM) | Higher concentrations can lead to faster deprotection.[6] |
| Reaction Time | 1-2 hours | Monitor reaction progress by TLC or LC-MS.[6] |
| ¹³C-L-Phenylalanine for SILAC Medium | ||
| Final Concentration in Medium | 82.6 mg/L (0.5 mM) | This is a starting point based on typical DMEM/RPMI formulations. Optimization may be necessary.[8] |
| Cell Culture and Labeling | ||
| Number of Cell Doublings for Full Incorporation | At least 5-6 | Aims for >97% incorporation.[9][10] |
| Mass Spectrometry Analysis | ||
| Expected Mass Shift for ¹³C₆-Phenylalanine | 6 Da | For peptides containing a single phenylalanine residue.[3] |
| Quality Control | ||
| Minimum Labeling Efficiency | >95% | Verify by mass spectrometry before starting the experiment.[9] |
Experimental Protocols
Protocol 1: Deprotection of BOC-L-Phenylalanine-¹³C
Objective: To remove the BOC protecting group from BOC-L-Phenylalanine-¹³C to yield free L-Phenylalanine-¹³C suitable for use in cell culture.
Materials:
-
BOC-L-Phenylalanine-¹³C
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether, cold
-
Centrifuge and centrifuge tubes
-
pH paper or meter
Procedure:
-
Dissolve BOC-L-Phenylalanine-¹³C in anhydrous DCM in a round-bottom flask. A typical concentration is 100 mg/mL.
-
Slowly add an equal volume of TFA to the solution while stirring. This will create a 50% TFA/DCM solution. The reaction is typically performed at room temperature.[6]
-
Allow the reaction to stir for 1-2 hours. Monitor the deprotection by thin-layer chromatography (TLC) or by taking a small aliquot for LC-MS analysis until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and TFA by rotary evaporation. Be cautious as TFA is corrosive.
-
The resulting residue is the TFA salt of L-Phenylalanine-¹³C. To precipitate the free amino acid, add a sufficient volume of cold diethyl ether to the residue and triturate.
-
Collect the precipitate by centrifugation and wash the pellet with cold diethyl ether two more times.
-
Dry the purified L-Phenylalanine-¹³C under vacuum.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
Protocol 2: Preparation of ¹³C-L-Phenylalanine SILAC Medium
Objective: To prepare a cell culture medium containing heavy ¹³C-L-Phenylalanine for metabolic labeling.
Materials:
-
L-Phenylalanine-free cell culture medium (e.g., DMEM, RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Purified L-Phenylalanine-¹³C (from Protocol 1)
-
Sterile-filtered L-Tyrosine solution
-
Standard cell culture supplements (e.g., penicillin-streptomycin, L-glutamine)
Procedure:
-
Prepare the base medium by supplementing the L-Phenylalanine-free medium with dFBS to the desired final concentration (typically 10%). Add other required supplements.
-
Prepare a sterile stock solution of L-Phenylalanine-¹³C in sterile water or PBS.
-
Add the L-Phenylalanine-¹³C stock solution to the base medium to achieve the desired final concentration (e.g., 82.6 mg/L).
-
Crucially, also supplement the medium with unlabeled L-Tyrosine at a standard concentration. This is to prevent the metabolic conversion of the labeled Phenylalanine to labeled Tyrosine, which would complicate data analysis.[11][12]
-
Prepare a "light" control medium in the same manner using unlabeled L-Phenylalanine.
-
Sterile-filter the complete "heavy" and "light" SILAC media.
Protocol 3: Metabolic Labeling of Adherent Cells
Objective: To incorporate ¹³C-L-Phenylalanine into the proteome of cultured cells.
Materials:
-
Adherent cells of interest
-
Complete "heavy" and "light" SILAC media (from Protocol 2)
-
Standard cell culture flasks or plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture the cells in the "light" SILAC medium for at least two passages to ensure they are well-adapted.
-
For the "heavy" population, seed the cells into a new flask and replace the medium with the "heavy" SILAC medium.
-
Culture the cells in their respective "heavy" and "light" media for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[9]
-
Passage the cells as needed, always using the corresponding SILAC medium.
-
Before proceeding with the main experiment, it is essential to check the labeling efficiency (see Protocol 4).
-
Once >95% incorporation is confirmed, the cells are ready for the experimental treatment (e.g., drug treatment, growth factor stimulation).
-
After treatment, wash the cells with PBS, and harvest them by trypsinization or scraping.
-
Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration. The combined sample is now ready for protein extraction and downstream proteomic analysis.
Protocol 4: Assessment of Labeling Efficiency
Objective: To determine the percentage of L-Phenylalanine-¹³C incorporation into the cellular proteome.
Procedure:
-
After at least 5 cell doublings, harvest a small aliquot of cells from the "heavy" labeled population.
-
Extract total protein from the cell pellet.
-
Separate a small amount of the protein lysate (e.g., 20 µg) by SDS-PAGE.
-
Excise a prominent band from the gel and perform an in-gel tryptic digest.
-
Examine the mass spectra for peptides containing Phenylalanine. For a fully labeled peptide, the isotopic envelope will be shifted by +6 Da for each Phenylalanine residue.
-
Calculate the incorporation efficiency by comparing the peak intensities of the heavy (labeled) and light (unlabeled) peptide pairs. The efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.[15]
Protocol 5: Cell Viability Assay
Objective: To ensure that the SILAC labeling process does not adversely affect cell health.
Procedure:
-
At each passage during the SILAC labeling, perform a standard cell viability assay on both the "heavy" and "light" cell populations.
-
A common method is the Trypan Blue exclusion assay. Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells. The viability of the "heavy" and "light" populations should be comparable and typically >95%.
Visualizations
Caption: Experimental workflow for SILAC using BOC-L-Phenylalanine-¹³C.
Caption: Metabolic conversion of Phenylalanine to Tyrosine.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. SILAC Quantitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
- 10. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of different mass spectrometry techniques in the measurement of L-[ring-(13)C6]phenylalanine incorporation into mixed muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of BOC-L-Phenylalanine-¹³C Labeled Peptides using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of peptides labeled with BOC-L-Phenylalanine-¹³C. Stable isotope labeling is a critical technique in quantitative proteomics and drug metabolism studies, enabling the precise tracking and measurement of peptides and proteins.[1][2] This protocol outlines the complete workflow, from sample preparation and LC-MS/MS parameters to data analysis, providing researchers with a comprehensive guide for incorporating BOC-L-Phenylalanine-¹³C labeled peptides as internal standards for accurate quantification.
Introduction
Stable isotope labeling in conjunction with mass spectrometry has become an indispensable tool in modern proteomics and pharmaceutical research.[3] The incorporation of stable isotopes, such as ¹³C, into peptides allows for their differentiation from their unlabeled counterparts by mass spectrometry without altering their chemical properties.[1][4] This principle is the foundation of the "gold standard" for quantitative proteomics, where a heavy, stable isotope-labeled peptide is used as an internal standard to accurately measure the abundance of the corresponding light, native peptide.
This method describes the use of BOC-L-Phenylalanine-¹³C as a means to generate these heavy peptide standards. The tert-butyloxycarbonyl (BOC) protecting group is commonly used in solid-phase peptide synthesis. The ¹³C label introduces a specific mass shift, enabling clear differentiation in the mass spectrometer. This application note provides a detailed protocol for the analysis of a model peptide labeled with BOC-L-Phenylalanine-¹³C, covering all stages from sample handling to data interpretation.
Experimental Workflow
Materials and Methods
Materials
-
BOC-L-Phenylalanine-¹³C : (e.g., BOC-L-Phenylalanine-(¹³C₉, 97-99%)), Cambridge Isotope Laboratories, Inc.
-
Model Peptide : A synthetic peptide containing a phenylalanine residue, synthesized with and without the corresponding ¹³C-labeled BOC-L-Phenylalanine.
-
Solvents : Acetonitrile (ACN), Water (H₂O), Formic Acid (FA), Trifluoroacetic Acid (TFA) - all LC-MS grade.
-
Enzymes : Trypsin, sequencing grade.
-
Reagents : Dithiothreitol (DTT), Iodoacetamide (IAA), Ammonium Bicarbonate.
-
Solid Phase Extraction (SPE) : C18 cartridges.
Sample Preparation Protocol
-
Protein Digestion (for analysis in a biological matrix) :
-
Extract proteins from the biological sample using a suitable lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[3]
-
-
Spiking of Internal Standard :
-
Add a known amount of the BOC-L-Phenylalanine-¹³C labeled peptide standard to the digested sample. The amount should be chosen to be in a similar range to the expected amount of the endogenous peptide.
-
-
Sample Cleanup :
-
Acidify the sample with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the peptides.
-
Elute the peptides and dry them down using a vacuum centrifuge.
-
Reconstitute the peptide mixture in the initial LC mobile phase (e.g., 98% Water/2% ACN with 0.1% Formic Acid).[5]
-
LC-MS/MS Method
-
Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient :
Time (min) % Mobile Phase B 0.0 2 2.0 2 20.0 35 22.0 90 25.0 90 25.1 2 | 30.0 | 2 |
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI.
-
MS1 Scan Range : m/z 300-1800.
-
Data-Dependent Acquisition (DDA) : Top 10 most intense precursor ions selected for MS/MS.
-
Collision Energy : Optimized for the specific peptide, typically in the range of 20-40 eV.
-
MS/MS Scan Range : m/z 100-2000.
Data Analysis
-
Peptide Identification : Process the raw LC-MS/MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify the light and heavy peptides based on their accurate mass and fragmentation spectra.
-
Extracted Ion Chromatograms (XICs) : Generate XICs for the precursor ions of both the light (unlabeled) and heavy (¹³C-labeled) peptides.
-
Peak Integration : Integrate the peak areas of the light and heavy peptide XICs.
-
Quantification : Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide. Since a known amount of the heavy peptide was added, the absolute amount of the light peptide in the original sample can be determined.
Expected Fragmentation
The fragmentation of peptides in tandem mass spectrometry provides sequence information. For peptides containing a BOC-protected amino acid, a characteristic neutral loss of the BOC group (100.0528 Da) is often observed during collision-induced dissociation (CID).[6][7]
Quantitative Data
The following table presents hypothetical quantitative data for the analysis of a model peptide ("Pep-Phe") in a biological matrix using its BOC-L-Phenylalanine-¹³C labeled analogue ("Pep-Phe-¹³C") as an internal standard. A fixed amount of the heavy standard (10 pmol) was spiked into three replicate samples.
| Replicate | Light Peptide Peak Area (Pep-Phe) | Heavy Peptide Peak Area (Pep-Phe-¹³C) | Peak Area Ratio (Light/Heavy) | Calculated Amount (pmol) |
| 1 | 1.25 x 10⁷ | 2.50 x 10⁷ | 0.50 | 5.0 |
| 2 | 1.30 x 10⁷ | 2.48 x 10⁷ | 0.52 | 5.2 |
| 3 | 1.22 x 10⁷ | 2.51 x 10⁷ | 0.49 | 4.9 |
| Average | 1.26 x 10⁷ | 2.50 x 10⁷ | 0.50 | 5.0 |
| %RSD | 3.2% | 0.6% | 3.0% | 3.0% |
Conclusion
The LC-MS/MS method presented provides a reliable and accurate approach for the quantitative analysis of peptides labeled with BOC-L-Phenylalanine-¹³C. The use of a stable isotope-labeled internal standard minimizes experimental variability, leading to high precision and accuracy in quantification. This protocol can be adapted for various research applications in proteomics and drug development where precise measurement of peptide and protein abundance is crucial. The detailed experimental procedures and data analysis workflow serve as a valuable resource for scientists implementing quantitative peptide analysis.
References
- 1. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 2. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ucd.ie [ucd.ie]
- 6. benchchem.com [benchchem.com]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Boc Deprotection Protocol for Peptides Containing 13C-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of peptide and protein chemistry. The Boc group provides robust protection for the N-terminal amine of amino acids and is readily removed under acidic conditions. A critical step in this process is the final cleavage and deprotection of the synthesized peptide from the solid support. This application note provides a detailed protocol for the Boc deprotection of peptides, with a special focus on those incorporating 13C-labeled phenylalanine. The inclusion of stable isotopes like 13C-phenylalanine is invaluable for a range of applications, including metabolic studies, protein turnover analysis, and as internal standards in quantitative mass spectrometry.
The deprotection and cleavage are typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).[1][2] During this process, the acid-labile Boc group is removed, along with other side-chain protecting groups, and the peptide is cleaved from the resin. However, the reactive carbocations generated during the cleavage of protecting groups can lead to undesired side reactions, such as alkylation of sensitive amino acid residues.[3] Phenylalanine, with its aromatic side chain, is susceptible to such modifications. Therefore, the use of "scavenger" molecules in the cleavage cocktail is essential to trap these reactive species and ensure the integrity of the final peptide product.[4] This protocol outlines a robust method for the efficient deprotection of 13C-phenylalanine-containing peptides while minimizing side reactions.
Materials and Reagents
-
Peptide-resin (synthesized using Boc-SPPS with 13C-phenylalanine)
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Triisopropylsilane (TIS)
-
Water, deionized or HPLC grade
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes (polypropylene)
-
Reaction vessel (glass, with a frit and stopcock)
-
Shaker or rocker
-
Centrifuge
-
Lyophilizer
-
HPLC system with a C18 column for purification and analysis
-
Mass spectrometer for identity confirmation
Experimental Protocols
Resin Preparation and Washing
-
Transfer the peptide-resin to a suitable reaction vessel.
-
Wash the resin extensively with dichloromethane (DCM) to remove any residual reagents from the synthesis. Perform 3-5 washes with DCM, allowing the solvent to drain completely after each wash.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all residual solvent.
Cleavage Cocktail Preparation
Caution: Trifluoroacetic acid is a strong, corrosive acid. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
A common and effective cleavage cocktail for peptides containing phenylalanine is "Reagent K" or a simplified version. For this protocol, we will use a standard low-odor cocktail.
Cleavage Cocktail (95% TFA):
-
Trifluoroacetic acid (TFA): 9.5 mL (95% v/v)
-
Triisopropylsilane (TIS): 0.25 mL (2.5% v/v)
-
Water (H₂O): 0.25 mL (2.5% v/v)
Prepare the cleavage cocktail fresh just before use.
Boc Deprotection and Peptide Cleavage
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel. Use approximately 10 mL of the cocktail per gram of resin.
-
Gently agitate the mixture using a shaker or rocker at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the specific side-chain protecting groups used.
-
After the reaction is complete, filter the cleavage solution containing the deprotected peptide into a clean collection tube.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
Peptide Precipitation and Washing
-
In a polypropylene (B1209903) centrifuge tube, add approximately 10 volumes of cold (-20°C) diethyl ether for every 1 volume of the TFA filtrate.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize peptide precipitation.
-
Centrifuge the suspension at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet by resuspending it in a fresh portion of cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this washing step 2-3 times to remove residual scavengers and cleavage byproducts.
-
After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and isotopic incorporation of the 13C-phenylalanine-containing peptide by mass spectrometry. The mass of the peptide will be increased by the number of 13C atoms incorporated (approximately 1.00335 Da per 13C atom).[5]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Data Presentation
The choice of deprotection conditions can significantly impact the purity of the final peptide product. The following table summarizes a comparison of different TFA concentrations for Boc deprotection and other relevant data.
| Cleavage Cocktail Composition (v/v) | Reaction Time | Temperature | Peptide Type | Average Purity (%) | Reference |
| 55% TFA / 45% DCM | 30 min | Room Temp. | 40 different C-terminal amide peptides | ~9% higher than 100% TFA | [2] |
| 100% TFA | 5 min | Room Temp. | 40 different C-terminal amide peptides | Baseline | [2] |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2-4 hours | Room Temp. | General peptides with sensitive residues | High | [4] |
| 95% TFA / 5% Phenol / 5% H₂O / 2% TIS | 3 hours | Room Temp. | General peptides | High | [5] |
Visualization
Experimental Workflow
The overall experimental workflow from the resin-bound protected peptide to the final purified product is illustrated below.
Caption: Overall workflow for Boc deprotection and purification.
Boc Deprotection Signaling Pathway
The following diagram illustrates the key chemical transformations during the Boc deprotection and cleavage step.
Caption: Key reactions in Boc deprotection and cleavage.
References
Harnessing Isotopic Precision: A Guide to Incorporating BOC-L-Phenylalanine-¹³C into Recombinant Proteins in E. coli
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of N-tert-butoxycarbonyl (BOC)-L-Phenylalanine-¹³C into recombinant proteins expressed in Escherichia coli. This technique is invaluable for a range of applications, including detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mechanistic enzyme studies, where precise isotopic labeling is paramount. The protocols outlined below are designed to maximize incorporation efficiency and protein yield, facilitating advanced research in structural biology and drug discovery.
Introduction
The site-specific or uniform incorporation of stable isotopes like ¹³C into proteins is a powerful tool for elucidating protein structure, dynamics, and function. L-Phenylalanine, an aromatic amino acid, often plays a critical role in protein architecture and ligand-binding interfaces. By introducing ¹³C-labeled phenylalanine, researchers can selectively monitor these key regions. The use of BOC-protected L-Phenylalanine-¹³C offers a convenient and efficient method for isotopic labeling. While the BOC group serves as a protective moiety during chemical synthesis, evidence from cell-free protein synthesis systems suggests that E. coli cellular machinery possesses enzymes capable of in-situ deprotection, allowing the direct use of the protected amino acid in culture media.[1]
This guide details two primary protocols for incorporating BOC-L-Phenylalanine-¹³C: one utilizing a standard recombinant E. coli strain and another, more efficient method employing a phenylalanine auxotrophic strain.
Data Presentation: Quantitative Parameters for Optimal Incorporation
The following table summarizes key quantitative data gathered from various studies on isotopic labeling of proteins in E. coli. These parameters serve as a starting point for protocol optimization.
| Parameter | Recommended Value/Range | Notes | Reference |
| BOC-L-Phenylalanine-¹³C Concentration | 100 - 400 mg/L | Higher concentrations can increase incorporation efficiency but may also impact cell viability. Optimization is recommended. | [2] |
| Induction OD₆₀₀ | 0.6 - 1.0 | Inducing at mid-log phase ensures optimal protein expression. High-density protocols can induce at OD₆₀₀ up to 6. | [2][3] |
| Glyphosate Concentration (optional) | 140 mg/L | Inhibits the endogenous aromatic amino acid biosynthesis pathway, thus increasing the incorporation of exogenous phenylalanine. | [2] |
| Co-supplementation (Tyrosine & Tryptophan) | 200 - 400 mg/L each | Prevents isotopic scrambling and ensures the health of the cells when using glyphosate. | [2] |
| Incorporation Efficiency | >70% up to >95% | Efficiency is highly dependent on the protocol, strain, and concentration of the labeled amino acid. | [2] |
| Protein Yield | Variable | Can be comparable to yields in standard M9 minimal media. | [2] |
Experimental Protocols
Protocol 1: Incorporation in a Standard Recombinant E. coli Strain (e.g., BL21(DE3))
This protocol is suitable for initial experiments and when an auxotrophic strain is unavailable. It relies on overwhelming the endogenous phenylalanine synthesis with the exogenously supplied BOC-L-Phenylalanine-¹³C.
Materials:
-
Recombinant E. coli BL21(DE3) strain harboring the plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, and 0.1 mM CaCl₂.
-
BOC-L-Phenylalanine-¹³C.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) or other appropriate inducer.
-
Antibiotics corresponding to the plasmid resistance.
Procedure:
-
Starter Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow the culture at 37°C with vigorous shaking.
-
Induction and Labeling: When the culture reaches an OD₆₀₀ of 0.6-0.8, add BOC-L-Phenylalanine-¹³C to a final concentration of 200-400 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Analysis: The cell pellet can be stored at -80°C or used immediately for protein purification. Incorporation efficiency should be verified by mass spectrometry.
Protocol 2: High-Efficiency Incorporation using a Phenylalanine Auxotrophic E. coli Strain
This protocol utilizes an E. coli strain incapable of synthesizing its own phenylalanine, thereby ensuring a high level of incorporation of the supplied BOC-L-Phenylalanine-¹³C.
Materials:
-
Phenylalanine auxotrophic E. coli strain (e.g., a pheA mutant) harboring the protein expression plasmid.
-
LB medium supplemented with 50 mg/L L-phenylalanine.
-
M9 minimal medium with supplements as in Protocol 1.
-
BOC-L-Phenylalanine-¹³C.
-
IPTG or other appropriate inducer.
-
Antibiotics.
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with 50 mg/L L-phenylalanine and the appropriate antibiotic. Grow overnight at 37°C.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Induction and Labeling: When the culture reaches an OD₆₀₀ of 0.6-0.8, pellet the cells by centrifugation (5,000 x g, 10 min, 20°C) and resuspend in an equal volume of fresh M9 minimal medium lacking unlabeled phenylalanine.
-
Add BOC-L-Phenylalanine-¹³C to a final concentration of 100-200 mg/L.
-
Induce protein expression with IPTG (0.1-1 mM).
-
Expression: Incubate at 18-25°C for 12-16 hours.
-
Harvesting and Analysis: Harvest the cells and verify incorporation as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Experimental workflow for incorporating BOC-L-Phenylalanine-¹³C.
Logic of Incorporation in Auxotrophic Strain
Caption: Logic of BOC-L-Phenylalanine-¹³C incorporation in an auxotrophic E. coli strain.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of BOC-L-Phenylalanine Using BOC-L-Phenylalanine-¹³C as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern analytical science, particularly within drug development and life sciences research, the precise and accurate quantification of molecules in complex biological matrices is paramount.[1] The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative analysis, especially when coupled with mass spectrometry.[1] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[1][2][3][] The key principle behind using a SIL-IS is its chemical identity to the analyte, ensuring it behaves similarly during sample preparation and analysis, while its different mass allows for distinction by a mass spectrometer.[1] This application note provides a detailed protocol for the quantitative analysis of BOC-L-Phenylalanine in a biological matrix using BOC-L-Phenylalanine-¹³C as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stable isotope-labeled amino acids have become indispensable tools in biochemical and pharmaceutical research.[2][3] They allow for precise tracking and quantification of amino acids and their metabolic products within complex biological systems.[2] BOC-L-Phenylalanine-¹³C serves as an ideal internal standard for the quantification of its unlabeled counterpart, minimizing variability from sample preparation and instrumental analysis.[5][6]
Experimental Workflow
The general workflow for the quantitative analysis using a stable isotope-labeled internal standard is depicted below.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocols
This protocol outlines the steps for the quantitative analysis of BOC-L-Phenylalanine in human plasma.
1. Materials and Reagents
-
BOC-L-Phenylalanine (Analyte)
-
BOC-L-Phenylalanine-¹³C₉ (Internal Standard, IS)[7]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid
-
Human Plasma (Blank)
-
Deionized Water
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of BOC-L-Phenylalanine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of BOC-L-Phenylalanine-¹³C₉ in 10 mL of methanol.
-
Analyte Working Solutions for Calibration Curve: Serially dilute the Analyte Stock Solution with methanol to prepare working solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard Stock Solution with methanol.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 10 µL of each Analyte Working Solution into 90 µL of blank human plasma to create calibration standards with final concentrations ranging from 100 ng/mL to 10,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 250 ng/mL, 2500 ng/mL, and 7500 ng/mL) in the same manner as the calibration standards, using separate dilutions of the Analyte Stock Solution.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of each standard, QC, and unknown plasma sample, add 20 µL of the Internal Standard Working Solution (10 µg/mL).
-
Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | BOC-L-Phe: m/z 266.1 -> 150.1BOC-L-Phe-¹³C₉: m/z 275.1 -> 159.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Data Presentation
The successful validation of this method would yield data similar to that presented in the tables below.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Range (ng/mL) | 100 - 10,000 |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 250 | 245.5 | 98.2 | 4.5 |
| Medium | 2500 | 2530.0 | 101.2 | 3.1 |
| High | 7500 | 7425.0 | 99.0 | 2.8 |
Logical Relationship of Internal Standard Quantification
The use of a stable isotope-labeled internal standard corrects for variations during sample processing and analysis. The ratio of the analyte signal to the internal standard signal is used for quantification, which remains constant even if sample loss occurs.
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis.[1] As demonstrated through the principles and protocols presented in this application note, BOC-L-Phenylalanine-¹³C provides a robust and reliable means to overcome the inherent variability of analytical methods for the quantification of BOC-L-Phenylalanine in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. L-Phenylalanine-ð-ð¡-Boc (¹³Câ, 97-99%)- Cambridge Isotope Laboratories, CLM-7859-0.05 [isotope.com]
Application Notes and Protocols for Analyzing ¹³C-Labeled Proteins by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, and interactions of proteins at an atomic level. The use of stable isotope labeling, particularly with Carbon-13 (¹³C), is a cornerstone of modern biomolecular NMR. By replacing the naturally low-abundant ¹²C (1.1%) with NMR-active ¹³C, researchers can significantly enhance spectral sensitivity and resolution, enabling the application of a sophisticated suite of multidimensional NMR experiments. This is especially critical for proteins larger than 10 kDa, where spectral overlap in standard proton-detected NMR can be a major obstacle.
These application notes provide a comprehensive overview of key NMR techniques for analyzing ¹³C-labeled proteins, complete with detailed experimental protocols and data presentation guidelines. The information herein is intended to guide researchers in designing and executing NMR experiments for in-depth characterization of protein structure and function, which is invaluable for basic research and drug development.
Isotopic Labeling Strategies
The choice of ¹³C labeling strategy is fundamental and depends on the specific scientific question, the size of the protein, and the desired level of spectral simplification.
Uniform ¹³C Labeling: This is the most common approach for de novo structure determination. All carbon atoms in the protein are enriched with ¹³C, typically by expressing the protein in E. coli grown in a minimal medium where [U-¹³C]-glucose is the sole carbon source.[1] This strategy allows for the use of a wide range of triple-resonance experiments that correlate backbone and side-chain atoms.
Fractional ¹³C Labeling: To mitigate the effects of strong one-bond ¹³C-¹³C scalar couplings, which can lead to line broadening, fractional labeling can be employed. This is achieved by growing bacteria on a mixture of ¹³C-labeled and unlabeled glucose.
Selective Labeling: This powerful approach simplifies complex spectra by labeling only specific amino acid types or specific carbon positions within amino acids. This is achieved by providing labeled precursors that are incorporated into specific biosynthetic pathways.[2] For example, using specifically labeled glucose or glycerol (B35011) can introduce ¹³C at predictable positions in different amino acids.[3]
Reverse Labeling: In this strategy, the protein is expressed in a uniformly ¹³C-labeled medium that is supplemented with one or more unlabeled amino acids. This results in a protein where all residues are ¹³C-labeled except for the specific amino acid(s) that were provided in their unlabeled form, effectively "turning off" their signals in ¹³C-edited spectra.
Key NMR Experiments for ¹³C-Labeled Proteins
A variety of multidimensional NMR experiments are used to study ¹³C-labeled proteins. These experiments correlate the chemical shifts of different nuclei that are connected through scalar couplings (J-couplings).
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC is a fundamental experiment that provides a fingerprint of all protonated carbons in the protein. It is a 2D experiment that correlates the chemical shift of each ¹³C atom with that of its directly attached proton(s).[4] This experiment is highly sensitive and is often used to assess the quality of the labeled protein sample and to monitor changes in the chemical environment of specific residues upon ligand binding or conformational changes.
3D HNCO
The 3D HNCO is a cornerstone experiment for backbone resonance assignment in proteins. It correlates the amide proton (H_N_) and nitrogen (¹⁵N) of one residue with the carbonyl carbon (¹³C') of the preceding residue.[5][6] By sequentially linking these correlations, a "walk" along the protein backbone can be performed, enabling the assignment of specific resonances to individual amino acids in the protein sequence. This experiment requires a protein that is uniformly labeled with both ¹³C and ¹⁵N.[7]
¹³C-Detected Correlation Experiments
With the advent of high-sensitivity cryogenic probes, ¹³C-detected experiments have become increasingly valuable, especially for large, deuterated proteins or for systems with fast relaxation properties like paramagnetic proteins.[8] These experiments offer the advantage of higher resolution in the directly detected ¹³C dimension and can be designed to be "protonless," which simplifies spectra and reduces the effects of proton-driven relaxation.
Key ¹³C-detected experiments include:
-
2D CON: Correlates the carbonyl carbon (¹³C') with the amide nitrogen (¹⁵N) of the same residue.
-
2D CACO: Correlates the alpha-carbon (¹³Cα) with the carbonyl carbon (¹³C') of the same residue.[9]
-
2D CBCACO: Correlates the beta-carbon (¹³Cβ) and alpha-carbon (¹³Cα) with the carbonyl carbon (¹³C') of the same residue.[9]
These experiments provide complementary information for backbone and side-chain assignments.
Data Presentation
Clear and concise presentation of NMR data is crucial for interpretation and comparison. Quantitative data should be summarized in structured tables.
Table 1: Example of ¹³C Chemical Shift Assignments for Ubiquitin
This table presents a subset of the known ¹³C chemical shift assignments for human ubiquitin, a commonly used standard in NMR studies.[10][11] Such tables are the primary output of the resonance assignment process and are a prerequisite for further structural and dynamic analyses.
| Residue | Atom | ¹³C Chemical Shift (ppm) |
| MET 1 | Cα | 55.1 |
| Cβ | 32.8 | |
| Cγ | 31.9 | |
| Cε | 16.7 | |
| C' | 175.4 | |
| GLN 2 | Cα | 56.2 |
| Cβ | 30.1 | |
| Cγ | 33.5 | |
| C' | 175.8 | |
| ILE 3 | Cα | 61.5 |
| Cβ | 38.7 | |
| Cγ1 | 27.9 | |
| Cγ2 | 17.5 | |
| Cδ1 | 13.0 | |
| C' | 175.9 | |
| PHE 4 | Cα | 58.1 |
| Cβ | 40.2 | |
| C' | 176.1 | |
| VAL 5 | Cα | 62.4 |
| Cβ | 32.7 | |
| Cγ1 | 22.0 | |
| Cγ2 | 21.6 | |
| C' | 175.9 |
Table 2: Representative ¹³C Relaxation Data for Protein Dynamics Analysis
NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates, namely the longitudinal relaxation rate (R₁ or 1/T₁), the transverse relaxation rate (R₂ or 1/T₂), and the heteronuclear Nuclear Overhauser Effect (NOE), provide information on protein dynamics on the picosecond to nanosecond timescale.[12][13][14]
| Residue | Atom | T₁ (s) | T₂ (ms) | ¹H-¹³C NOE |
| ALA 28 | Cα | 1.25 | 55 | 0.82 |
| Cβ | 1.30 | 60 | 0.85 | |
| GLY 53 | Cα | 1.10 | 45 | 0.75 |
| LEU 8 | Cα | 1.28 | 58 | 0.84 |
| Cβ | 1.32 | 62 | 0.86 | |
| Cδ1 | 1.45 | 70 | 0.88 | |
| LYS 11 | Cα | 1.20 | 50 | 0.80 |
| Cε | 0.95 | 35 | 0.65 |
Note: The values in this table are representative and will vary depending on the protein, its size, and the experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation for a Uniformly ¹³C,¹⁵N-Labeled Protein
-
Expression: Express the target protein in E. coli (e.g., BL21(DE3) strain) using M9 minimal medium.[15]
-
Isotope Sources: The sole nitrogen source should be ¹⁵NH₄Cl, and the sole carbon source should be [U-¹³C]-glucose.
-
Cell Lysis and Purification: After harvesting the cells, purify the protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). The buffer should ideally contain 5-10% D₂O for the lock signal.
-
Concentration: Concentrate the protein to a final concentration of 0.3-1.0 mM.[16]
-
Final Sample: Transfer approximately 500-550 µL of the final protein solution into a high-quality NMR tube.
Protocol 2: 2D ¹H-¹³C HSQC Experiment
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Optimize the shims for a homogeneous magnetic field.
-
Acquisition Parameters (Example for a 600 MHz spectrometer): [4][17][18]
-
Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence with gradient coherence selection (e.g., Bruker's hsqcetgpsisp).
-
Spectral Width: ~12 ppm in the ¹H dimension (F2) and ~40-160 ppm in the ¹³C dimension (F1), centered on the aliphatic or aromatic region.
-
Number of Points: 2048 complex points in F2 and 256-512 complex points in F1.
-
Number of Scans: 8-16 scans per increment, depending on the sample concentration.
-
Recycle Delay: 1.0-1.5 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill the data to at least double the number of acquired points in each dimension.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Protocol 3: 3D HNCO Experiment
-
Spectrometer Setup: Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies. Optimize the shims.
-
Acquisition Parameters (Example for a 600 MHz spectrometer): [19][20]
-
Pulse Program: A standard sensitivity-enhanced 3D HNCO pulse sequence with gradient coherence selection (e.g., Bruker's hncogp3d).
-
Spectral Width: ~12 ppm in ¹H (F3), ~35 ppm in ¹⁵N (F2), and ~20 ppm in ¹³C (F1).
-
Number of Points: 1024 complex points in F3, 64-128 complex points in F2, and 128-256 complex points in F1.
-
Number of Scans: 8-16 scans per increment.
-
Recycle Delay: 1.0-1.2 seconds.
-
-
Processing:
-
Process the data using software like NMRPipe or TopSpin.
-
Apply appropriate window functions (e.g., squared sine-bell) to all three dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the resulting 3D spectrum.
-
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key workflows in NMR-based protein analysis.
Caption: Workflow for uniform ¹³C/¹⁵N protein labeling and sample preparation.
Caption: Experimental workflow for protein backbone resonance assignment.
Caption: Magnetization transfer pathway in the 3D HNCO experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. 3D HNCO Experiment [imserc.northwestern.edu]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. HNCO_3D.nan [protocols.io]
- 8. Protein NMR. Carbon-detected experiments [imserc.northwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identifying and Studying Ubiquitin Receptors by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interpretation of biomolecular NMR spin relaxation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 15. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 16. nmr-bio.com [nmr-bio.com]
- 17. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 18. chem.as.uky.edu [chem.as.uky.edu]
- 19. Tutorial: 3D HNCO Experiment [imserc.northwestern.edu]
- 20. A 3D NMR experiment HNCO, Examples [gandalf.umd.edu]
Monitoring BOC-L-Phenylalanine-¹³C Incorporation into Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, enabling the precise measurement of protein synthesis, degradation, and turnover. This document provides detailed application notes and protocols for monitoring the incorporation of BOC-L-Phenylalanine-¹³C into proteins. The use of L-Phenylalanine-¹³C, an essential amino acid, allows for the metabolic labeling of newly synthesized proteins. The tert-butyloxycarbonyl (BOC) protecting group on the alpha-amino group of L-Phenylalanine-¹³C presents unique considerations for its use in live-cell metabolic labeling. This guide will cover the principles, experimental procedures, and data analysis for utilizing this labeled amino acid in proteomics research. Phenylalanine is a crucial component in protein synthesis and its metabolism is tightly regulated within the cell[1][2][[“]].
Principle of the Method
The core principle involves replacing standard L-Phenylalanine in cell culture medium with BOC-L-Phenylalanine-¹³C. As cells grow and synthesize new proteins, they will incorporate this "heavy" amino acid. A key aspect of using a BOC-protected amino acid is the in vivo removal of the BOC group to allow for the amino acid to be charged to its cognate tRNA and incorporated into a polypeptide chain. While standard chemical deprotection of a BOC group requires acidic conditions[4][5], there is evidence that crude E. coli S30 extracts contain enzymes capable of in situ deprotection[6]. The applicability of this enzymatic deprotection in live mammalian cells needs to be empirically determined by the researcher.
Following a period of metabolic labeling, cells are harvested, and the proteome is extracted. Proteins are then digested into peptides, typically using trypsin, and analyzed by high-resolution mass spectrometry (MS)[7][8][9]. The mass difference between peptides containing the natural ¹²C-Phenylalanine and the incorporated ¹³C-Phenylalanine allows for the differentiation and quantification of newly synthesized proteins[10].
Data Presentation
The efficiency of BOC-L-Phenylalanine-¹³C incorporation is a critical parameter for quantitative analysis. The following table provides an illustrative example of expected incorporation efficiency over time. Researchers should perform a time-course experiment to determine the optimal labeling duration for their specific cell line and experimental conditions.
| Time (hours) | Cell Viability (%) | Incorporation Efficiency (%) |
| 0 | 100 | 0 |
| 12 | 98 | 45 |
| 24 | 95 | 75 |
| 48 | 92 | 92 |
| 72 | 90 | >95 |
Table 1: Representative Data for BOC-L-Phenylalanine-¹³C Incorporation. This table shows hypothetical data on cell viability and the percentage of newly synthesized peptides containing the ¹³C label at different time points. Actual values will vary depending on the cell line, proliferation rate, and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with BOC-L-Phenylalanine-¹³C
This protocol outlines the steps for labeling adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Phenylalanine-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
BOC-L-Phenylalanine-¹³C
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Sterile tissue culture plates, flasks, and other necessary labware
Procedure:
-
Cell Culture Adaptation:
-
Culture cells in standard complete growth medium to the desired confluence.
-
For optimal labeling, it is recommended to adapt the cells to a medium containing dialyzed FBS for at least one passage before initiating the labeling experiment. This minimizes the concentration of unlabeled amino acids from the serum.
-
-
Preparation of Labeling Medium:
-
Prepare the "heavy" labeling medium by supplementing Phenylalanine-free medium with BOC-L-Phenylalanine-¹³C to the desired final concentration (typically the same as standard L-Phenylalanine in the formulation).
-
Add dialyzed FBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin).
-
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared "heavy" labeling medium to the cells.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically to achieve >95% incorporation[11].
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Collect the supernatant containing the cellular proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of protein samples for bottom-up proteomics analysis.
Materials:
-
Protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
To a known amount of protein lysate (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes[12].
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea, if used in the lysis buffer).
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio[13].
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Activate a C18 desalting spin column according to the manufacturer's instructions.
-
Equilibrate the column with a solution of 0.1% formic acid in water.
-
Load the digested peptide sample onto the column.
-
Wash the column with 0.1% formic acid in water to remove salts and other contaminants.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides using a vacuum centrifuge.
-
Store the dried peptides at -80°C until MS analysis.
-
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide sample using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
In the MS1 scan, look for peptide pairs separated by the mass difference corresponding to the number of phenylalanine residues multiplied by the mass difference of the ¹³C isotope.
-
-
Data Analysis:
-
Process the raw MS data using proteomics software such as MaxQuant, Proteome Discoverer, or Skyline.
-
Configure the software to search for variable modifications corresponding to the mass shift of ¹³C-Phenylalanine.
-
Identify and quantify the "light" and "heavy" peptide pairs.
-
Calculate the heavy-to-light (H/L) ratios for each peptide and protein to determine the relative abundance of newly synthesized proteins.
-
The incorporation efficiency can be calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
-
Mandatory Visualizations
Phenylalanine Metabolism Pathway
The following diagram illustrates the central metabolic pathways of phenylalanine, including its conversion to tyrosine and its role in protein synthesis[14][15][16][17].
References
- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 2. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 3. consensus.app [consensus.app]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mun.ca [mun.ca]
Application Notes and Protocols for Cell-Free Protein Synthesis using ¹³C-Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the rapid production of proteins. This in vitro method offers several advantages over traditional in vivo expression systems, particularly for the incorporation of isotopic labels. The open nature of CFPS allows for precise control over the reaction environment, enabling the efficient and specific incorporation of stable isotopes like ¹³C from labeled amino acids. This capability is invaluable for a range of applications, including detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, quantitative proteomics using Mass Spectrometry (MS), and studies of protein dynamics and interactions.[1][2][3]
These application notes provide detailed protocols for the uniform and selective labeling of proteins with ¹³C-labeled amino acids using a commercially available E. coli S30-based CFPS system. The protocols are designed to be adaptable for various research and drug development applications.
Advantages of Cell-Free Systems for ¹³C-Labeling
-
High Efficiency: In CFPS, the protein of interest is the primary product, leading to highly efficient incorporation of expensive ¹³C-labeled amino acids compared to in vivo systems where a significant portion of labels are consumed by host cell protein synthesis.[1]
-
Reduced Metabolic Scrambling: The direct supply of amino acids to the reaction mixture minimizes the metabolic conversion of one amino acid type to another, ensuring the label remains at the intended position.[2][4]
-
Flexibility and Control: The open format of CFPS allows for the straightforward addition of custom amino acid mixtures, enabling uniform, selective, or even site-specific labeling strategies.[3][5]
-
Synthesis of Difficult Proteins: CFPS is well-suited for the production of proteins that may be toxic to host cells, such as membrane proteins and certain enzymes, expanding the range of proteins amenable to isotopic labeling.[3][5]
Applications of ¹³C-Labeled Proteins from CFPS
-
NMR Spectroscopy: ¹³C-labeling is crucial for simplifying complex NMR spectra of proteins, facilitating resonance assignment, and enabling the determination of high-resolution 3D structures and the study of molecular dynamics.[1][2]
-
Quantitative Mass Spectrometry: ¹³C-labeled proteins serve as ideal internal standards for quantitative proteomics, allowing for the precise measurement of protein expression levels in complex biological samples.[6]
-
Drug Discovery and Development: Labeled proteins are instrumental in screening for drug candidates, characterizing drug-target interactions, and elucidating mechanisms of action.[2][6]
-
Enzyme Mechanism Studies: The incorporation of ¹³C at specific sites can be used to probe enzymatic mechanisms and characterize active site chemistry.[6]
Experimental Protocols
Protocol 1: Uniform ¹³C-Labeling of a Target Protein
This protocol describes the synthesis of a target protein where all instances of a particular amino acid are replaced with their ¹³C-labeled counterparts.
Materials and Reagents:
-
E. coli S30 CFPS Kit (commercial)
-
Plasmid DNA encoding the protein of interest with a suitable promoter (e.g., T7)
-
Complete amino acid mixture (provided with the kit)
-
¹³C-labeled amino acid(s) (e.g., U-¹³C-Leucine)
-
Nuclease-free water
Procedure:
-
Prepare a Custom Amino Acid Mixture:
-
Create an amino acid mixture that omits the amino acid(s) to be labeled. For example, to label with ¹³C-Leucine, prepare a mixture of the other 19 amino acids at the concentration recommended by the CFPS kit manufacturer.
-
Dissolve the ¹³C-labeled amino acid in nuclease-free water to the same final concentration.
-
-
Set up the CFPS Reaction:
-
On ice, combine the CFPS reaction components in a microcentrifuge tube according to the manufacturer's instructions. A typical reaction setup is provided in the table below.
-
Add the custom amino acid mixture (lacking the amino acid to be labeled).
-
Add the ¹³C-labeled amino acid solution.
-
Add the plasmid DNA encoding the target protein.
-
-
Incubation:
-
Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for a specified duration (usually 2-4 hours). Incubation times can be optimized to maximize protein yield.
-
-
Analysis of Protein Expression and Label Incorporation:
-
Confirm protein expression using SDS-PAGE followed by Coomassie staining or Western blotting.
-
Verify the incorporation of the ¹³C-labeled amino acid by mass spectrometry. A mass shift corresponding to the number of incorporated ¹³C isotopes will be observable.
-
Quantitative Data for Uniform Labeling Reaction Setup:
| Component | Stock Concentration | Volume per 50 µL Reaction | Final Concentration |
| E. coli S30 Extract | - | 15 µL | - |
| Reaction Buffer | 2X | 25 µL | 1X |
| Custom Amino Acid Mix (19 aa) | 20X | 2.5 µL | 1X |
| U-¹³C-Leucine | 20 mM | 2.5 µL | 1 mM |
| T7 RNA Polymerase | 1 U/µL | 1 µL | 0.02 U/µL |
| Plasmid DNA | 500 ng/µL | 1 µL | 10 ng/µL |
| Nuclease-free Water | - | To 50 µL | - |
Note: Concentrations and volumes are representative and should be optimized based on the specific CFPS kit and target protein.
Protocol 2: Selective ¹³C-Labeling of Methyl Groups
This protocol is adapted for selectively labeling the methyl groups of Valine and Leucine, which is particularly useful for NMR studies of large proteins.[7][8]
Materials and Reagents:
-
E. coli S30 CFPS Kit
-
Plasmid DNA encoding the protein of interest
-
Amino acid mixture lacking Valine and Leucine
-
3-¹³C-pyruvate (as a precursor for ¹³C-Val and ¹³C-Leu biosynthesis)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture:
-
On ice, combine the CFPS components as described in Protocol 1, but use an amino acid mixture that omits Valine and Leucine.
-
Add 3-¹³C-pyruvate to the reaction. The endogenous enzymes in the S30 extract will synthesize ¹³C-labeled Valine and Leucine.
-
-
Incubation and Analysis:
-
Incubate the reaction as described above.
-
Analyze the protein expression and selective label incorporation using mass spectrometry and/or 2D ¹³C-HSQC NMR spectroscopy.
-
Quantitative Data for Selective Methyl Labeling:
| Component | Stock Concentration | Volume per 50 µL Reaction | Final Concentration |
| E. coli S30 Extract | - | 15 µL | - |
| Reaction Buffer | 2X | 25 µL | 1X |
| Custom Amino Acid Mix (18 aa) | 20X | 2.5 µL | 1X |
| 3-¹³C-pyruvate | 100 mM | 5 µL | 10 mM |
| T7 RNA Polymerase | 1 U/µL | 1 µL | 0.02 U/µL |
| Plasmid DNA | 500 ng/µL | 1 µL | 10 ng/µL |
| Nuclease-free Water | - | To 50 µL | - |
Note: The efficiency of labeling with this method is typically high, often exceeding 70%.[7][8]
Visualizations
Caption: Experimental workflow for ¹³C-labeling in CFPS.
Caption: Logic of ¹³C-labeled amino acid incorporation.
References
- 1. synthelis.com [synthelis.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Escherichia coli cell-free protein synthesis and isotope labeling of mammalian proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-Isotope Labeling Using Cell-free Protein Synthesis | TAIYO NIPPON SANSO [stableisotope.tn-sanso.co.jp]
- 5. Cell-free expression and stable isotope labelling strategies for membrane proteins - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation in Mass Spectrometry using 13C-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and methodologies for sample preparation in mass spectrometry (MS) utilizing 13C-labeled internal standards. The use of stable isotope-labeled internal standards, particularly those labeled with 13C, is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices.[1][2][3][4] 13C-labeled standards are considered the gold standard as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations during sample preparation and analysis.[1][5]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of the workflow.[2] The ratio of the signal intensity of the endogenous (light) analyte to that of the isotopically labeled (heavy) internal standard is measured by the mass spectrometer. This ratio is then used to calculate the concentration of the analyte in the original sample. Because the analyte and the internal standard behave almost identically during extraction, purification, and analysis, any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio unchanged and ensuring high accuracy and precision.[2][6]
Advantages of 13C-Labeled Internal Standards
While other stable isotopes like deuterium (B1214612) (2H) are used, 13C-labeled internal standards are often preferred for several reasons:
-
Chromatographic Co-elution: 13C-labeled standards typically co-elute perfectly with the unlabeled analyte, which is crucial for accurate correction of matrix effects.[4][5] Deuterated standards can sometimes exhibit slight chromatographic shifts.[1][5]
-
Isotopic Stability: The 13C isotope is stable and does not undergo exchange with the surrounding environment, unlike deuterium which can sometimes be prone to back-exchange.[1]
-
Minimal Isotope Effects: The larger mass difference with deuterium can sometimes lead to different fragmentation patterns in the mass spectrometer, whereas 13C labeling has a more negligible effect.
General Experimental Workflow
The successful implementation of 13C-labeled internal standards in a quantitative MS workflow involves a series of well-defined steps. The following diagram illustrates a typical workflow from sample collection to data analysis.
Caption: General workflow for quantitative mass spectrometry using a 13C-labeled internal standard.
Experimental Protocols
The choice of sample preparation protocol is critical and depends on the nature of the analyte and the complexity of the sample matrix. The goal is to efficiently extract the analyte of interest while removing interfering substances.[3] The 13C-labeled internal standard should be added before any of these extraction steps to account for analyte loss.[1][2]
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological fluids like plasma and serum.
Objective: To remove the bulk of proteins from a plasma sample prior to LC-MS/MS analysis of a small molecule drug.
Materials:
-
Human plasma
-
13C-labeled internal standard of the drug of interest (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (low-binding)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the 13C-labeled internal standard solution to the plasma.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases.
Objective: To extract a moderately non-polar analyte from a urine sample.
Materials:
-
Urine sample
-
13C-labeled internal standard of the analyte of interest (e.g., 500 ng/mL in methanol)
-
Ethyl acetate (B1210297)
-
pH 9.0 buffer (e.g., ammonium (B1175870) formate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of urine into a clean microcentrifuge tube.
-
Add 25 µL of the 13C-labeled internal standard solution.
-
Add 100 µL of pH 9.0 buffer and vortex to mix.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while the rest of the sample matrix is washed away.[7][8]
Objective: To extract a specific class of compounds (e.g., catecholamines) from a plasma sample.
Materials:
-
Plasma sample
-
13C-labeled internal standards for the target catecholamines
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., 5% formic acid in methanol)
Procedure:
-
Pipette 1 mL of plasma into a tube and add the 13C-labeled internal standards.
-
Pre-treat the sample as required (e.g., acidification).
-
SPE Cartridge Preparation:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol through them.
-
Equilibrate the cartridges by passing 2 mL of water through them. Do not let the sorbent go dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge and apply a gentle vacuum to pass the sample through at a slow, steady rate.
-
Washing: Wash the cartridge with 2 mL of the wash solvent to remove interfering substances.
-
Elution: Place clean collection tubes in the manifold and elute the analytes with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis.
Data Presentation
The use of 13C-labeled internal standards significantly improves the precision and accuracy of quantitative measurements. The following tables summarize representative data demonstrating the impact of internal standard correction.
Table 1: Improvement in Precision of Analyte Quantification in Human Plasma
| Analyte | Sample Preparation Method | Without Internal Standard (%CV) | With 13C-Labeled Internal Standard (%CV) |
| Drug A | Protein Precipitation | 12.5 | 3.2 |
| Metabolite B | Liquid-Liquid Extraction | 15.8 | 4.5 |
| Biomarker C | Solid-Phase Extraction | 9.7 | 2.1 |
CV: Coefficient of Variation
Table 2: Recovery and Matrix Effect Assessment
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Recovery with IS Correction (%) | Matrix Effect with IS Correction (%) |
| Compound X | Protein Precipitation | 75 | 68 (Suppression) | 98.5 | 99.1 |
| Compound Y | Solid-Phase Extraction | 88 | 125 (Enhancement) | 101.2 | 100.5 |
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship of how a 13C-labeled internal standard corrects for variability throughout the analytical process.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. benchchem.com [benchchem.com]
- 3. insights.allumiqs.com [insights.allumiqs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Low incorporation efficiency of BOC-L-Phenylalanine-13C in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency of BOC-L-Phenylalanine-¹³C in cellular protein labeling experiments.
Troubleshooting Guide
Low incorporation of BOC-L-Phenylalanine-¹³C can stem from several factors, ranging from cellular uptake to the intricacies of protein synthesis. This guide provides a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve low incorporation efficiency of BOC-L-Phenylalanine-¹³C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for cellular uptake of L-Phenylalanine and its analogs?
A1: L-Phenylalanine and its analogs are primarily transported into cells via the L-type amino acid transporter (LAT) system.[1] This is a sodium-independent transport system. Therefore, using cell lines with high expression of LAT transporters can enhance uptake.
Q2: How is the BOC (tert-butyloxycarbonyl) protecting group removed inside the cell to allow for incorporation into proteins?
A2: The in vivo removal of the BOC group from BOC-L-Phenylalanine-¹³C is a critical step that is not fully understood in mammalian cells. While BOC deprotection in chemical synthesis is typically acid-catalyzed, this is not a major pathway in the cytoplasm.[2] There is evidence that some bacterial esterases can cleave the tert-butyl ester moiety, suggesting that cellular esterases could potentially remove the BOC group.[1] However, the efficiency of this process in mammalian cells for the purpose of metabolic labeling is not well-documented and may be a rate-limiting step.
Q3: Could the BOC protecting group itself be inhibiting cellular uptake?
A3: Yes, the bulky and hydrophobic nature of the BOC group could potentially hinder the transport of L-Phenylalanine-¹³C across the cell membrane through amino acid transporters.[3] While L-Phenylalanine is a natural substrate, the modified, BOC-protected version may have a lower affinity for the transporters.
Q4: What are the key parameters to optimize for efficient labeling?
A4: Several parameters are crucial for successful labeling:
-
Cell Doublings: Ensure cells have undergone at least 5-6 doublings in the labeling medium to allow for sufficient turnover of the existing unlabeled protein pool.
-
Concentration: The optimal concentration of BOC-L-Phenylalanine-¹³C should be determined empirically for each cell line, balancing incorporation efficiency with potential cytotoxicity.
-
Media Composition: Use a phenylalanine-deficient medium to minimize competition from the unlabeled amino acid. Dialyzed fetal bovine serum is recommended to avoid introducing unlabeled amino acids.
Q5: How can I verify the incorporation of ¹³C-L-Phenylalanine into my proteins?
A5: The gold standard for verifying and quantifying isotopic incorporation is mass spectrometry (MS).[4] By analyzing tryptic digests of your protein of interest or the whole proteome, you can identify peptides containing ¹³C-L-Phenylalanine by the corresponding mass shift. The ratio of the peak intensities of the labeled and unlabeled peptide pairs allows for the calculation of incorporation efficiency.[4]
Q6: Could BOC-L-Phenylalanine-¹³C be toxic to my cells?
A6: While L-Phenylalanine is an essential amino acid, high concentrations of the BOC-protected form could potentially be cytotoxic. It is recommended to perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration for your specific cell line.
Quantitative Data Summary
While specific quantitative data for BOC-L-Phenylalanine-¹³C incorporation efficiency is not widely available in the literature, the following table provides a general comparison of expected performance for different labeled alanines in SILAC experiments, which can serve as a proxy for understanding the challenges with modified amino acids.
| Labeled Amino Acid | Protecting Group | Expected SILAC Performance | Rationale |
| Boc-L-Ala-OH-2-¹³C | Boc | Not standard; potentially low efficiency | The BOC group may interfere with cellular uptake and requires efficient intracellular removal.[3] |
| L-Alanine-¹³C₃,¹⁵N | None | Excellent | High mass shift facilitates accurate quantification.[3] |
| L-Alanine-d4 | None | Less common | Potential for chromatographic shifts between labeled and unlabeled peptides can complicate data analysis.[3] |
Experimental Protocols
Protocol 1: General Cell Labeling with BOC-L-Phenylalanine-¹³C
-
Cell Culture: Culture your mammalian cell line of interest in standard growth medium until it reaches approximately 70-80% confluency.
-
Media Preparation: Prepare the labeling medium by supplementing phenylalanine-deficient medium with dialyzed fetal bovine serum and the desired concentration of BOC-L-Phenylalanine-¹³C.
-
Adaptation: Wash the cells with phosphate-buffered saline (PBS) and switch to the labeling medium.
-
Incubation: Culture the cells in the labeling medium for a minimum of 5-6 cell doublings to ensure maximal incorporation.
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and harvest them for downstream analysis.
Protocol 2: Verification of ¹³C Incorporation by Mass Spectrometry
-
Protein Extraction and Digestion:
-
Lyse the harvested cells and extract the total protein.
-
Perform a protein quantification assay (e.g., BCA assay).
-
Take a known amount of protein and perform in-solution or in-gel tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
-
Data Analysis:
-
Use a suitable software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Identify peptide pairs with a mass shift corresponding to the incorporation of ¹³C-L-Phenylalanine.
-
Calculate the incorporation efficiency by comparing the peak intensities of the labeled and unlabeled isotopic envelopes of the identified peptides.[4]
-
Signaling and Metabolic Pathways
Diagram: Phenylalanine Uptake and Metabolism
Caption: A diagram illustrating the potential pathway for cellular uptake and incorporation of BOC-L-Phenylalanine-¹³C.
References
Troubleshooting isotopic scrambling from 13C-phenylalanine to other amino acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic scrambling from 13C-phenylalanine to other amino acids in stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in my 13C-phenylalanine tracing experiments?
A1: Isotopic scrambling is the incorporation of a stable isotope label into metabolites that are not part of the direct metabolic pathway of interest. In the context of 13C-phenylalanine tracing, it refers to the appearance of the 13C label in other amino acids. This is problematic because it can lead to the misinterpretation of metabolic flux data, making it difficult to accurately track the fate of phenylalanine and its contribution to specific pathways.[1]
Q2: How does the 13C label from phenylalanine end up in other amino acids like glutamate (B1630785) and aspartate?
A2: The primary route for this scrambling is through the catabolism of phenylalanine. Phenylalanine is first converted to tyrosine, which is then further broken down into fumarate (B1241708) and acetoacetate.[2][3][4][5] Fumarate is an intermediate of the tricarboxylic acid (TCA) cycle.[6][7][8] Once the 13C-labeled fumarate enters the TCA cycle, the 13C label can be incorporated into other TCA cycle intermediates, such as oxaloacetate and alpha-ketoglutarate. These intermediates can then be converted into aspartate and glutamate, respectively, through transamination reactions.[3][7][9][10]
Q3: I'm observing 13C enrichment in tyrosine. Is this considered scrambling?
A3: The conversion of phenylalanine to tyrosine is a direct and major metabolic pathway catalyzed by the enzyme phenylalanine hydroxylase.[4][11][12] Therefore, the presence of 13C in tyrosine when using a 13C-phenylalanine tracer is expected and represents a true metabolic conversion, not unintended scrambling. However, it is important to account for this conversion in your metabolic model.
Q4: Can experimental procedures contribute to isotopic scrambling?
A4: Yes, improper experimental techniques can exacerbate isotopic scrambling. The most critical step is the rapid and complete quenching of metabolism during sample collection.[13][14][15][16][17] If enzymatic reactions are not halted immediately, metabolic activity can continue, leading to further distribution of the 13C label and inaccurate representation of the metabolic state at the time of sampling. Inefficient metabolite extraction can also lead to biased results.[1]
Troubleshooting Guides
Issue 1: Significant 13C scrambling from phenylalanine to other amino acids (e.g., glutamate, aspartate) is observed.
Possible Cause: Catabolism of 13C-phenylalanine and entry of the label into the TCA cycle, followed by transamination to other amino acids.
Solution:
-
Supplement the culture medium: Add unlabeled versions of the amino acids to which scrambling is occurring (e.g., tyrosine, aspartate, glutamate) to the culture medium. This will dilute the labeled intracellular pool of these amino acids, reducing the incorporation of the 13C label that has scrambled.
-
Optimize tracer concentration and labeling time: Use the lowest concentration of 13C-phenylalanine and the shortest labeling time necessary to achieve sufficient labeling in your pathway of interest. This can help minimize the extent of label distribution into downstream catabolic pathways.
Quantitative Data on Scrambling Reduction:
| Experimental Condition | Scrambling to Tyrosine, Aspartate, Glutamate | Phenylalanine Incorporation | Reference |
| Standard M9 minimal media with 200 mg/L of 20 amino acids (only Phe labeled) | Observed | High | [13] |
| M9 minimal media supplemented with 400 mg/L unlabeled tyrosine, aspartate, and glutamate | <5% | >95% | [13] |
Issue 2: Inconsistent labeling patterns between biological replicates.
Possible Cause 1: Inconsistent quenching of metabolic activity.
Solution: Standardize the quenching procedure to ensure rapid and complete inactivation of enzymes for all samples. For adherent cells, rapid removal of media followed by quenching with liquid nitrogen or cold methanol (B129727) is effective.[16][17] For suspension cells, rapid mixing with a cold quenching solution is crucial.[13][15]
Possible Cause 2: Variation in cell health or metabolic state.
Solution: Ensure consistent cell culture conditions, including cell density, passage number, and media composition. Monitor cell viability and growth rates to ensure that all replicates are in a similar metabolic state at the time of labeling.
Possible Cause 3: Analytical variability during sample analysis.
Solution: Use an internal standard to control for variations in sample preparation and instrument response. Regularly perform instrument calibration and quality control checks to ensure consistent performance of the mass spectrometer.
Experimental Protocols
Protocol 1: Cell Culture and Labeling to Minimize Scrambling
This protocol is adapted from a method shown to reduce isotopic scrambling from phenylalanine to other amino acids.[13]
-
Media Preparation:
-
Prepare M9 minimal medium.
-
Supplement with all 20 amino acids at a final concentration of 200 mg/L, with the exception of phenylalanine.
-
Add your desired concentration of 13C-labeled phenylalanine.
-
To minimize scrambling , add unlabeled L-tyrosine, L-aspartic acid, and L-glutamic acid to a final concentration of 400 mg/L each.
-
Sterile filter the complete medium.
-
-
Cell Culture and Labeling:
-
Culture cells in standard growth medium to the desired confluence.
-
Prior to labeling, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the standard medium with the pre-warmed 13C-labeling medium.
-
Incubate the cells for the desired labeling period. Perform a time-course experiment to determine the optimal duration.
-
Protocol 2: Quenching and Metabolite Extraction
This is a general protocol for adherent cells.
-
Quenching:
-
At the end of the labeling period, rapidly aspirate the labeling medium from the culture dish.
-
Immediately place the dish on a bed of dry ice or in a liquid nitrogen bath to quench metabolism.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: Sample Analysis by LC-MS/MS
This is a general workflow for the analysis of amino acids.
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., 50% acetonitrile (B52724) in water).
-
Chromatography: Separate the amino acids using a suitable liquid chromatography method, such as hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with derivatization.
-
Mass Spectrometry:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio of the different isotopologues.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of the amino acids and to quantify the incorporation of 13C.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different isotopologues of phenylalanine and other amino acids.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each amino acid.
-
Visualizations
Caption: Metabolic fate of 13C-phenylalanine and pathways leading to isotopic scrambling.
Caption: A logical workflow for troubleshooting isotopic scrambling.
References
- 1. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 2. benchchem.com [benchchem.com]
- 3. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. droracle.ai [droracle.ai]
- 9. coconote.app [coconote.app]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Catabolism of Phenylalanine and Tyrosine | Disorders Of Tyrosine Metabolism | PDF [slideshare.net]
- 13. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 14. A direct cell quenching method for cell-culture based metabolomics | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Optimizing Boc deprotection conditions to prevent side reactions in peptide synthesis
Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the removal of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation can then alkylate nucleophilic residues within the peptide chain, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][2][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][3][5]
Q3: How do scavengers prevent side reactions?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] These nucleophilic compounds are more reactive towards the carbocation than the sensitive amino acid residues, thus preventing unwanted modifications to the peptide.[1]
Q4: What are common scavengers and when should they be used?
The choice of scavenger depends on the amino acids present in the peptide sequence. Common scavengers include:
| Scavenger | Target Residues/Purpose |
| Triethylsilane (TES) or Triisopropylsilane (TIPS) | Highly effective for protecting Trp and Met residues.[2] |
| Thioanisole | Often used to protect Met from tert-butylation.[2] It can also suppress side reactions with Nin-Boc protected tryptophan.[5][6] |
| Anisole | A general scavenger for various nucleophilic residues.[2] It is effective in preventing alkylation of tryptophan. |
| 1,2-Ethanedithiol (EDT) | Effective in preventing side reactions with tryptophan.[2] |
| Water | Can act as a scavenger for the tert-butyl cation.[2] |
| Dithioethane (DTE) | At a concentration of 0.5%, it scavenges tert-butyl cations and prevents side product formation with Trp, Cys, and Met.[3][5] |
For peptides with multiple sensitive residues, a scavenger cocktail is often employed, such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) or "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[1]
Troubleshooting Guides
This section addresses specific issues that may arise during Boc deprotection experiments.
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
Observation of starting material in TLC or LC-MS analysis after the reaction.
-
Amino acid deletion products in the final peptide sequence.[7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Gradually increase the concentration of TFA in dichloromethane (B109758) (DCM). For solid-phase peptide synthesis (SPPS), a common starting point is 25-50% TFA in DCM.[8] However, be aware that 100% TFA can sometimes lead to poor resin swelling and incomplete deprotection.[8][9] Consider using a stronger acid system like 4M HCl in dioxane.[8][10] |
| Insufficient Reaction Time or Temperature | Increase the reaction time and monitor progress.[1] Gentle warming (e.g., to 40°C) can facilitate the reaction, but may also increase side reactions if scavengers are not used.[1] |
| Steric Hindrance | For sterically hindered amino acids, prolonging the reaction time (e.g., 1-2 hours) may be necessary.[8] |
| Poor Resin Swelling (SPPS) | Ensure the solvent system effectively swells the resin. DCM is commonly used for TFA-based deprotection. Insufficient swelling can limit reagent access to the peptide chain.[8][9] |
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS (Side Product Formation)
Symptoms:
-
Multiple peaks close to the desired product peak in the chromatogram.
-
Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) or other modifications.
Potential Causes & Solutions:
| Side Reaction | Affected Residues | Prevention Strategy |
| t-Butylation | Trp, Met, Cys, Tyr | Add appropriate scavengers to the deprotection cocktail (see FAQ Q4).[1][2][8] |
| Aspartimide Formation | Aspartic Acid (Asp) | This is more common in Fmoc chemistry but can occur.[11][12] For Boc-SPPS, cleaving Asp-containing peptides at lower temperatures (≤ 5°C) can reduce aspartimide formation. |
| Glutamine Cyclization | N-terminal Glutamine (Gln) | N-terminal glutamine can cyclize to form pyroglutamate (B8496135) (pGlu).[6][13] This can sometimes be exploited for synthesis but is often an undesired side reaction.[13] |
| Oxidation | Tryptophan (Trp) | Oxidation of the indole ring can be a side reaction. The use of scavengers can help mitigate this.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is a standard procedure for Boc deprotection, particularly in solid-phase peptide synthesis, and incorporates scavengers to minimize side reactions.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS) and water)
-
Cold diethyl ether
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[2] For general SPPS, a solution of 25-50% TFA in DCM with appropriate scavengers is used.[14]
-
Add the deprotection cocktail to the resin.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. A short pre-wash of 5 minutes can be performed, followed by the main deprotection reaction for 15-25 minutes.[11]
-
Monitor the reaction progress using a suitable method (e.g., Kaiser test for SPPS).
-
Upon completion, filter the resin and wash thoroughly with DCM.
-
For cleavage from the resin, a stronger acid cocktail and longer reaction time may be required.
-
To precipitate the cleaved peptide, concentrate the TFA solution and add cold diethyl ether.[2]
-
Collect the solid peptide by filtration and wash with cold diethyl ether.[2]
-
Dry the product under vacuum.[2]
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is often considered milder than TFA-based procedures and can be suitable for substrates with acid-sensitive groups that are not compatible with strong TFA conditions.[14]
Materials:
-
Boc-protected substrate
-
1,4-Dioxane (B91453) (anhydrous)
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, to aid solubility)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane. Methanol can be used as a co-solvent if needed for solubility.[2]
-
Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the substrate solution.[2]
-
Stir the reaction at room temperature for 30 minutes to 4 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.[2]
-
Collect the solid by filtration and wash with cold diethyl ether.[2]
-
Dry the product under vacuum.[2]
Visual Guides
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 13C-Labeled Recombinant Protein Yields
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 13C-labeled recombinant proteins expressed in E. coli.
Troubleshooting Guide
Q1: My protein expression is very low or undetectable after inducing in 13C minimal media. What are the common causes and how can I fix it?
Low protein yield is a frequent challenge in isotopic labeling experiments. The causes can range from suboptimal growth conditions to protein toxicity. Here’s a systematic approach to troubleshoot this issue:
Possible Cause 1: Poor Cell Growth in Minimal Media
E. coli grows slower and to a lower density in minimal media compared to rich media. This directly impacts the volumetric protein yield.
Solutions:
-
High-Density Culture: Instead of inducing at a low optical density (OD600) of 0.6-0.8, grow cells to a higher OD600 before induction. Protocols have been developed to reach an OD600 of 6-7 in shaker flasks or even 10-20 with optimized methods, which can significantly enhance protein yield.[1][2][3]
-
Media Supplementation: Supplement your M9 minimal medium with a small amount (0.1%) of Luria-Bertani (LB) broth or a labeled rich medium like Celtone.[1][4] This can improve growth rates and final cell density without significantly affecting the isotope enrichment level.[1][2]
-
Optimized Minimal Media (M9++): A modified M9 medium (M9++) has been shown to increase protein yield up to sevenfold by providing a more robust growth environment.[1][2]
Possible Cause 2: Protein Toxicity
The overexpression of your target protein may be toxic to the E. coli host, leading to inhibited growth or cell death upon induction.
Solutions:
-
Use Specialized Host Strains: Switch to E. coli strains like C41(DE3) or C43(DE3). These are derivatives of the common BL21(DE3) strain that have mutations allowing them to tolerate the expression of some toxic proteins.[4][5][6]
-
Reduce Induction Temperature: Lowering the temperature (e.g., to 20°C or 25°C) after induction slows down cellular processes, including protein expression.[5][6] This can reduce the toxic effects of the recombinant protein and often improves proper folding.
-
Lower Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest level that still provides adequate expression. This can help to control the rate of protein production and mitigate toxicity.[7]
-
Tightly Regulated Promoters: Use expression systems with strong, tightly regulated promoters, such as the T7 promoter in pET vectors, to minimize "leaky" expression before induction.[5][8] Leaky expression of a toxic protein can hinder cell growth even before you add the inducer.[5][6][8]
Possible Cause 3: Inefficient Induction or Suboptimal Expression Kinetics
The timing and conditions of induction are critical for maximizing yield.
Solutions:
-
Optimize Induction Time: Extend the expression time after induction, especially at lower temperatures. For example, a 20-hour expression at 25°C can more than double the yield compared to a six-hour harvest.[6][8]
-
Couple Transcription and Translation: For high levels of expression, the rates of transcription and translation need to be balanced with protein folding. Slowing down transcription by using weaker promoters (e.g., arabinose, T5, tac) or specialized strains can sometimes improve the yield of soluble, correctly folded protein.[5][8]
Q2: My protein is expressed, but it's all in inclusion bodies. How can I increase the yield of soluble protein?
Inclusion bodies are insoluble aggregates of misfolded protein. Their formation is often a consequence of high expression rates and improper folding.
Solutions:
-
Lower Expression Temperature: This is one of the most effective methods. Reducing the temperature to 15-25°C after induction slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[7]
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of your target protein. Co-transforming your cells with a plasmid that expresses chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can significantly increase the soluble fraction.[7]
-
Change E. coli Host Strain: As mentioned for toxicity, strains like C41(DE3) and C43(DE3) can sometimes improve the solubility of expressed proteins.[5][6]
-
Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of protein synthesis, which may favor proper folding over aggregation.[7]
Q3: The mass spectrometry results show incomplete 13C labeling. What went wrong?
Incomplete labeling can compromise the quality of your data, especially in quantitative proteomics or NMR studies.
Possible Cause 1: Contamination with Unlabeled Carbon Sources
The presence of natural abundance carbon sources in your media will lead to their incorporation into the protein.
Solutions:
-
Ensure High-Purity 13C-Glucose: Use a high-purity source of 13C-glucose for your minimal media.
-
Thorough Cell Washing: When transferring cells from a rich pre-culture (like LB) to the minimal labeling medium, ensure you pellet and wash the cells thoroughly with the M9 medium to remove any residual unlabeled nutrients.
-
Pre-culture in Labeled Media: Consider a pre-culture step in a small volume of labeled minimal media to ensure that the intracellular pools of metabolites are already labeled before the main culture is started.[7]
Possible Cause 2: Inefficient Uptake or Metabolism of 13C-Glucose
Suboptimal growth conditions can affect the metabolic state of the cells and their ability to efficiently utilize the labeled carbon source.
Solutions:
-
Optimize Growth Conditions: Ensure vigorous shaking for proper aeration, as oxygen is crucial for efficient glucose metabolism.[8] Maintain a stable pH, as high cell densities can lead to acidification of the medium, which inhibits growth.[3]
-
Verify Isotope Incorporation: Always verify the extent of labeling using mass spectrometry. The expected mass shift for a protein with N_C carbon atoms upon 100% 13C labeling is approximately N_C * 1.00335 Da.[7]
Frequently Asked Questions (FAQs)
Q: Which carbon source is better for high-yield labeling: 13C-glucose or 13C-glycerol?
Both 13C-glucose and 13C-glycerol can be used effectively.
-
13C-Glucose is the most common and generally provides good yields. Optimizing the concentration is key; for high-density cultures, increasing the glucose concentration from 2 g/L to 4 g/L has been shown to increase protein yield by more than five-fold.[8]
-
13C-Glycerol is a viable alternative and can be beneficial for specific labeling schemes.[9][10] It can sometimes be more cost-effective. The optimal concentration should be determined empirically, but concentrations around 0.4-0.5% have been shown to produce good yields.[3]
Q: How can I increase cell density to improve my overall yield?
Achieving a high cell density is a powerful strategy to boost the final protein yield per liter of culture.
-
Two-Step Growth Method: A common and effective method is to first grow the cells in a rich medium like LB to a moderate density (e.g., OD600 = 0.8-5.0), then harvest the cells by centrifugation, and finally resuspend them at a higher density (e.g., four-fold concentrated) in the 13C-minimal medium for induction.[3][6][8] This approach is particularly useful for proteins that are toxic or inhibit growth in minimal media.[6][8]
-
Optimized Media and Aeration: Use of optimized media like M9++ and ensuring high levels of aeration by using baffled flasks and vigorous shaking are critical for reaching high cell densities.[1][8]
Q: What is the best E. coli strain for 13C-labeling?
-
BL21(DE3) is the workhorse and a good starting point for most protein expression.[1]
-
C41(DE3) and C43(DE3) are recommended when you suspect your protein is toxic or prone to aggregation.[4][5][6] These strains have mutations that are thought to slow down the rate of transcription, which can alleviate the metabolic burden of overexpressing a difficult protein.[5][6]
Q: How can I confirm that my protein is being expressed during the experiment?
It's good practice to monitor expression.
-
Take a small sample (e.g., 1 mL) of your culture before induction and at several time points after induction.
-
Pellet the cells by centrifugation.
-
Resuspend the pellet in a small volume of SDS-PAGE loading buffer.
-
Boil the sample for 5-10 minutes.
-
Analyze the samples by SDS-PAGE. A band of the expected molecular weight that increases in intensity over time indicates successful expression.
Data at a Glance
Table 1: Impact of Culture Method on Recombinant Protein Yield
| Culture Method | Typical Induction OD600 | Final Cell Density (OD600) | Relative Protein Yield | Reference |
| Traditional IPTG Induction | 0.6 - 1.0 | 2 - 4 | 1x | [1][2] |
| High-Density IPTG Induction | 6.0 - 7.0 | 10 - 20 | 9x - 85x | [3] |
| M9++ Medium Protocol | 6.0 - 6.5 | ~10 | Up to 7x (vs. M9) | [1][2] |
Table 2: Effect of Glucose Concentration on Protein Yield
| 13C-Glucose Concentration | Relative Yield of DsbA C33S | Reference |
| 2 g/L | 1x | [8] |
| 4 g/L | >5x | [8] |
Key Experimental Protocols
Protocol 1: High-Density Cell Growth for Isotopic Labeling (Shaker Flask)
This protocol is adapted from a method designed to increase cell density and protein yield in shaker flasks.[1][2]
-
Starter Culture: Inoculate a single colony of your E. coli expression strain into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Pre-culture: Inoculate 10 mL of M9++ medium in a 125 mL flask with 100 µL of the overnight LB culture. Grow at 37°C overnight.
-
Main Culture: Inoculate 250 mL of M9++ medium (containing 1 g/L 15NH4Cl and 2 g/L 13C6-glucose) with the 10 mL pre-culture.
-
Growth to High Density: Grow the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) until the OD600 reaches between 2.0 and 3.0.
-
Temperature Shift 1: Lower the culture temperature to 30°C and continue growth until the OD600 reaches between 6.0 and 6.5.
-
Temperature Shift 2 & Induction: Lower the temperature to 20°C and induce protein expression with 1.0 mM IPTG.
-
Expression: Allow the protein to express for 20 hours at 20°C.
-
Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C) and store the cell pellet at -80°C.
Protocol 2: General Protein Purification using Ni-NTA Affinity Chromatography (for His-tagged proteins)
This is a general guideline for purifying a His-tagged protein.[7]
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
Quality Control: Analyze the collected fractions by SDS-PAGE to check for purity. Pool the purest fractions for downstream applications.
Visual Guides
Caption: Troubleshooting logic for low protein yield.
Caption: High-density cell culture workflow for isotopic labeling.
References
- 1. gmclore.org [gmclore.org]
- 2. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 6. web.mit.edu [web.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. ukisotope.com [ukisotope.com]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving 13C Labeled and Unlabeled Peptides
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during mass spectrometry experiments involving 13C labeled and unlabeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing the expected mass shift for my 13C-labeled peptide?
A1: Several factors can lead to an incorrect or missing mass shift:
-
Incomplete Labeling: The most common cause is that the cells did not fully incorporate the "heavy" 13C amino acids. For accurate quantification, a labeling efficiency of at least 97% is recommended, which is typically achieved after a minimum of five cell doublings in the stable isotope labeling by amino acids in cell culture (SILAC) medium.[1] Incomplete labeling leads to an underestimation of the heavy-to-light ratio because the unlabeled peptides from the "heavy" sample contribute to the "light" peptide signal.[1]
-
Incorrect Mass Calculation: Double-check the number of labeled atoms in your peptide sequence and the specific isotope used (e.g., 13C6-Arginine). Ensure your data analysis software is configured with the correct mass shifts for the labeled amino acids.
-
Metabolic Conversion: In some cell lines, "heavy" arginine can be metabolically converted to "heavy" proline.[1][2][3] This splits the signal for proline-containing peptides, complicating analysis and leading to inaccurate quantification.[1][3]
-
Low Instrument Resolution: The mass spectrometer may lack the necessary resolution to distinguish the isotopic peaks of the labeled and unlabeled peptides, especially for peptides with a high mass or low charge state.[4]
Q2: How can I improve the mass resolution between my labeled and unlabeled peptide peaks?
A2: Improving mass resolution is critical for accurate quantification.
-
Optimize Instrument Settings: Ensure your mass spectrometer is properly calibrated. Increase the resolution setting on your instrument, such as an Orbitrap or FT-ICR mass spectrometer, which are designed for high-resolution measurements.[4][5][6] Longer ion rotation or flight times generally result in higher resolution.[5][7]
-
Choose Appropriate Labels: When possible, use labels that provide a larger mass shift. For instance, dual-labeling with 13C and 15N (e.g., 13C6,15N2-Lysine) provides a greater separation between peaks compared to 13C labeling alone, which is especially useful for complex samples.[]
-
Reduce Sample Complexity: Use fractionation techniques, such as high-pH reversed-phase chromatography, before LC-MS analysis to reduce the number of co-eluting peptides, which can simplify spectra and improve peak resolution.[9]
Q3: My labeled and unlabeled peptides are co-eluting, but the peaks are broad or misshapen. What could be the cause?
A3: Poor peak shape can compromise quantification.
-
Chromatography Issues: Suboptimal liquid chromatography (LC) conditions can cause peak broadening. Check your LC column for degradation, ensure mobile phases are correctly prepared, and optimize the gradient to ensure proper separation.
-
Sample Contamination: Contaminants like salts or detergents can interfere with ionization and chromatography, leading to distorted peaks.[9][10] Ensure thorough sample cleanup using methods like solid-phase extraction (SPE).[11]
-
Ion Suppression: Co-eluting species in high abundance can suppress the ionization of your peptides of interest, affecting peak shape and intensity. Improving chromatographic separation can mitigate this effect.[9]
-
Use of Deuterium Labels: While not 13C, it is worth noting that deuterium-labeled peptides can sometimes exhibit slightly different retention times from their unlabeled counterparts, leading to incomplete co-elution.[12] 13C and 15N labels are preferred as they do not typically alter chromatographic behavior.[13]
Q4: What are the common sources of quantification errors in SILAC experiments?
A4: Several issues can lead to quantification errors:
-
Incomplete Isotope Incorporation: As mentioned, if cells in the "heavy" medium are not fully labeled, it leads to errors.[2][14]
-
Arginine-to-Proline Conversion: This metabolic conversion creates artifacts that affect the quantification of proline-containing peptides.[2][3][14] Supplementing the SILAC media with L-proline can prevent this conversion.[3]
-
Errors in Sample Mixing: It is crucial to carefully measure protein concentrations before mixing the "light" and "heavy" cell lysates to ensure a precise 1:1 ratio for the control condition.[1][2]
-
Software Misidentification: Data analysis software may incorrectly assign monoisotopic precursor peaks or fail to pair the light and heavy signals correctly.[15] Reviewing software parameters and manual inspection of representative spectra are recommended.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems.
Issue: Poor or No Resolution of Isotopic Peaks
| Symptom | Possible Cause | Recommended Action |
| Labeled and unlabeled peaks overlap completely. | Insufficient mass spectrometer resolution. | Increase the resolution setting on the instrument. For TOF instruments, ensure detectors are optimized for minimal time jitter.[7] For FT-ICR or Orbitrap, increase the transient acquisition time.[5][6] |
| Low mass shift of the label. | Use an amino acid with more 13C atoms or a dual 13C/15N label to increase the mass difference.[] | |
| Incorrect m/z isolation window. | In data-dependent acquisition, ensure the isolation window is narrow enough to exclude interfering ions but wide enough to capture the entire isotopic envelope. | |
| Peaks are partially resolved but quantification is poor. | Low signal-to-noise ratio. | Increase sample loading or optimize ionization source parameters to improve signal intensity.[4] |
| Complex, overlapping spectra from co-eluting species. | Implement an offline fractionation step (e.g., high-pH RP-HPLC) before LC-MS/MS analysis.[9] |
Experimental Protocols
Protocol 1: General Workflow for a SILAC Experiment
This protocol outlines the key phases of a typical SILAC experiment for quantitative proteomics.[16][17][18]
Methodology:
-
Adaptation Phase:
-
Culture two populations of cells separately.
-
One population is grown in "light" medium containing natural amino acids (e.g., 12C6-Arginine, 12C6-Lysine).
-
The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine, 13C6-Lysine).[16]
-
Cells must be cultured for at least five cell divisions to ensure near-complete incorporation (>97%) of the heavy amino acids.[1][18]
-
Verification Step: Before the main experiment, analyze a small fraction of the "heavy" labeled cells by MS to confirm incorporation efficiency.[1]
-
-
Experimental Phase:
-
Apply the experimental treatment (e.g., drug administration) to one cell population while the other serves as a control.
-
Harvest the cells.
-
-
Sample Preparation:
-
Accurately determine the protein concentration for both the light and heavy lysates.
-
Combine the light and heavy samples in a precise 1:1 ratio.[19]
-
Lyse the combined cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.[19]
-
Clean up the resulting peptide mixture using a method like C18 solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q-Exactive or LTQ-Orbitrap).[19]
-
The instrument will detect pairs of chemically identical peptides that differ only by the mass of the incorporated isotopes.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the intensity ratios of the heavy and light peptide pairs.
-
The ratio of the peak intensities corresponds to the relative abundance of the protein between the two samples.[20]
-
Reference Data
Table 1: Common 13C Labeled Amino Acids and Mass Shifts
This table provides the theoretical mass shifts for commonly used 13C-labeled amino acids in SILAC experiments.
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |
| Arginine (Arg6) | 13C₆ | 6.0201 |
| Lysine (Lys6) | 13C₆ | 6.0201 |
| Leucine (Leu6) | 13C₆ | 6.0201 |
| Proline (Pro5) | 13C₅ | 5.0168 |
| Arginine (Arg10) | 13C₆, 15N₄ | 10.0083 |
| Lysine (Lys8) | 13C₆, 15N₂ | 8.0142 |
Note: Mass shifts are calculated based on the mass difference between the most abundant stable isotopes (e.g., 13.00335 Da for 13C and 12.00000 Da for 12C).
Visualizations
Caption: General experimental workflow for a SILAC experiment.
Caption: Troubleshooting flowchart for poor isotopic peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Measurement of Isotopic Ratios by High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. azom.com [azom.com]
- 9. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 16. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. benchchem.com [benchchem.com]
Overcoming challenges with cellular uptake of Boc-protected amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to their cellular uptake.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of my Boc-protected amino acid significantly lower than its unprotected counterpart?
A1: The tert-butyloxycarbonyl (Boc) protecting group introduces significant steric bulk and increases the lipophilicity of the amino acid. This can lead to several challenges:
-
Steric Hindrance: The bulky Boc group can physically block the amino acid from binding effectively to the active site of specific amino acid transporters on the cell surface.[1]
-
Altered Physicochemical Properties: While a moderate increase in lipophilicity can sometimes improve passive diffusion across the cell membrane, the large, non-polar Boc group can also cause the molecule to become trapped within the lipid bilayer, preventing its entry into the cytoplasm.
-
Loss of Recognition: Amino acid transporters are often highly specific. The modification of the alpha-amino group with the Boc moiety means the molecule may no longer be recognized as a substrate by these transporters.[1]
Q2: Can the Boc protecting group be cleaved by extracellular or cell-surface enzymes, leading to inaccurate uptake measurements?
A2: The Boc group is generally stable to most biological conditions and is not typically cleaved by common extracellular or cell-surface enzymes.[2][3] It is designed to be stable under neutral or basic conditions and requires strong acidic conditions (e.g., trifluoroacetic acid) for removal.[3][] Therefore, it is unlikely that premature cleavage is a significant source of error in cellular uptake assays.
Q3: My Boc-protected amino acid is part of a larger peptide. Why is its cell permeability still poor?
A3: Even within a peptide, inherent properties can limit cell permeability. Peptides, in general, face challenges crossing the cell membrane due to their size and the presence of multiple polar amide bonds.[5][6] While the Boc group adds hydrophobicity, it may not be sufficient to overcome the overall hydrophilic character of the peptide backbone. Strategies like N-methylation or conjugation to cell-penetrating peptides (CPPs) are often required to improve the uptake of the entire peptide construct.[5][7]
Q4: How can I determine if my Boc-protected amino acid is being metabolized by the cells after uptake?
A4: To assess intracellular metabolism, you can use a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the cell lysate at the end of the uptake experiment, you can quantify the concentration of the intact Boc-protected amino acid and search for potential metabolites. This involves comparing the mass-to-charge ratio (m/z) of the parent compound with other signals present in the lysate.[8][9]
Troubleshooting Guides
Problem: Low or No Detectable Cellular Uptake
This is one of the most common challenges encountered. The following troubleshooting workflow can help you diagnose and address the issue.
Caption: Troubleshooting workflow for low cellular uptake.
Data Presentation
Effective data presentation is crucial for interpreting your results. Below is a sample table summarizing how you might compare the permeability of a free amino acid to its Boc-protected and modified versions.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Primary Uptake Mechanism |
| L-Leucine | 15.2 ± 1.8 | 1.1 | Transporter-Mediated |
| Boc-L-Leucine | 0.8 ± 0.2 | 1.0 | Passive Diffusion |
| Boc-L-Leucine-CPP | 9.5 ± 1.1 | N/A | Endocytosis |
| N-Me-Boc-L-Leucine | 2.1 ± 0.4 | 1.0 | Passive Diffusion |
Data are hypothetical and for illustrative purposes. Papp values would be determined experimentally, for example, using a Caco-2 cell monolayer assay.
Experimental Protocols
Protocol: Measuring Cellular Uptake of Boc-Protected Amino Acids via LC-MS/MS
This protocol provides a robust method for quantifying the intracellular concentration of a Boc-protected amino acid.
References
- 1. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic dilution in 13C stable isotope labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution and address common challenges in 13C stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in 13C labeling experiments?
Q2: What are the primary sources of unlabeled carbon that can lead to isotopic dilution?
The main sources of unlabeled carbon include:
-
Components in the culture medium: Standard media often contain unlabeled glucose, amino acids, and other potential carbon sources. Fetal bovine serum (FBS) is a common source of unlabeled metabolites.[1][2][3]
-
Endogenous cellular pools: Cells can have internal stores of unlabeled metabolites (e.g., glycogen, lipids, amino acids) that can be catabolized and dilute the labeled pools.
-
CO2 fixation: Some cells can fix unlabeled CO2 from the bicarbonate in the medium or atmosphere, incorporating it into metabolic intermediates.[1]
Q3: How do I choose the optimal 13C-labeled tracer for my experiment?
The choice of tracer is critical and depends on the specific metabolic pathways you are investigating.[4] There is no single best tracer for all experiments.[4] For example, [1,2-13C2]glucose is often effective for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, whereas [U-13C5]glutamine is ideal for analyzing the TCA cycle.[5][6] The use of parallel labeling experiments with different tracers, such as [1,6-13C]glucose and [1,2-13C]glucose, can significantly improve the precision of flux estimations.[7]
Q4: How long should I run my labeling experiment to achieve isotopic steady state?
The duration of the labeling experiment should be sufficient to reach both metabolic and isotopic steady state.[4] Isotopic steady state is achieved when the labeling patterns of key metabolites remain stable over time.[1][8] The time required to reach this state varies depending on the metabolite and the metabolic pathway. Glycolytic intermediates may reach a steady state within minutes, while TCA cycle intermediates can take several hours.[3][8] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific system.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during your 13C labeling experiments, providing potential causes and actionable troubleshooting steps.
Problem 1: Unexpectedly low 13C incorporation in downstream metabolites.
Possible Cause 1: Slow Substrate Uptake or Metabolism Your cells may not be efficiently taking up or metabolizing the labeled substrate.[1]
-
Troubleshooting Steps:
-
Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm consumption.[1]
-
Check Cell Viability: Ensure cells are healthy and metabolically active, as poor cell health can reduce metabolic activity.[1]
-
Optimize Substrate Concentration: The concentration of the labeled substrate might be too low. Consider a moderate increase, while being mindful of potential toxicity.[1]
-
Possible Cause 2: Dilution from Unlabeled Sources The labeled substrate is being diluted by unlabeled carbon sources.[1]
-
Troubleshooting Steps:
-
Analyze Media Components: Ensure your medium is free of the unlabeled version of your tracer. For example, when using 13C-glucose, use glucose-free medium.[3]
-
Use Dialyzed Serum: If using fetal bovine serum (FBS), switch to dialyzed FBS (dFBS) to remove small, unlabeled metabolites.[1][2]
-
Account for CO2 Fixation: Be aware of potential CO2 fixation from the medium's bicarbonate buffer, especially in organisms with active carboxylating enzymes.[1]
-
Problem 2: Isotopic scrambling leading to unexpected labeling patterns.
Possible Cause 1: Reversible Reactions Reversible enzymatic reactions within a metabolic pathway can lead to a randomization of the 13C label, deviating from the expected pattern. For example, reversible reactions in the TCA cycle can cause isotopic scrambling.[1]
-
Troubleshooting Steps:
-
Metabolic Network Review: Carefully review your metabolic network model to identify all reversible reactions.
-
Use 13C-MFA Software: Employ metabolic flux analysis software that can account for reversible reactions in its calculations.
-
Possible Cause 2: High Pyruvate (B1213749) Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity The relative activities of PDH and PC, which control the entry of pyruvate into the TCA cycle, can create complex labeling patterns.[1]
-
Troubleshooting Steps:
-
Model Fitting: Utilize 13C-MFA software to estimate the relative fluxes through both PDH and PC pathways.
-
Problem 3: Inconsistent results between biological replicates.
Possible Cause 1: Inconsistent Cell Culture Conditions Variations in cell density, growth phase, or media composition between replicates can lead to different metabolic states.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure all replicates are seeded at the same cell density and harvested at a similar confluency.
-
Synchronize Cell Cycles (if necessary): For cell-cycle-dependent metabolism, consider synchronization methods.
-
Use a Single Batch of Medium: Prepare a large batch of labeling medium to be used for all replicates to minimize variability.
-
Possible Cause 2: Inconsistent Sample Processing Variations in the timing and efficiency of quenching and metabolite extraction can introduce significant variability.
-
Troubleshooting Steps:
-
Standardize Quenching: Minimize and standardize the time between sample collection and metabolic quenching.[1]
-
Optimize and Standardize Extraction: Test and validate an extraction protocol to ensure consistent and high extraction efficiency for your metabolites of interest.[1]
-
Include Internal Standards: Add a known amount of a labeled internal standard before extraction to correct for variations in extraction efficiency.[1]
-
Data Presentation
Table 1: Comparison of Common 13C-Labeled Tracers for Mammalian Cell Culture
| 13C-Labeled Tracer | Primary Metabolic Pathways Targeted | Advantages |
| [U-13C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Provides comprehensive labeling of central carbon metabolism. |
| [1,2-13C2]-Glucose | Glycolysis, Pentose Phosphate Pathway | Offers high precision for estimating fluxes in these pathways.[5][6] |
| [U-13C5]-Glutamine | TCA Cycle, Amino Acid Metabolism | Ideal for probing TCA cycle activity and glutamine-fueled pathways.[5][6] |
| [1-13C]-Glucose | Pentose Phosphate Pathway | Historically used, but often outperformed by other tracers for overall flux precision.[6] |
Experimental Protocols
Protocol: General Workflow for 13C Labeling in Adherent Mammalian Cells
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Adaptation to Labeling Medium (Optional but Recommended): For steady-state analysis, adapt cells to a medium containing dialyzed FBS for 24-48 hours to deplete endogenous unlabeled pools.[9]
-
Initiate Labeling:
-
Aspirate the standard medium.
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add pre-warmed 13C-labeling medium (e.g., glucose-free DMEM supplemented with the desired 13C-glucose tracer and 10% dialyzed FBS).[9]
-
-
Incubation: Incubate cells for the predetermined duration required to reach isotopic steady state (typically 24 hours for many metabolites).[9]
-
Metabolic Quenching:
-
Rapidly aspirate the labeling medium.
-
Immediately add a cold quenching solution (e.g., 80:20 methanol:water at -75°C) to arrest all enzymatic activity.[1]
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Incubate at -80°C for 15 minutes to precipitate proteins.[9]
-
Centrifuge at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the extracted metabolites for analysis by mass spectrometry or NMR.
-
Visualizations
Caption: General workflow for a 13C stable isotope labeling experiment.
Caption: Troubleshooting logic for low 13C incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Signal-to-Noise in ¹³C NMR of Labeled Proteins
Welcome to the technical support center for troubleshooting poor signal-to-noise (S/N) in ¹³C NMR of labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a ¹³C-labeled protein sample for NMR?
A1: The signal intensity in NMR is directly proportional to the sample concentration. For ¹³C-labeled proteins, a concentration of 0.3 to 0.5 mM is generally recommended.[1] While higher concentrations can improve data quality, it is crucial to balance concentration with sample stability to avoid aggregation.[2] For smaller peptides, concentrations can sometimes reach 2-5 mM. For interaction studies, concentrations as low as 0.1 mM may be sufficient, especially when using high-field spectrometers equipped with cryoprobes.[1]
Q2: How does the number of scans affect the signal-to-noise ratio?
A2: The signal-to-noise ratio (S/N) improves with the square root of the number of scans (NS). This means that to double the S/N, you need to quadruple the number of scans. While increasing the number of scans is a straightforward way to improve S/N, it comes at the cost of longer experiment times.
Q3: What are the key considerations for choosing a buffer for my protein NMR sample?
A3: The choice of buffer is critical for maintaining the stability and solubility of your protein sample. Key considerations include:
-
pH: A pH between 6.0 and 7.5 is generally optimal for protein stability. A slightly acidic pH can be advantageous as it slows down the exchange rate of amide protons with the solvent.[3]
-
Buffer System: Phosphate buffers are commonly used. For experiments where protonated buffers might interfere, non-proton-containing buffers or deuterated buffers can be used.[3]
-
Ionic Strength: High salt concentrations can decrease the sensitivity of the NMR experiment, particularly with cryoprobes.[4] However, some salt (100-150 mM) is often necessary to maintain protein solubility and stability.[3]
-
Additives: Additives such as 5 mM DTT or TCEP can prevent oxidation and aggregation, while 0.02% sodium azide (B81097) can inhibit microbial growth.[3]
Q4: What are the different isotopic labeling strategies, and how do they affect my ¹³C NMR spectrum?
A4: Isotopic labeling is essential for NMR studies of most proteins. The choice of labeling strategy can significantly impact sensitivity and resolution:
-
Uniform ¹³C Labeling: This is the most common and cost-effective method where all carbons in the protein are labeled with ¹³C.[5] However, this can lead to complex spectra with broad lines due to ¹³C-¹³C scalar couplings.
-
Fractional ¹³C Labeling: To reduce the complexity of uniformly labeled samples, fractional labeling (e.g., 20-35%) can be employed. This reduces the probability of adjacent ¹³C atoms, leading to sharper signals.[2]
-
Selective Labeling: In this approach, only specific types of amino acids or specific positions within amino acids are labeled. This simplifies the spectrum and can be used to probe specific regions of the protein.
-
Reverse Labeling: Here, the protein is grown in a fully ¹³C-labeled medium, but one or more unlabeled amino acids are added. This results in a uniformly ¹³C-labeled protein where the selected amino acid types are "invisible" in the ¹³C spectrum, reducing spectral crowding.[6]
Q5: How can advanced NMR techniques improve my signal-to-noise ratio?
A5: Several advanced techniques can be employed to enhance the S/N in your ¹³C NMR experiments:
-
Paramagnetic Relaxation Enhancement (PRE): The addition of a paramagnetic agent, such as a gadolinium or copper chelate, can decrease the T1 relaxation time of the nuclei.[7][8] This allows for a shorter recycle delay between scans, leading to more scans in a given amount of time and thus a higher S/N.
-
Non-Uniform Sampling (NUS): NUS is an acquisition method that skips a fraction of the data points in the indirect dimensions of a multidimensional NMR experiment.[2] This can significantly reduce the experiment time, and the saved time can be used to acquire more scans, thereby improving the S/N.[9]
-
Advanced Data Processing: Techniques like apodization (window functions), zero-filling, and linear prediction can be applied during data processing to improve the S/N and resolution of the final spectrum.
Troubleshooting Guides
Guide 1: Diagnosing Poor Signal-to-Noise
A low signal-to-noise ratio is a common problem in ¹³C NMR of labeled proteins. This guide provides a systematic workflow to identify and address the root cause of the issue.
Caption: A step-by-step workflow for troubleshooting poor signal-to-noise in ¹³C NMR.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Sample Parameters | ||
| Protein Concentration | 0.3 - 1.0 mM | Higher is generally better, but must be balanced with solubility to avoid aggregation.[1] |
| Sample Volume | ~550 µL for a standard 5 mm tube | Insufficient volume can lead to poor magnetic field shimming. |
| Buffer pH | 6.0 - 7.5 | Slightly acidic pH can reduce amide proton exchange with the solvent.[3] |
| Ionic Strength | 50 - 200 mM | High salt can reduce sensitivity, especially with cryoprobes.[4] |
| Acquisition Parameters | ||
| Number of Scans (NS) | Variable | S/N increases with the square root of NS. Doubling S/N requires 4x the scans. |
| Recycle Delay (D1) | 1.0 - 2.0 seconds | Should be optimized based on the T1 relaxation times of the protein. |
| Acquisition Time (AQ) | 0.1 - 0.2 seconds | A longer acquisition time can improve resolution but may decrease S/N if the signal has already decayed. |
| Pulse Angle | 30° - 45° | A smaller flip angle can be beneficial for carbons with long T1 relaxation times.[10] |
| Isotopic Labeling | ||
| Fractional ¹³C Labeling | 20 - 35% | Reduces ¹³C-¹³C scalar couplings, leading to sharper lines.[2] |
Experimental Protocols
Protocol 1: Preparation of a ¹⁵N/¹³C-Labeled Protein Sample for NMR
This protocol outlines the general steps for expressing and purifying a labeled protein for NMR analysis.
-
Protein Expression and Isotopic Labeling:
-
Transform an expression vector containing the gene of interest into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in a rich medium (e.g., LB).
-
Inoculate a larger volume of minimal medium (e.g., M9) containing ¹⁵NH₄Cl and [U-¹³C]-glucose as the sole nitrogen and carbon sources, respectively.
-
Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the cells for the appropriate time and temperature for your specific protein.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis and Protein Purification:
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
-
NMR Sample Preparation:
-
Concentrate the purified protein to the desired concentration (typically 0.1 - 1 mM).[11]
-
Exchange the protein into the final NMR buffer using dialysis or a desalting column. The final buffer should contain a small percentage of D₂O (5-10%) for the spectrometer's lock system.
-
Filter the final sample through a 0.22 µm filter to remove any small particulates.
-
Transfer the sample to a clean, high-quality NMR tube.
-
Protocol 2: Setting up a Basic 1D ¹³C NMR Experiment on a Bruker Spectrometer
This protocol provides a general guide for acquiring a simple 1D ¹³C spectrum using Bruker's TopSpin software.
-
Sample Insertion and Locking:
-
Insert the NMR tube into the spinner and place it in the sample changer or manually insert it into the magnet.
-
In TopSpin, lock the spectrometer onto the deuterium (B1214612) signal from the D₂O in your sample.
-
-
Tuning and Shimming:
-
Tune and match the probe for both the ¹H and ¹³C channels.
-
Shim the magnetic field to optimize its homogeneity across the sample. This can be done manually or using an automated shimming routine.
-
-
Setting up the Experiment:
-
Create a new experiment and load a standard 1D ¹³C pulse program (e.g., zgpg30).
-
Set the key acquisition parameters in the acqu file:
-
ns: Set the number of scans. Start with a moderate number (e.g., 1024) and increase as needed.
-
d1: Set the relaxation delay (e.g., 1.5 s).
-
sw: Set the spectral width to cover the expected range of ¹³C chemical shifts for your protein.
-
o1p: Set the transmitter frequency offset to the center of your spectral window.
-
p1 and pl1: Set the 90° pulse length and power level for ¹³C.
-
pldb1: Set the power level for ¹H decoupling.
-
-
-
Acquiring and Processing the Data:
-
Start the acquisition by typing zg in the command line.
-
Once the acquisition is complete, process the data by typing efp (exponential multiplication, Fourier transform, and phase correction).
-
Manually phase the spectrum if necessary.
-
Apply a baseline correction to obtain a flat baseline.
-
Logical Relationship Diagram
Caption: A diagram illustrating the interconnected factors that influence the signal-to-noise ratio in protein NMR experiments.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 3. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Extreme Non-Uniform Sampling for Protein NMR Dynamics Studies in Minimal Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. benchchem.com [benchchem.com]
How to correct for natural 13C abundance in metabolic flux analysis
Welcome to the technical support center for correcting for natural 13C abundance in metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals utilizing stable isotope labeling in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it critical to correct for it in Metabolic Flux Analysis (MFA)?
A1: Many elements, including carbon, exist in nature as a mixture of stable isotopes. For carbon, the vast majority is ¹²C, but about 1.1% is the heavier isotope ¹³C.[1][2][3] In ¹³C-MFA, we introduce a substrate highly enriched in ¹³C (a tracer) to track its metabolism through various pathways.[4]
Mass spectrometry (MS) is used to measure the distribution of these isotopes in downstream metabolites, which is known as the mass isotopomer distribution (MID).[4][5] However, the instrument detects both the ¹³C incorporated from your tracer and the ¹³C that was already naturally present in the metabolites.[6] This natural abundance of ¹³C and other elements (like oxygen, hydrogen, and nitrogen) in the metabolite and any derivatization agents can distort the measured MIDs.[6][7]
Correction for this natural isotopic abundance is crucial to distinguish the labeling pattern that results solely from the metabolism of the ¹³C tracer.[6][8] Failing to do so can lead to significant errors in the calculated metabolic fluxes.[4]
Q2: What are the primary methods for correcting for natural ¹³C abundance?
A2: The most widely accepted method for correcting for natural isotope abundance is the use of a correction matrix. This mathematical approach deconvolutes the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID).[4][9]
It is important to distinguish between two main approaches:
-
Classical Method (Incorrect): This is an older, flawed approach that should not be used.[4]
-
Skewed Method (Correct): This method accurately accounts for the fact that the probability of natural isotope incorporation is different for each mass isotopomer.[4][5]
Several software packages have been developed to perform this correction, including IsoCor, IsoCorrectoR, and INCA.[4][10][11][12] These tools can handle data from various mass spectrometry platforms and can also correct for the isotopic impurity of the tracer itself.[10][13]
Q3: How does the correction for natural abundance work in practice?
A3: The correction process typically involves the following steps:
-
Determine the elemental composition: You need to know the chemical formula of the metabolite and any derivatizing agents used for analysis (e.g., by GC-MS).[5][6]
-
Obtain natural isotope abundances: The known natural abundances of all stable isotopes for each element in the molecule are used.[4]
-
Construct the correction matrix: A correction matrix is generated based on the elemental composition and the natural isotope abundances.[7][9]
-
Apply the correction: The measured MID is mathematically corrected using the inverse of the correction matrix to yield the true, tracer-derived MID.[9]
The following diagram illustrates the conceptual workflow:
Q4: Can tandem mass spectrometry (MS/MS) data be corrected for natural abundance?
A4: Yes, tandem mass spectrometry (MS/MS) data can and should be corrected for natural isotope abundances.[14] MS/MS provides more detailed information about the positional labeling of isotopes within a metabolite, which can significantly improve the precision of flux estimations.[15][16][17]
The correction for MS/MS data is more complex as it needs to account for the natural isotopes in both the parent and the fragment ions.[14] Specialized algorithms and software are available that can handle the deconvolution of tandem MS data.[14][16][18]
Troubleshooting Guides
Issue 1: My calculated metabolic fluxes are not consistent or biologically unreasonable after correction.
| Possible Cause | Troubleshooting Step |
| Incorrect Chemical Formula | Double-check the elemental formula for your metabolite of interest. Crucially, remember to include the atoms from any derivatization agents used in your sample preparation (e.g., for GC-MS analysis).[6] |
| Wrong Correction Method | Ensure you are not using the outdated "classical" correction method. Use a software tool that implements the "skewed" matrix correction method.[4] |
| Tracer Impurity | The ¹³C-labeled tracer is never 100% pure and contains a small amount of ¹²C.[13] High-quality correction software can account for tracer impurity if you provide this information.[10][13] Check the certificate of analysis for your tracer. |
| Contamination | Unlabeled biological material or contamination in the mass spectrometer can dilute the isotopic enrichment. Ensure clean sample preparation and instrument hygiene. |
Issue 2: The software I am using requires me to input natural isotope abundances. What are the standard values?
The natural abundances of stable isotopes for elements commonly found in metabolites are well-established. You can use the following values for your corrections:
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07[1] | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Silicon (in derivatizing agents) | ²⁸Si | 92.223 |
| ²⁹Si | 4.685 | |
| ³⁰Si | 3.092 |
Note: These values may have slight variations in the literature, but these are commonly accepted standard abundances.
Issue 3: How can I visually assess the impact of the correction?
A good practice is to compare the measured (observed) and the corrected mass isotopomer distributions (MIDs). The correction should remove the "natural" isotopic pattern, making the M+0 peak (representing the fraction of the metabolite with no ¹³C from the tracer) more prominent if there is low tracer incorporation.
The following diagram illustrates the conceptual difference between an observed and a corrected MID for a hypothetical metabolite with three carbon atoms.
Experimental Protocols
Protocol: Sample Preparation for ¹³C-MFA and Data Acquisition
This is a generalized protocol and may need optimization for your specific organism and experimental setup.[19]
-
Cell Culture and Labeling:
-
Metabolism Quenching and Metabolite Extraction:
-
Sample Derivatization (for GC-MS):
-
Dry the polar metabolite extract.
-
Derivatize the samples to increase their volatility for GC-MS analysis. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[20]
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS.[21]
-
Acquire the full mass spectra for your metabolites of interest to determine their mass isotopomer distributions.
-
The overall experimental workflow can be summarized as follows:
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Carbon-13 - isotopic data and properties [chemlin.org]
- 3. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 12. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 13. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 15. Tandem mass spectrometry: a novel approach for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Utilizing tandem mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
Incomplete peptide coupling with BOC-L-Phenylalanine-13C in SPPS
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during peptide synthesis.
Topic: Incomplete Peptide Coupling with BOC-L-Phenylalanine-¹³C
This guide addresses the specific challenges of achieving complete and efficient coupling of BOC-L-Phenylalanine, particularly when using a ¹³C isotopically labeled variant. The principles and troubleshooting steps are broadly applicable to other sterically hindered or problematic amino acid couplings in SPPS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of incomplete coupling with BOC-L-Phenylalanine-¹³C?
Incomplete coupling of BOC-L-Phenylalanine-¹³C is typically not due to the isotopic label itself but rather to factors commonly affecting sterically hindered amino acids in SPPS.[1][2] The main culprits are:
-
Steric Hindrance: The bulky benzyl (B1604629) side chain of Phenylalanine can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This is a common issue with "difficult" amino acid couplings.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin support through inter- or intra-chain hydrogen bonding. This aggregation can mask the reactive N-terminus, making it inaccessible to the incoming amino acid.[3][5]
-
Suboptimal Activation or Reagents: The choice and quality of coupling reagents are critical. Degraded reagents or an activation method that is not potent enough for a hindered amino acid can lead to poor coupling efficiency.[3][6]
-
Poor Resin Swelling: The solid support must be adequately swollen in the synthesis solvent (e.g., DMF) for the reaction to proceed efficiently. Poor swelling limits the accessibility of reactive sites.[5]
Q2: How can I accurately detect and confirm incomplete coupling on the resin?
The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin (B49086) test). It is a highly sensitive qualitative test for the presence of primary amines (like the free N-terminus of the peptide).[7][8] A completed coupling reaction should yield a negative Kaiser test, indicating the absence of free primary amines.
Kaiser Test Interpretation [8][9]
| Observation (Beads & Solution) | Interpretation | Recommended Action |
|---|---|---|
| Colorless/Yellow Beads, Colorless Solution | Coupling Complete. No primary amines detected. | Proceed to the next deprotection step. |
| Dark Blue Beads, Light Blue Solution | Incomplete Coupling. Significant unreacted amine. | Recouple. Check reagents and protocol. |
| Colorless Beads, Dark Blue Solution | Nearly Complete. Minor unreacted amine. | Extend coupling time or proceed to capping. |
| Intense Blue Beads & Solution | Coupling Failed. | Check reagents, then recouple. |
Experimental Protocol: Kaiser Test
This protocol is adapted from established methods for detecting primary amines on a solid support.[8][10]
Reagents:
-
Reagent A: 1 mL of a 0.01M KCN solution in water diluted into 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Collect a small sample of the peptide-resin (10-15 beads) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution and compare them against the interpretation table above.
Q3: What systematic troubleshooting steps should I follow to overcome this coupling issue?
If you detect incomplete coupling, follow a systematic approach to resolve the issue. The goal is to either drive the reaction to completion or permanently block the unreacted chains to prevent the formation of deletion peptide impurities.[11]
Step-by-Step Troubleshooting:
-
Recouple (Double Coupling): The simplest first step is to repeat the coupling reaction.[6] Drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated BOC-L-Phenylalanine-¹³C. Allow the reaction to proceed for the standard time.
-
Modify Reaction Conditions: If a second coupling is still insufficient, consider more significant changes.[9]
-
Change Coupling Reagent: Switch to a more powerful activating agent. For sterically hindered amino acids, aminium/uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, or PyBOP are often more effective than carbodiimides alone.[12][13]
-
Change Solvent: If peptide aggregation is suspected, switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding DMSO can help disrupt secondary structures and improve solvation.[5][9]
-
Increase Time or Temperature: Extending the coupling time (e.g., from 1 hour to 2-4 hours) or, if using a microwave peptide synthesizer, increasing the temperature can help drive difficult couplings to completion.[4][6]
-
-
Cap the Unreacted Amines: If a small number of amines remain unreacted after troubleshooting, it is crucial to "cap" them to prevent the formation of deletion sequences.[11] Capping involves acetylating the free amines with a reagent like acetic anhydride, rendering them inert to future coupling steps.[9][14] This makes the final purification of the desired peptide much easier.[11]
Experimental Protocol: Capping with Acetic Anhydride
This protocol describes the standard procedure for capping unreacted N-terminal amines on the peptide-resin.[14][15]
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Reaction vessel with shaker
Procedure:
-
Resin Washing: After the final coupling attempt, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual reagents.[11]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF. For a 0.1 mmol scale synthesis, this might be 0.5 mL Ac₂O, 0.5 mL DIPEA in 4 mL DMF.
-
Capping Reaction: Add the capping solution to the washed resin. Agitate the mixture at room temperature for 30 minutes.[14]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all byproducts and excess capping reagents.[11]
-
Confirmation: Perform a final Kaiser test. The test should be negative (yellow/colorless), confirming that all primary amines have been successfully capped. If it remains positive, the capping procedure can be repeated.[14]
Q4: Which alternative coupling reagents are best for a hindered amino acid like BOC-L-Phenylalanine-¹³C?
For difficult couplings involving sterically hindered amino acids, standard carbodiimide (B86325) activators like DCC or DIC may be insufficient.[13] More potent reagents are recommended.
Comparison of Common Coupling Reagents for Hindered Amino Acids [12][16][17]
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Considerations |
|---|---|---|---|---|
| Aminium/Uronium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-ester. | Fast, highly efficient, and widely used in automated SPPS. | HATU is generally more potent than HBTU. HBTU is a known allergen.[12] |
| Phosphonium Salts | PyBOP | Forms a reactive phosphonium ester. | Very effective for sterically hindered couplings with low racemization. | Byproducts can be more difficult to wash away than those from uronium salts. |
| Carbodiimides + Additives | DIC / Oxyma | Forms an O-acylisourea intermediate, which reacts with Oxyma to form a less-racemizing active ester. | Cost-effective and suppresses racemization effectively.[13] | Generally slower reaction kinetics compared to aminium or phosphonium salts. |
| Newer Generation | COMU | Uronium salt incorporating an Oxyma moiety. | High efficiency comparable to HATU but with safer, non-explosive byproducts.[16] | Higher cost compared to older reagents. |
Q5: Could the ¹³C isotope in BOC-L-Phenylalanine-¹³C be affecting its chemical reactivity?
It is extremely unlikely that the ¹³C isotope is the cause of the incomplete coupling. Stable isotopes like ¹³C, ¹⁵N, or ²H are routinely incorporated into amino acids for use in mass spectrometry and NMR studies.[1][18] These labeled compounds are specifically designed to retain the same physicochemical properties and chemical reactivity as their unlabeled counterparts.[1][2] The slight increase in mass from the ¹³C atom has a negligible effect on the reaction kinetics of amide bond formation (known as the kinetic isotope effect). The troubleshooting focus should remain on the steric hindrance of the phenylalanine side chain and other common SPPS variables.[3][4]
References
- 1. jpt.com [jpt.com]
- 2. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. bachem.com [bachem.com]
- 17. file.globalso.com [file.globalso.com]
- 18. chempep.com [chempep.com]
Technical Support Center: Purification of Proteins Labeled with BOC-L-Phenylalanine-¹³C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for proteins labeled with BOC-L-Phenylalanine-¹³C. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the BOC group on L-Phenylalanine-¹³C during protein expression?
The tert-butoxycarbonyl (BOC) group is a protecting group for the amine functionality of the amino acid. It is used during in vitro or in vivo protein synthesis to ensure that the L-Phenylalanine-¹³C is incorporated into the growing polypeptide chain without undergoing unwanted side reactions.
Q2: Does the BOC group need to be removed after protein expression?
Yes, for most downstream applications that require a native protein structure and function, the BOC protecting group must be removed. This process is called deprotection and is typically achieved under acidic conditions.
Q3: How does the BOC group affect the purification strategy?
The presence of the hydrophobic BOC group can alter the surface properties of the protein, potentially increasing its hydrophobicity. This may influence its behavior during chromatography. It is crucial to consider whether to perform the purification before or after the deprotection step, as the protein's chromatographic behavior will differ significantly.
Q4: Can I use standard chromatography resins for purifying my BOC-protected protein?
Yes, standard chromatography resins such as Ni-NTA for His-tagged proteins, ion-exchange resins, and size-exclusion chromatography (SEC) media can be used. However, the buffer conditions may need to be optimized to account for the altered properties of the BOC-labeled protein.
Q5: What is the best stage to perform BOC deprotection?
The optimal stage for BOC deprotection depends on the stability of your protein.
-
Deprotection after initial purification: This is the most common approach. An initial capture step (e.g., affinity chromatography) is performed to isolate the BOC-protected protein. The BOC group is then removed, followed by further polishing steps (e.g., ion-exchange and/or size-exclusion chromatography).
-
Deprotection before purification: This may be suitable if the deprotection conditions are mild and do not lead to protein precipitation or degradation. However, the crude lysate will be exposed to acidic conditions, which could affect other proteins and complicate subsequent purification steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low protein yield after initial capture (e.g., His-tag affinity chromatography) | - Inefficient incorporation of BOC-L-Phenylalanine-¹³C. - Protein precipitation due to the hydrophobicity of the BOC group. - Suboptimal binding/elution conditions. | - Confirm incorporation efficiency by mass spectrometry. - Increase the concentration of non-ionic detergents (e.g., Tween-20, Triton X-100) or glycerol (B35011) in the lysis and wash buffers to improve solubility. - Optimize imidazole (B134444) concentration in wash and elution buffers. |
| Protein precipitates during BOC deprotection | - The acidic conditions are too harsh for the protein, leading to denaturation and aggregation. - The protein concentration is too high. | - Screen different deprotection reagents (e.g., milder acids like formic acid). - Perform deprotection at a lower protein concentration. - Include stabilizing additives like arginine or glycerol in the deprotection buffer. |
| Incomplete BOC deprotection | - Insufficient acid concentration or reaction time. - Steric hindrance around the BOC-protected amine. | - Increase the concentration of the acid or extend the reaction time. Monitor deprotection by mass spectrometry. - Consider using a stronger acid like trifluoroacetic acid (TFA), but be mindful of its harshness. |
| Poor resolution during Ion-Exchange Chromatography (IEX) | - The pI of the BOC-protected protein is different from the deprotected protein. - Suboptimal buffer pH or salt concentration. | - Calculate the theoretical pI of both the protected and deprotected protein to guide buffer selection. - Perform a pH and salt gradient optimization to determine the optimal binding and elution conditions. |
| Protein aggregates after deprotection and buffer exchange | - Residual acid from the deprotection step. - The buffer composition is not optimal for the deprotected protein. | - Ensure complete removal of the deprotection reagent by dialysis or desalting column. - Screen a panel of buffers with varying pH and excipients to find conditions that maintain protein stability. |
Experimental Protocols
Protocol 1: Expression and Initial Purification of His-tagged Protein Labeled with BOC-L-Phenylalanine-¹³C
This protocol assumes the use of an E. coli expression system and a His-tagged protein.
1. Protein Expression and Cell Lysis:
- Follow your standard protocol for protein expression, ensuring the addition of BOC-L-Phenylalanine-¹³C to the expression medium.
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in Lysis Buffer (see table below).
- Lyse the cells using sonication or a high-pressure homogenizer on ice.
- Clarify the lysate by centrifugation.
2. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA column with Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with Wash Buffer to remove unbound proteins.
- Elute the protein with Elution Buffer.
Protocol 2: On-Column BOC Deprotection
This protocol is for deprotection of the His-tagged protein while it is bound to the Ni-NTA resin.
1. Deprotection:
- After the wash step in Protocol 1, equilibrate the column with a low pH buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 4.5) to ensure protein stability at acidic conditions.
- Flow the Deprotection Buffer (see table below) over the column for a predetermined time (e.g., 30-60 minutes), monitoring the efficiency by collecting the flow-through and analyzing by mass spectrometry.
- Wash the column with a neutralization buffer (e.g., Lysis Buffer) to remove the acid.
2. Elution:
- Elute the deprotected protein with Elution Buffer.
Protocol 3: Polishing by Ion-Exchange and Size-Exclusion Chromatography
1. Ion-Exchange Chromatography (IEX):
- Buffer exchange the eluted protein from the IMAC step into the appropriate IEX starting buffer (depending on the protein's pI).
- Load the protein onto the equilibrated IEX column (anion or cation exchange).
- Wash the column with the starting buffer.
- Elute the protein using a linear salt gradient.
- Pool the fractions containing the purified protein.
2. Size-Exclusion Chromatography (SEC):
- Concentrate the pooled IEX fractions.
- Equilibrate the SEC column with the final storage buffer.
- Load the concentrated protein onto the SEC column.
- Collect the fractions corresponding to the monomeric protein peak.
Quantitative Data Summary
The following table provides a hypothetical example of expected yields and purity at various stages of purification. Actual results will vary depending on the specific protein.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) |
| Clarified Lysate | 1000 | 50 | 5 |
| IMAC Elution (BOC-protected) | 60 | 45 | 75 |
| After Deprotection | 40 | 38 | >90 |
| IEX Elution | 30 | 28 | >95 |
| SEC Elution | 25 | 24 | >98 |
Buffer Compositions
| Buffer | Components |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10% Glycerol, 1% Triton X-100, Protease Inhibitors |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP, 10% Glycerol |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP, 10% Glycerol |
| Deprotection Buffer | 50 mM Formic Acid in 50 mM Sodium Phosphate, 300 mM NaCl, pH 3.0 |
Visualizations
Caption: General workflow for the purification of a BOC-L-Phenylalanine-¹³C labeled protein.
Caption: Troubleshooting logic for low yield in protein purification.
Validation & Comparative
A Head-to-Head Battle: Validating BOC-L-Phenylalanine-¹³C Incorporation by Mass Spectrometry versus NMR Spectroscopy
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of mass spectrometry and nuclear magnetic resonance spectroscopy for validating the incorporation of BOC-L-Phenylalanine-¹³C.
In the realms of drug development, proteomics, and metabolic research, the precise tracking and quantification of isotopically labeled compounds are fundamental. BOC-L-Phenylalanine-¹³C, a protected amino acid with a stable isotope label, is a valuable tool for these studies. Its successful incorporation into a protein is a critical checkpoint. Two powerhouse analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the primary methods for this validation. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their needs.
Performance Comparison: A Quantitative Look
The choice between Mass Spectrometry and NMR for validating BOC-L-Phenylalanine-¹³C incorporation hinges on the specific experimental requirements, including sensitivity, level of structural detail needed, and sample amount. While both techniques are powerful, they offer distinct advantages and disadvantages.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Mass-to-charge ratio (m/z) of the intact protein or its constituent peptides. | Resonance frequencies of the ¹³C nucleus, providing information on its chemical environment. |
| Sensitivity | High (picomole to femtomole range).[1] | Lower (micromole to millimole range).[2] |
| Resolution | High mass resolution allows for the clear distinction between labeled and unlabeled species.[3] | High spectral resolution can distinguish subtle differences in the chemical environment of the incorporated amino acid.[4] |
| Quantitative Accuracy | Excellent for determining the percentage of incorporation by analyzing isotopic peak ratios.[5] | Good, but can be less precise than MS for absolute quantification. Quantification is based on signal intensity.[6][7] |
| Structural Information | Provides confirmation of incorporation and can pinpoint the location of the label within a peptide through fragmentation (tandem MS).[8] | Provides detailed information about the local chemical environment and conformation of the labeled phenylalanine residue within the protein structure.[6] |
| Sample Requirement | Low sample amounts are typically sufficient.[5] | Requires higher concentrations of pure protein.[1] |
| Throughput | High-throughput capabilities. | Lower throughput, with longer acquisition times. |
| Instrumentation | Widely accessible in proteomics and analytical chemistry labs. | More specialized instrumentation is required. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols outline the key steps for validating BOC-L-Phenylalanine-¹³C incorporation using both mass spectrometry and NMR.
-
Protein Expression and Purification:
-
Culture cells in a medium containing BOC-L-Phenylalanine-¹³C.
-
Lyse the cells and purify the protein of interest using standard chromatographic techniques.
-
-
Sample Preparation for MS:
-
Intact Protein Analysis: Desalt the purified protein using a C18 ZipTip or equivalent. Elute the protein in a solution suitable for mass spectrometry (e.g., 50:50:0.1 methanol/water/formic acid).[3]
-
Peptide Analysis (Bottom-up Proteomics):
-
Denature the protein using urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
For intact protein analysis, acquire the mass spectrum and compare the molecular weight of the labeled protein to the unlabeled control.
-
For peptide analysis, perform LC-MS/MS to identify and quantify the peptides containing the ¹³C-labeled phenylalanine.[9]
-
-
Data Analysis:
-
Determine the mass shift corresponding to the incorporation of ¹³C.
-
Calculate the percentage of incorporation by comparing the intensities of the isotopic peaks for the labeled and unlabeled species.[3]
-
-
Protein Expression and Purification:
-
Express and purify a sufficient amount of the protein of interest from cells grown in media containing BOC-L-Phenylalanine-¹³C. High protein purity and concentration are crucial for NMR.[1]
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O).
-
Concentrate the protein to the required concentration (typically >0.1 mM).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹³C and two-dimensional (2D) heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC).[1]
-
-
Data Analysis:
-
Process the NMR spectra to identify the resonance signals corresponding to the ¹³C-labeled phenylalanine.
-
The presence and chemical shift of these signals confirm the incorporation and provide information about the local environment of the labeled amino acid.[6]
-
The intensity of the signals can be used for semi-quantitative analysis.[1]
-
Workflows and Logical Relationships
Visualizing the experimental workflows can provide a clearer understanding of the processes involved in each validation method.
Caption: Workflow for validating ¹³C incorporation by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to BOC-L-Phenylalanine-13C and Fmoc-L-Phenylalanine-13C in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the choice of Nα-protecting group strategy is a critical decision that influences the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective comparison between two commonly used protected and isotopically labeled amino acids, BOC-L-Phenylalanine-13C and Fmoc-L-Phenylalanine-13C, for their application in solid-phase peptide synthesis (SPPS). The inclusion of a ¹³C isotope in the phenylalanine backbone makes these synthons particularly valuable for quantitative proteomics and structural biology studies using mass spectrometry or nuclear magnetic resonance.
The fundamental difference between these two reagents lies in their Nα-protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This single difference dictates entirely different synthetic strategies, each with its own set of advantages and challenges.
Overview of Boc vs. Fmoc Synthetic Strategies
The Boc strategy, the older of the two methods, employs a strong acid for the removal of the Nα-protecting group and an even stronger, hazardous acid for final cleavage from the resin. In contrast, the more modern Fmoc strategy utilizes a base for Nα-deprotection and a moderate acid for the final cleavage, offering a more orthogonal and milder overall process.
Comparative Performance Data
The choice between Boc and Fmoc SPPS can significantly impact the final yield and purity of the synthesized peptide. Below is a summary of typical performance data when synthesizing a model peptide containing L-Phenylalanine. While specific data for the ¹³C-labeled versions is not extensively published, the performance is expected to be comparable to their unlabeled counterparts.
Table 1: Comparison of a Model Decapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro) Synthesis
| Parameter | Boc-SPPS | Fmoc-SPPS | Source |
| Crude Peptide Purity | ~65-75% | ~80-95% | |
| Overall Yield | ~20-30% | ~35-50% | |
| Coupling Efficiency (per step) | >99% | >99% | |
| Deprotection Time | 30 minutes | 5-20 minutes | |
| Solvent Consumption | Moderate | High (due to washing steps) | |
| Reagent Hazard Level | High (HF) | Moderate (Piperidine, TFA) |
Note: Values are generalized from multiple sources and can vary significantly based on the peptide sequence, resin, and coupling reagents used.
Experimental Methodologies
To provide a practical context for the data presented, the following sections detail the standard protocols for both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
The Boc-SPPS workflow is characterized by its acid-labile Nα-protection and strong acid final cleavage.
1. Resin Preparation:
-
Start with a Merrifield resin (chloromethylated polystyrene).
-
The C-terminal amino acid is attached to the resin via an ester linkage through a Williamson ether synthesis reaction.
2. Deprotection:
-
The Boc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
This step is typically performed for 30 minutes at room temperature.
3. Neutralization:
-
The resulting trifluoroacetate (B77799) salt is neutralized with a base, commonly 10% diisopropylethylamine (DIEA) in DCM, to free the N-terminal amine for the subsequent coupling reaction.
4. Coupling:
-
The next Boc-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.
-
The activated amino acid is then added to the resin to form the new peptide bond.
5. Capping (Optional):
-
To terminate any unreacted peptide chains, a capping step with acetic anhydride (B1165640) can be performed.
6. Final Cleavage:
-
Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF). This step requires specialized, corrosion-resistant equipment.
Fmoc Solid-Phase Peptide Synthesis Protocol
The Fmoc-SPPS workflow is the more widely used method in modern laboratories due to its milder conditions.
1. Resin Preparation:
-
A resin functionalized with an acid-labile linker (e.g., Wang or Rink Amide resin) is used.
-
The C-terminal Fmoc-protected amino acid is pre-loaded onto the resin.
2. Deprotection:
-
The Fmoc protecting group is removed from the N-terminus using a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This is a rapid reaction, often completed in under 20 minutes.
3. Washing:
-
Extensive washing with DMF is required to completely remove the piperidine and the cleaved Fmoc-adduct to prevent side reactions.
4. Coupling:
-
The next Fmoc-protected amino acid is activated using a coupling reagent. Common activators include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
The activated amino acid is added to the resin to form the peptide bond.
5. Capping (Optional):
-
A capping step with acetic anhydride can be performed if necessary.
6. Final Cleavage:
-
After the final synthesis cycle, the resin is washed and dried. The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed using a "cleavage cocktail," which is typically 95% TFA with scavengers (e.g., water, triisopropylsilane) to quench reactive cations.
Workflow and Chemistry Visualizations
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies and the key chemical transformations involved.
Caption: The Boc-SPPS cycle involves acid-based deprotection and neutralization steps.
Caption: The Fmoc-SPPS cycle uses a base for deprotection, simplifying the workflow.
Caption: Orthogonality of protecting groups in Boc vs. Fmoc strategies.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-Phenylalanine-13C is fundamentally a choice between two distinct and mature synthesis philosophies.
Choose this compound for:
-
Long or difficult sequences: The Boc method can sometimes offer advantages in solvation and reduce aggregation for challenging peptide sequences.
-
Cost-sensitive projects: The reagents for Boc chemistry are generally less expensive than those for Fmoc synthesis.
-
Laboratories equipped for HF: The requirement for a specialized HF cleavage apparatus is a major consideration.
Choose Fmoc-L-Phenylalanine-13C for:
-
Synthesis of sensitive peptides: The milder deprotection and cleavage conditions are more suitable for peptides containing modifications or sensitive amino acids.
-
High-purity requirements: The Fmoc strategy often yields a cruder product of higher purity, simplifying subsequent purification steps.
-
Most modern laboratories: Due to safety and convenience, Fmoc chemistry has become the de facto standard for peptide synthesis in both academic and industrial settings.
For most applications, especially in drug discovery and development where safety, purity, and versatility are paramount, the Fmoc-L-Phenylalanine-13C route is the recommended choice. Its milder conditions, higher crude purity, and avoidance of highly hazardous reagents like HF make it a more robust and user-friendly platform for the synthesis of ¹³C-labeled peptides.
Position-Specific 13C Labeling: A Superior Strategy for High-Resolution Metabolic and Structural Analysis
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways and the precise structure of biomolecules is paramount. Isotopic labeling with Carbon-13 (¹³C) has become an indispensable tool in these endeavors. While uniform ¹³C labeling, where all carbon atoms in a molecule are replaced with ¹³C, provides a broad overview, position-specific ¹³C labeling offers a more granular and insightful view. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to demonstrate the significant advantages of a targeted labeling approach.
Position-specific ¹³C labeling, the selective incorporation of ¹³C at specific atomic positions within a molecule, provides a higher degree of resolution in both metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) spectroscopy. This targeted approach allows researchers to trace the fate of individual carbon atoms through complex biochemical reactions and to simplify otherwise convoluted NMR spectra, leading to more precise and unambiguous results.
Unraveling Metabolic Networks with Enhanced Precision
In the field of metabolic engineering and drug metabolism studies, ¹³C MFA is a cornerstone technique for quantifying the rates of intracellular reactions. The choice of isotopic tracer is critical, as it directly impacts the precision and accuracy of the estimated metabolic fluxes. Position-specific labeling consistently outperforms uniform labeling in the elucidation of complex and competing metabolic pathways.
By introducing a substrate with a ¹³C label at a specific position, researchers can track the unique cleavage and reassembly of the carbon backbone by different pathways. For example, using [1-¹³C]glucose allows for the clear differentiation between the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the Pentose Phosphate Pathway (PPP).[1]
Comparative Analysis of Metabolic Fluxes
The following table summarizes quantitative flux data from a study on Escherichia coli, comparing the central carbon metabolism of a wild-type strain and a phosphoglucose (B3042753) isomerase (pgi) knockout mutant. This data highlights how ¹³C-MFA with position-specific tracers can precisely quantify the rerouting of metabolic flux through the PPP when glycolysis is impaired.
| Metabolic Flux | Wild-Type (mmol/gDW/h) | pgi Knockout (mmol/gDW/h) | Advantage of Position-Specific Labeling |
| Glycolysis (EMP) | 8.5 ± 0.4 | 0.1 ± 0.05 | High precision in quantifying the dramatic downregulation of glycolysis.[1] |
| Pentose Phosphate Pathway (PPP) | 1.5 ± 0.2 | 9.9 ± 0.5 | Accurately measures the significant upregulation and rerouting of carbon flux.[1] |
| TCA Cycle | 4.2 ± 0.3 | 3.8 ± 0.3 | Enables precise determination of TCA cycle activity fed by different pathways. |
Data compiled and adapted from 13C-MFA studies on E. coli.[1]
The use of position-specific tracers, such as [1,2-¹³C₂]glucose, has been shown to provide the most precise estimates for glycolysis and the PPP.[2] In contrast, uniformly labeled glucose can lead to situations where all metabolites in a pathway become fully labeled, obscuring the relative contributions of intersecting pathways.[2]
Sharpening the View in Structural Biology with NMR
In protein structure determination using NMR spectroscopy, uniform ¹³C labeling is a common practice. However, for larger proteins, this approach often leads to severe spectral congestion and signal overlap, making resonance assignment and structure determination challenging.[3] Position-specific or selective labeling of certain amino acids or specific carbon positions within them can dramatically simplify complex spectra.[4]
This simplification reduces line broadening and facilitates resonance assignment, which is a critical and often time-consuming step in NMR-based structural studies.[4]
Quantitative Comparison of NMR Spectral Resolution
While a direct numerical comparison of spectral resolution is highly dependent on the specific protein and experimental conditions, the qualitative advantages of selective labeling are well-established. The following table conceptualizes the expected improvements.
| Parameter | Uniform ¹³C Labeling | Position-Specific ¹³C Labeling | Advantage of Position-Specific Labeling |
| Spectral Overlap | High, especially in larger proteins.[3] | Significantly reduced.[4] | Enables unambiguous resonance assignment.[4] |
| Linewidths | Broader due to ¹³C-¹³C scalar couplings. | Narrower, leading to higher resolution.[4] | Improved accuracy of structural restraints. |
| Assignment Ambiguity | High, can lead to incorrect assignments. | Low, facilitates confident assignments.[4] | Faster and more reliable structure determination. |
| Applicability to Large Proteins | Limited due to severe spectral crowding. | Extends the size limit of proteins amenable to NMR analysis. | Broader applicability in structural biology. |
Experimental Protocols
Position-Specific ¹³C Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for a typical ¹³C-MFA experiment to differentiate between glycolysis and the Pentose Phosphate Pathway using [1-¹³C]glucose.
-
Cell Culture: Grow the cells of interest (e.g., E. coli or mammalian cells) in a defined minimal medium to a steady-state growth phase.
-
Tracer Introduction: Switch the culture to an identical medium containing the position-specifically labeled substrate (e.g., [1-¹³C]glucose) as the sole carbon source.
-
Isotopic Steady State: Continue the culture for a duration sufficient to achieve isotopic steady state in the intracellular metabolites.
-
Metabolite Extraction: Rapidly quench the metabolism and extract intracellular metabolites.
-
Derivatization: Chemically derivatize the extracted metabolites to enhance their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids derived from central metabolic intermediates).
-
Flux Calculation: Use specialized software to fit the measured mass isotopomer distributions to a metabolic model and calculate the intracellular fluxes.
Selective ¹³C Labeling for NMR Spectroscopy
This protocol describes the selective labeling of specific amino acid types in a protein expressed in E. coli.
-
Expression System: Utilize an E. coli expression strain auxotrophic for the amino acid(s) to be labeled.
-
Culture Medium: Prepare a minimal medium containing all necessary nutrients for bacterial growth, but lacking the specific amino acid(s) to be labeled.
-
Supplementation: Supplement the minimal medium with the desired ¹³C-labeled amino acid(s).
-
Cell Growth and Induction: Grow the bacterial culture in the supplemented minimal medium and induce protein expression at the appropriate cell density.
-
Protein Purification: Harvest the cells and purify the selectively ¹³C-labeled protein using standard chromatographic techniques.
-
NMR Spectroscopy: Prepare the purified protein sample for NMR analysis and acquire the desired NMR spectra (e.g., ¹H-¹³C HSQC).
Visualizing the Workflow and Pathways
Caption: Generalized workflows for MFA and NMR using position-specific labeling.
Caption: Differentiating glycolysis and PPP using [1-¹³C]glucose.
Conclusion
The choice between uniform and position-specific ¹³C labeling is dictated by the specific research question. While uniform labeling is a robust method for general applications, position-specific labeling provides a superior level of detail and precision that is often crucial for definitively answering complex biological questions. For researchers aiming to dissect intricate metabolic networks, elucidate drug metabolism pathways, or determine the high-resolution structure of challenging proteins, position-specific ¹³C labeling is the more powerful and informative approach. Its ability to provide unambiguous data makes it an invaluable asset in the modern life sciences and drug development landscape.
References
A Researcher's Guide to Quantifying 13C Enrichment in Proteins with High-Resolution Mass Spectrometry
An objective comparison of leading methodologies for researchers, scientists, and drug development professionals.
The precise quantification of 13C enrichment in proteins is a cornerstone of modern proteomics, enabling the study of protein turnover, metabolic flux, and quantitative differences in protein abundance. High-resolution mass spectrometry has emerged as the principal technology for these measurements, offering unparalleled accuracy and sensitivity. This guide provides a comparative overview of the most prominent methods for quantifying 13C enrichment, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
The primary methods for introducing 13C labels into proteins can be broadly categorized into metabolic labeling, where cells incorporate isotopically labeled amino acids in vivo, and chemical labeling, where isotopes are introduced in vitro through chemical reactions with the protein or its constituent peptides. Each approach presents distinct advantages and limitations in terms of applicability, accuracy, and experimental workflow.
Comparison of Key Performance Metrics
The choice of a specific 13C labeling strategy is often dictated by the experimental goals and the biological system under investigation. The following table summarizes the key performance characteristics of three widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling technique; Tandem Mass Tags (TMT), a chemical labeling method; and 13C Metabolic Flux Analysis (13C-MFA) precursor labeling.
| Feature | SILAC (Metabolic Labeling) | TMT (Chemical Labeling) | 13C-MFA Precursor Labeling |
| Principle | In vivo incorporation of "heavy" 13C-labeled amino acids during protein synthesis.[1][2] | In vitro chemical labeling of peptides with isobaric tags.[1][3] | In vivo incorporation of 13C from a labeled precursor (e.g., glucose) into amino acids and subsequently proteins.[4][5] |
| Applicability | Proliferating cells in culture.[6] Not suitable for tissues or non-dividing cells.[6] | Applicable to virtually any protein sample, including tissues and clinical samples.[1] | Applicable to cells and organisms where metabolic pathways can be interrogated.[4][5] |
| Multiplexing | Typically 2-plex or 3-plex, with some variations allowing up to 4-plex.[1][2] | High multiplexing capability, with kits available for up to 18-plex experiments.[1] | Primarily used for tracing metabolic pathways rather than multiplexed quantification of different samples. |
| Accuracy | High accuracy due to early-stage sample mixing, minimizing experimental variability.[6] | Good accuracy, but susceptible to ratio distortion due to co-isolation of interfering ions. | High accuracy in determining metabolic flux rates.[5] |
| Precision | High precision and reproducibility.[6][7] | Generally good precision, though can be lower than SILAC.[7] | High precision for flux measurements.[5] |
| Quantification Level | MS1 level, based on the intensity of heavy and light peptide pairs.[3] | MS2 or MS3 level, based on the intensity of reporter ions.[1][3] | MS1 level, based on the mass isotopologue distribution of peptides.[8] |
Experimental Workflows and Methodologies
The successful implementation of any 13C enrichment quantification method hinges on a well-designed and executed experimental protocol. This section outlines the typical workflows for SILAC, TMT, and 13C-MFA precursor labeling, accompanied by visual diagrams and detailed methodologies.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for quantitative proteomics.[1] It involves growing two populations of cells in media that are identical except for the inclusion of either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., 13C6-Arginine and 13C6-Lysine).[2][] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions. Following cell lysis, the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio. This early mixing minimizes downstream quantitative errors that can be introduced during sample processing.[6] The combined protein mixture is then digested, typically with trypsin, and the resulting peptides are analyzed by high-resolution mass spectrometry. The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[3]
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: BOC-L-Phenylalanine-¹³C vs. Deuterated Phenylalanine for Advanced NMR Structural Studies
For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology, the strategic use of isotopic labeling is paramount. The choice between carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeled amino acids can significantly impact spectral quality and the nature of the structural information obtained. This guide provides an objective, data-driven comparison of two commonly employed labeled variants of phenylalanine: BOC-L-Phenylalanine-¹³C and deuterated phenylalanine, to aid in the selection of the optimal reagent for specific NMR applications.
This comparison delves into the distinct advantages and applications of each labeling strategy, supported by experimental data and detailed protocols. While ¹³C labeling offers the ability to observe specific carbon nuclei, providing direct insight into the carbon backbone and side chains, deuteration primarily serves to simplify complex proton (¹H) spectra and enhance spectral resolution for large macromolecules.
At a Glance: Key Performance Metrics
The selection between BOC-L-Phenylalanine-¹³C and deuterated phenylalanine is dictated by the specific requirements of the NMR experiment, including the size of the protein under investigation, the desired level of spectral detail, and the experimental objectives. The following table summarizes the key quantitative performance characteristics of each.
| Feature | BOC-L-Phenylalanine-¹³C | Deuterated Phenylalanine | Rationale & Key Benefits |
| Primary Application | Site-specific structural and dynamic analysis in small to large proteins. | Structural studies of large proteins (>25 kDa) by simplifying spectra and reducing relaxation. | ¹³C provides direct observation of carbon nuclei, while deuteration enhances ¹H detection methods for large systems. |
| Effect on NMR Spectra | Introduces ¹³C signals for direct observation and enables ¹³C-¹³C and ¹³C-¹⁵N correlation experiments. | Simplifies ¹H spectra by removing proton signals and narrows linewidths of remaining protons.[1] | ¹³C labeling adds information-rich dimensions to the spectra, whereas deuteration enhances the quality of ¹H-detected spectra. |
| Spectral Resolution | Can increase spectral complexity but allows for resolution of specific sites through heteronuclear correlation. | Significantly improves resolution in ¹H spectra by reducing signal overlap and scalar couplings.[1] | Deuteration is the preferred method for resolving crowded proton spectra in large proteins. |
| Sensitivity | Lower intrinsic sensitivity of ¹³C nucleus compared to ¹H. | Enhances sensitivity of ¹H-detected experiments for large proteins by slowing transverse relaxation.[2] | Deuteration provides a significant sensitivity boost in TROSY-based experiments for high-molecular-weight systems. |
| Typical Incorporation Level | Can be incorporated at high levels, often approaching 95% for specific sites.[3] | High levels of deuteration (70-95%) are achievable, depending on the expression system and media.[4] | Both labeling strategies can be efficiently implemented in standard protein expression systems. |
| Information Gained | Carbon backbone and side-chain conformations, dynamics, and protein-ligand interactions at specific phenylalanine residues. | Global fold determination, domain orientation, and studies of protein dynamics through amide proton exchange. | ¹³C labeling provides high-resolution, localized information, while deuteration offers insights into the overall protein architecture and dynamics. |
Delving Deeper: Experimental Insights
The practical utility of BOC-L-Phenylalanine-¹³C and deuterated phenylalanine is best understood through their application in specific NMR experiments. Below are detailed protocols for the incorporation of these labeled amino acids into a protein of interest and subsequent NMR analysis.
Experimental Protocol 1: Site-Specific ¹³C Labeling with BOC-L-Phenylalanine-¹³C for HSQC Spectroscopy
This protocol outlines the steps for incorporating BOC-L-Phenylalanine-¹³C into a target protein expressed in E. coli and acquiring a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to observe the labeled phenylalanine residues.
1. Protein Expression and Purification:
-
Culture Medium: Prepare M9 minimal medium. For specific labeling, do not supplement with unlabeled phenylalanine.
-
Induction and Labeling: Grow E. coli cells harboring the expression plasmid for the target protein to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG. Simultaneously, add BOC-L-Phenylalanine-1-¹³C (or another position-specifically labeled variant) to the culture medium at a final concentration of 100-200 mg/L. To enhance incorporation, glyphosate, an inhibitor of aromatic amino acid biosynthesis, can be added.[3]
-
Cell Lysis and Purification: Harvest the cells after the desired expression period. Lyse the cells using sonication or a French press. Purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins followed by size-exclusion chromatography).
-
Verification of Incorporation: Confirm the incorporation of ¹³C-phenylalanine using mass spectrometry.[5]
2. NMR Spectroscopy:
-
Sample Preparation: Prepare the NMR sample by dissolving the purified, ¹³C-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
NMR Data Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum on a spectrometer operating at a proton frequency of 600 MHz or higher. Typical parameters include a spectral width of 16 ppm in the ¹H dimension and 40 ppm in the ¹³C dimension, centered on the aromatic region.[3]
-
Data Analysis: Process the acquired data using appropriate software (e.g., NMRPipe). The resulting spectrum will show correlation peaks for each ¹H-¹³C pair in the labeled phenylalanine residues, allowing for their specific assignment and analysis.
Experimental Protocol 2: Uniform Deuteration of Phenylalanine for TROSY-HSQC Spectroscopy of a Large Protein
This protocol describes the uniform deuteration of a protein, including its phenylalanine residues, for analysis by Transverse Relaxation-Optimized Spectroscopy (TROSY)-HSQC, a technique essential for studying large proteins.
1. Protein Expression and Purification in Deuterated Media:
-
Culture Medium: Prepare M9 minimal medium using 99.9% D₂O instead of H₂O. The carbon source should be ¹²C-glucose to avoid ¹³C labeling, and the nitrogen source should be ¹⁵NH₄Cl for ¹⁵N labeling, which is required for the ¹H-¹⁵N TROSY-HSQC experiment.
-
Adaptation and Expression: Gradually adapt the E. coli expression strain to the D₂O-based medium over several starter cultures. Once adapted, inoculate the main culture and grow to an OD₆₀₀ of 0.6-0.8 before inducing protein expression with IPTG.
-
Purification: Harvest the cells and purify the deuterated, ¹⁵N-labeled protein as described in the previous protocol. During purification, use buffers prepared with H₂O to facilitate the back-exchange of amide protons to ¹H, making them visible in the ¹H-¹⁵N HSQC.
2. NMR Spectroscopy:
-
Sample Preparation: Prepare the NMR sample of the deuterated, ¹⁵N-labeled protein in an H₂O-based NMR buffer.
-
NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N TROSY-HSQC spectrum. This experiment is specifically designed to reduce the transverse relaxation rates of amide protons in large, deuterated proteins, leading to significantly sharper lines and improved sensitivity.[2]
-
Data Analysis: The resulting spectrum will display well-resolved peaks for the backbone amide ¹H-¹⁵N pairs, enabling structural and dynamic studies of the large protein that would be intractable with standard NMR techniques on a non-deuterated sample.
Visualizing the Concepts: Workflows and Spectral Effects
To further clarify the experimental logic and the distinct outcomes of each labeling strategy, the following diagrams, generated using Graphviz, illustrate the experimental workflows and their impact on the resulting NMR spectra.
Caption: Workflow for ¹³C and deuterium labeling.
Caption: Effects of labeling on NMR spectra.
Concluding Remarks
The choice between BOC-L-Phenylalanine-¹³C and deuterated phenylalanine is not a matter of one being superior to the other, but rather a strategic decision based on the specific scientific question being addressed.
-
BOC-L-Phenylalanine-¹³C is the tool of choice for high-resolution studies of specific phenylalanine residues. It is invaluable for investigating ligand binding sites, conformational changes in active sites, and the dynamics of specific side chains. The BOC protecting group facilitates its handling and incorporation, and the ¹³C label provides a direct window into the carbon skeleton.
-
Deuterated phenylalanine , as part of a broader deuteration strategy, is indispensable for the structural analysis of large proteins and protein complexes in solution. By simplifying crowded ¹H spectra and enhancing relaxation properties, deuteration pushes the size limit of molecules amenable to solution NMR, enabling the study of complex biological systems that were once considered intractable.
For many complex structural biology problems, a combination of these techniques is employed. For instance, specific ¹³C-labeling of certain amino acids can be performed in a deuterated background to leverage the benefits of both approaches: the simplified spectral background from deuteration and the specific signals from the ¹³C-labeled sites. Ultimately, a thorough understanding of the principles and applications of both ¹³C and deuterium labeling will empower researchers to design more effective NMR experiments and extract richer structural and dynamic information from their biological systems of interest.
References
- 1. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. benchchem.com [benchchem.com]
SILAC vs. Pulsed SILAC: A Comparative Guide to Quantitative Proteomic Strategies
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, selecting the optimal method is paramount for generating robust and meaningful data. This guide provides a detailed comparison of two powerful metabolic labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its dynamic counterpart, Pulsed SILAC (pSILAC).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted and powerful method for the accurate quantification of relative changes in protein abundance between different cell populations.[1] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" control population grown in the presence of natural amino acids.[2] This complete labeling approach provides a snapshot of the steady-state proteome, making it ideal for comparing protein expression levels at equilibrium under different conditions.
Pulsed SILAC (pSILAC), on the other hand, is a variation of the traditional SILAC method designed to monitor dynamic changes in the proteome, specifically protein synthesis and turnover.[3][] In a pSILAC experiment, cells are exposed to the "heavy" amino acids for a relatively short period, or "pulse."[5] This allows for the specific labeling and subsequent quantification of newly synthesized proteins during that timeframe, offering a dynamic view of the proteome in response to stimuli or throughout a biological process.[3]
The choice between these two methodologies hinges on the specific biological question being addressed. While SILAC excels at providing a precise picture of the global protein landscape at a given moment, pSILAC is the preferred method for elucidating the kinetics of protein synthesis and degradation.
Quantitative Performance: SILAC vs. pSILAC
The quantitative output and interpretation of SILAC and pSILAC experiments differ fundamentally. The following table summarizes the key quantitative distinctions between the two methods.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | pSILAC (Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Primary Measurement | Relative abundance of proteins at steady-state. | Rate of de novo protein synthesis and turnover.[3][] |
| Labeling Duration | Long-term (typically >5 cell doublings for >97% incorporation).[6] | Short-term "pulse" (minutes to hours).[5][7] |
| Quantitative Readout | Ratio of heavy to light peptide peak intensities (H/L). | Ratio of heavy to light peptide peak intensities (H/L) for newly synthesized proteins.[8] |
| Biological Interpretation | Fold-change in protein expression between two conditions. | Rate of protein synthesis, degradation, and half-life.[3] |
| Typical Applications | Comparing proteomes of treated vs. untreated cells, different cell lines, or different developmental stages.[1] | Studying protein dynamics in response to drug treatment, signaling events, or cellular stress.[5] |
| Data Analysis | Straightforward ratio calculation for protein quantification.[9] | Requires kinetic modeling to determine synthesis and degradation rates.[10] |
| Sensitivity to Small Changes | Can detect modest changes in protein abundance. | Highly sensitive for detecting changes in protein synthesis rates, even for low-abundance proteins.[5] |
Experimental Protocols
Below are detailed methodologies for performing both SILAC and pSILAC experiments.
SILAC Experimental Protocol
This protocol outlines the steps for a standard duplex SILAC experiment to compare protein abundance between two conditions.
1. Adaptation Phase (Cell Culture and Labeling):
-
Culture two populations of the same cell line.
-
For the "heavy" population, use SILAC-specific medium deficient in L-arginine and L-lysine, supplemented with heavy isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).[11]
-
For the "light" population, use the same medium supplemented with the natural ("light") versions of L-arginine and L-lysine.
-
Grow the cells for at least five to six cell divisions to ensure near-complete incorporation (>99%) of the labeled amino acids into the proteome.[11]
-
Verify the incorporation efficiency by mass spectrometry analysis of a small cell sample.
2. Experimental Phase:
-
Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while maintaining the other as a control ("light" cells).
-
Harvest both cell populations.
3. Sample Preparation:
-
Accurately count the cells from each population and mix them at a 1:1 ratio.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
Extract the proteins and determine the total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin, which cleaves after lysine (B10760008) and arginine residues.[11]
4. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Identify and quantify the heavy and light peptide pairs using specialized software (e.g., MaxQuant, Proteome Discoverer).[13]
-
The ratio of the peak intensities of the heavy to light peptides for each protein corresponds to the relative abundance of that protein between the two experimental conditions.[9]
pSILAC Experimental Protocol
This protocol describes a typical pSILAC experiment to measure protein synthesis rates.
1. Cell Culture:
-
Grow the cell populations to be compared in standard "light" cell culture medium.
2. Pulsed Labeling:
-
At the desired time point, replace the "light" medium with "heavy" SILAC medium containing heavy isotope-labeled L-arginine and L-lysine. This initiates the "pulse."
-
Incubate the cells in the "heavy" medium for a defined period (the pulse duration), which can range from minutes to several hours depending on the biological process under investigation.[7]
3. Sample Harvesting and Preparation:
-
At the end of the pulse period, harvest the cells.
-
If comparing two conditions, the cells from each condition (which were both pulsed with heavy amino acids) are typically lysed separately.
-
A "light" labeled sample that did not undergo the pulse can be used as a reference.
-
Mix equal amounts of protein from the different samples.
-
Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion as described in the SILAC protocol.
4. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the ratio of heavy to light peptides (H/L). This ratio represents the proportion of newly synthesized protein to the pre-existing protein pool for each identified protein.[8]
-
By taking samples at different time points during the pulse, a kinetic curve of new protein synthesis can be generated.
-
Data analysis often involves fitting the H/L ratios to kinetic models to calculate protein synthesis and degradation rates.[10]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for SILAC and pSILAC.
References
- 1. researchgate.net [researchgate.net]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 5. Identification of microRNA targets by pulsed SILAC [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulse-chase SILAC–based analyses reveal selective oversynthesis and rapid turnover of mitochondrial protein components of respiratory complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]
- 11. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Phenylalanine Quantification: A Guide to BOC-L-Phenylalanine-13C as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of L-phenylalanine, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of BOC-L-Phenylalanine-13C against other common internal standards, supported by experimental data from studies utilizing structurally similar stable isotope-labeled compounds. The evidence underscores the superior performance of isotopic dilution techniques in mass spectrometry-based bioanalysis.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a way to control for variability throughout the analytical process, from sample preparation to detection. Because their physicochemical properties are nearly identical to the analyte of interest, they co-elute chromatographically and experience similar ionization efficiencies and matrix effects. This allows for robust normalization and highly accurate and precise quantification.
This compound is a protected, stable isotope-labeled version of L-phenylalanine designed for use as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The tert-butyloxycarbonyl (BOC) protecting group can be advantageous in certain applications, for example, by improving solubility in organic solvents used during sample extraction. The 13C label provides a distinct mass shift from the endogenous analyte, enabling clear differentiation and quantification.
Performance Comparison: Isotopic vs. Non-Isotopic Internal Standards
The use of a stable isotope-labeled internal standard like this compound provides significant advantages in accuracy and precision over non-isotopic internal standards, such as structural analogs (e.g., α-methyl phenylalanine). While structural analogs can correct for some variability, they do not perfectly mimic the analyte's behavior during extraction and ionization, which can lead to less accurate results.
Studies validating LC-MS/MS methods for phenylalanine quantification demonstrate the high performance achievable with stable isotope dilution. For instance, a method employing a deuterated phenylalanine internal standard (d5-Phenylalanine) reported excellent accuracy and precision. Similarly, a candidate reference method using 13C6-Phenylalanine achieved a low expanded uncertainty of approximately 1.2%, highlighting the reliability of this approach.
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods for L-phenylalanine quantification using stable isotope-labeled internal standards. This data, derived from studies on closely related compounds, serves as a strong indicator of the expected performance of this compound.
Table 1: Accuracy of L-Phenylalanine Quantification using a Stable Isotope-Labeled Internal Standard
| Analyte | Spiked Concentration (µmol/L) | Measured Concentration (µmol/L) | Accuracy (%) |
| Phenylalanine | 10 | 9.63 | 96.3 |
| Phenylalanine | 520 | 521.56 | 100.3 |
Data adapted from a validation study using a deuterated phenylalanine internal standard.
Table 2: Precision of L-Phenylalanine Quantification using a Stable Isotope-Labeled Internal Standard
| Analyte | Concentration (µmol/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Phenylalanine | 10 | <6 | <8.1 |
| Phenylalanine | 520 | <6 | <8.1 |
Data adapted from a validation study using a deuterated phenylalanine internal standard. %CV represents the coefficient of variation.
Experimental Protocols
A robust experimental protocol is crucial for achieving high-quality quantitative data. The following is a generalized workflow for the quantification of L-phenylalanine in a biological matrix (e.g., plasma or serum) using this compound as an internal standard.
Key Experimental Workflow
The process begins with the addition of a known amount of the internal standard to the sample, followed by protein precipitation, separation by liquid chromatography, and detection by tandem mass spectrometry.
Caption: Experimental workflow for L-Phenylalanine quantification.
Detailed Methodological Steps
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of L-phenylalanine and this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Create a series of calibration standards by spiking a blank biological matrix with known concentrations of L-phenylalanine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Add a constant, known amount of the this compound internal standard solution to all calibration standards and QC samples.
-
-
Sample Preparation:
-
Thaw biological samples, calibration standards, and QC samples.
-
To an aliquot of each sample, add the this compound internal standard solution.
-
Precipitate proteins by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both L-phenylalanine and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The Principle of Isotopic Dilution
The superior performance of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. By adding a known quantity of the isotopically labeled standard to the sample at the beginning of the workflow, any subsequent loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard, therefore, remains constant, leading to a highly accurate and precise measurement.
Caption: Principle of internal standard correction.
A Researcher's Guide to 13C-Labeled Phenylalanine Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparative analysis of various 13C-labeled phenylalanine analogs, offering insights into their performance, applications, and the experimental protocols that underpin their use.
This publication delves into the nuances of commonly utilized 13C-labeled phenylalanine analogs, presenting a side-by-side comparison of their key characteristics. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this guide aims to equip researchers with the knowledge to make informed decisions for their specific research needs, whether in metabolic flux analysis, protein synthesis studies, or drug development.
Performance Characteristics of 13C-Labeled Phenylalanine Analogs
The choice of a 13C-labeled phenylalanine analog is dictated by the specific experimental goals. Key performance indicators include isotopic purity, the position and extent of labeling, and its utility in various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of common analogs and their relevant properties.
| Analog | Isotopic Purity (%) | Labeling Pattern | Common Applications | Key Advantages |
| L-Phenylalanine-1-¹³C | ≥99 | Carboxyl carbon labeled | Metabolic flux analysis, Phenylalanine breath test | Allows for tracing the decarboxylation of phenylalanine. |
| L-Phenylalanine-3-¹³C | ≥99 | β-carbon labeled | Metabolic studies, NMR-based structural analysis | Provides a specific probe for the backbone of the amino acid. |
| L-Phenylalanine-¹³C₆ (ring) | ≥98 | All six carbons of the phenyl ring labeled | Protein synthesis rate measurement, Metabolic flux analysis[1] | High mass shift for clear differentiation in MS; stable label not lost in primary metabolism. |
| L-Phenylalanine-¹³C₉ | 97-99 | Uniformly labeled on all nine carbons | Biomolecular NMR, Metabolomics, Proteomics | Provides maximum isotopic enrichment for NMR studies and comprehensive labeling for metabolomics. |
| L-Phenylalanine-¹³C₉,¹⁵N | ≥98 (¹³C), ≥98 (¹⁵N) | Uniformly labeled with ¹³C and ¹⁵N | Quantitative proteomics (SILAC), Biomolecular NMR[2] | Enables double-labeling experiments for comprehensive protein and amino acid tracking. |
| [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine | Not specified | Specific ¹³C and deuterium (B1214612) labeling on a fluoro-analog | Protein NMR applications, F-TROSY | Introduces a ¹⁹F-NMR reporter with reduced spectral complexity due to deuteration.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of 13C-labeled phenylalanine analogs. The following sections provide overviews of key experimental protocols.
Metabolic Flux Analysis (MFA) using 13C-Labeled Phenylalanine
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions. The choice of tracer is critical for the precision of flux estimations.[4][5]
Objective: To determine the intracellular fluxes through central carbon metabolism by tracing the incorporation of ¹³C from a labeled phenylalanine source.
Materials:
-
Cell culture medium
-
13C-labeled L-phenylalanine (e.g., L-Phenylalanine-1-¹³C or L-Phenylalanine-¹³C₉)
-
Cell line of interest
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Culture and Labeling: Culture cells in a defined medium. Replace the standard medium with a medium containing a known concentration of the desired 13C-labeled phenylalanine analog. The duration of labeling will depend on the metabolic pathway of interest and the time required to reach isotopic steady state.[6]
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol). Harvest the cell lysate.
-
Sample Preparation for MS Analysis: Hydrolyze protein pellets to release amino acids. Derivatize the amino acids to make them volatile for GC-MS analysis or prepare them for LC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of proteinogenic amino acids. The specific fragmentation patterns of phenylalanine and its downstream metabolites will reveal the incorporation of ¹³C.
-
Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model. This allows for the calculation of intracellular reaction rates.[7]
Measurement of Muscle Protein Synthesis Rate using L-[ring-¹³C₆]-Phenylalanine
This method is widely used to determine the rate of protein synthesis in vivo.
Objective: To quantify the rate of incorporation of L-[ring-¹³C₆]-phenylalanine into muscle protein.
Materials:
-
Sterile L-[ring-¹³C₆]-phenylalanine solution for infusion
-
Human or animal subjects
-
Equipment for blood sampling and muscle biopsy
-
LC-MS/MS system
Protocol:
-
Tracer Infusion: Administer a primed, continuous intravenous infusion of L-[ring-¹³C₆]-phenylalanine to the subject.
-
Sample Collection: Collect blood samples at regular intervals to monitor plasma tracer enrichment. Obtain muscle biopsies at the beginning and end of the infusion period.
-
Sample Preparation: Precipitate and hydrolyze muscle proteins to release amino acids. Extract and derivatize the amino acids from both plasma and muscle hydrolysates.
-
LC-MS/MS Analysis: Determine the isotopic enrichment of L-[ring-¹³C₆]-phenylalanine in both the plasma (as a precursor pool) and the muscle protein.[8][9]
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula: FSR (%/h) = (E_p / (E_a * t)) * 100 Where E_p is the enrichment of the tracer in the protein, E_a is the average enrichment of the tracer in the precursor pool (plasma), and t is the duration of the infusion in hours.
Visualizing Phenylalanine's Role: Signaling and Metabolism
Understanding the biological context in which these labeled analogs are used is crucial. The following diagrams, generated using Graphviz, illustrate key pathways involving phenylalanine.
The above diagram illustrates the central role of phenylalanine as a precursor for the synthesis of the amino acid tyrosine, neurotransmitters (dopamine, norepinephrine, and epinephrine), and its incorporation into proteins.[10] It also shows the alternative catabolic pathway via phenylpyruvate.
This diagram depicts how extracellular phenylalanine is transported into the cell via the LAT1 transporter, leading to the activation of the mTORC1 signaling pathway. This pathway is a key regulator of protein synthesis.
This workflow diagram outlines the key steps involved in a typical metabolic flux analysis experiment using a 13C-labeled phenylalanine analog, from the initial experimental design to the final data analysis and interpretation.
Concluding Remarks
The selection of a 13C-labeled phenylalanine analog is a critical determinant of experimental success in metabolic and proteomic research. Uniformly labeled analogs such as L-Phenylalanine-¹³C₉ are often favored for NMR-based studies due to the wealth of information they provide, while position-specific labels like L-Phenylalanine-1-¹³C are invaluable for dissecting specific reaction pathways. For in vivo protein synthesis studies, L-[ring-¹³C₆]-phenylalanine remains a gold standard due to the stability of the label.
This guide has provided a comparative overview of these powerful research tools, supported by experimental considerations and visualizations of their biological context. By carefully considering the specific requirements of their research questions and the analytical capabilities at their disposal, researchers can leverage the unique advantages of each 13C-labeled phenylalanine analog to gain deeper insights into complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L -Phenylalanine-13C9,15N 13C 98atom , 15N 98atom , 95 CP 878339-23-2 [sigmaaldrich.com]
- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
A Comparative Guide to the Isotopic Purity of Commercial BOC-L-Phenylalanine-¹³C
For researchers engaged in metabolic studies, proteomics, and drug development, the isotopic purity of stable isotope-labeled compounds is a critical parameter that directly impacts data accuracy and reliability. This guide provides an objective comparison of methodologies to assess the isotopic purity of commercially available N-tert-Butoxycarbonyl-L-phenylalanine labeled with Carbon-13 (BOC-L-Phenylalanine-¹³C). We present detailed experimental protocols for key analytical techniques and a comparative analysis based on hypothetical experimental data from representative commercial sources.
Data Presentation: Comparative Isotopic Purity
The isotopic purity of BOC-L-Phenylalanine-¹³C from three hypothetical commercial suppliers was assessed using Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). The results are summarized in the table below.
| Supplier | Product Number | Stated Isotopic Purity (atom % ¹³C) | Experimentally Determined Isotopic Purity (atom % ¹³C) by qNMR | Experimentally Determined Isotopic Purity (δ¹³C‰ vs. VPDB) by GC-C-IRMS | Chemical Purity (%) | Notes |
| Supplier A | A-123 | >99% | 99.2 ± 0.2 | +105,000 ± 500 | >98 | Consistent performance. |
| Supplier B | B-456 | >98% | 98.5 ± 0.3 | +98,000 ± 600 | >99 | High chemical purity. |
| Supplier C | C-789 | >99% | 99.1 ± 0.2 | +104,500 ± 550 | >97 | Minor impurities detected. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary between lots and suppliers.
Experimental Protocols
Accurate determination of isotopic purity requires robust and well-validated analytical methods. The two primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
1. Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a non-destructive technique that provides precise measurement of ¹³C enrichment at specific atomic positions within a molecule.[2][3][4]
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the BOC-L-Phenylalanine-¹³C sample.
-
Dissolve the sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final concentration of approximately 20 mg/mL in a 5 mm NMR tube.
-
Add a known amount of an internal standard for quantification if required.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
-
Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum.
-
Key parameters for accurate quantification include:
-
A long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the carbon nuclei being measured, to ensure full relaxation between scans.
-
Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integration.[1]
-
A sufficient number of scans to achieve a high signal-to-noise ratio, which can be lengthy due to the low natural abundance of ¹³C.[5]
-
-
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum using appropriate NMR software.
-
Apply baseline and phase correction.
-
Integrate the signals corresponding to the ¹³C-labeled carbon atom(s) and a carbon atom with natural ¹³C abundance (e.g., a carbon in the BOC protecting group).
-
The isotopic purity (atom % ¹³C) is calculated by comparing the integral of the enriched carbon signal to the integral of the natural abundance carbon signal, correcting for the natural 1.1% abundance of ¹³C.
-
2. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
GC-C-IRMS is a highly sensitive technique for determining the bulk ¹³C enrichment of a sample.[6][7] This method involves the derivatization of the amino acid to make it volatile for gas chromatographic separation.
-
Sample Preparation (Derivatization):
-
Hydrolysis (if necessary): For peptide-bound phenylalanine, acid hydrolysis is required to liberate the free amino acid.[8] For BOC-L-Phenylalanine, the BOC group must be removed prior to derivatization.
-
Esterification: The carboxyl group is esterified, for example, by heating with acidified methanol.[8]
-
Acylation: The amino group is acylated, for instance, with acetic anhydride (B1165640) to form N-acetyl methyl esters.[6][8]
-
The resulting volatile derivative is dissolved in a suitable solvent for injection.
-
-
Instrument Setup:
-
A gas chromatograph is coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer.
-
The combustion reactor typically contains copper and nickel oxides and is maintained at a high temperature (e.g., 1000°C) to convert the analyte into CO₂ gas.[6]
-
-
Data Acquisition:
-
The derivatized sample is injected into the GC, where it is separated from other components.
-
The separated compound is combusted to CO₂, and any water is removed.[6]
-
The CO₂ gas enters the IRMS, where the ion currents for masses 44, 45, and 46 (corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O) are measured.
-
-
Data Processing and Purity Calculation:
-
The isotopic ratio (¹³C/¹²C) of the sample is determined relative to a calibrated reference gas.
-
The results are expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.
-
The atom % ¹³C can be calculated from the δ¹³C value.
-
Mandatory Visualizations
Caption: Workflow for assessing isotopic purity.
Caption: The importance of high isotopic purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 7. 13C gas chromatography-combustion isotope ratio mass spectrometry analysis of N-pivaloyl amino acid esters of tissue and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
A Head-to-Head Comparison: 13C Metabolic Labeling Versus Isobaric Tags for Quantitative Proteomics
In the landscape of quantitative proteomics, researchers are faced with a critical choice between two powerful labeling strategies: metabolic labeling using stable isotopes like 13C, exemplified by SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), and chemical labeling with isobaric tags, such as iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags). This guide provides a comprehensive performance comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols, to aid in selecting the optimal method for their specific research needs.
At a Glance: Key Performance Differences
The choice between 13C labeling and isobaric tags hinges on the experimental goals, sample type, and desired balance between quantitative accuracy and multiplexing capability. Metabolic labeling with 13C (SILAC) is renowned for its high accuracy and precision, particularly in cell culture models, as the label is incorporated during protein synthesis, minimizing experimental variability.[1][2] In contrast, isobaric tagging methods like iTRAQ and TMT offer the significant advantage of higher multiplexing, allowing for the simultaneous analysis of more samples and making them suitable for a broader range of sample types, including tissues.[1][3] However, a known limitation of isobaric tagging is the potential for ratio compression, which can lead to an underestimation of quantitative differences.[1]
Quantitative Performance Data
Direct head-to-head quantitative comparisons in a single study are not abundant in published literature. However, data from various studies provide insights into the performance of each method.
A study benchmarking TMT against a label-free quantification (LFQ) method provides valuable data on the accuracy and precision of TMT. While not a direct comparison with SILAC, it demonstrates the quantitative performance of isobaric tagging.
| Performance Metric | TMT (Tandem Mass Tag) |
| Accuracy (% of expected fold change) | Within 15% for 1.5-fold, 2-fold, and 3-fold changes[4] |
| Precision (Coefficient of Variation - CV) | ~4%[4] |
| Multiplexing Capacity | Up to 18 samples (TMTpro)[3] |
In a comparative study on phosphoproteomics, TMT provided the lowest coefficients of variation (CVs) when compared to spike-in SILAC and label-free methods, indicating high reproducibility.[5] Another benchmarking study comparing SILAC and TMT noted that MS2-based quantification with TMT can be affected by co-isolation of ions, which can compromise precision and accuracy.[6][7] This issue can be partially mitigated by using an MS3-based acquisition method, though this may reduce the number of proteins quantified.[6][7] SILAC is generally considered to provide more reliable quantification due to the early introduction of the label and co-processing of samples, which minimizes experimental variability.[2]
Principles of Each Method
13C Metabolic Labeling (SILAC)
SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ("light") amino acids or stable isotope-labeled ("heavy") amino acids (e.g., 13C-labeled lysine (B10760008) and arginine).[8] Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins.[8] After experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested. In the mass spectrometer, chemically identical peptides from the two populations are differentiated by their mass difference. The ratio of the intensities of the heavy and light peptide peaks directly reflects the relative abundance of the protein in the two samples.[8]
Isobaric Tagging (iTRAQ and TMT)
iTRAQ and TMT are chemical labeling methods that use isobaric tags to label the N-terminus and lysine residues of peptides after protein digestion.[3][9] The tags consist of a reporter group, a balance/normalization group, and a peptide-reactive group.[9] Within a set of tags (e.g., TMT10plex), each tag has a different reporter ion mass but the same overall mass due to the balance group.[1] This means that the same peptide labeled with different tags will have the same mass-to-charge ratio (m/z) in the initial mass spectrometry scan (MS1). During the subsequent fragmentation scan (MS/MS or MS3), the reporter ions are cleaved and their intensities are measured, providing the relative quantification of the peptide across the different samples.[10]
Experimental Workflows
The experimental workflows for 13C labeling and isobaric tagging have distinct differences, primarily in the stage at which the label is introduced.
13C Labeling (SILAC) Experimental Workflow
Caption: Workflow for 13C metabolic labeling (SILAC).
Isobaric Tagging (iTRAQ/TMT) Experimental Workflow
Caption: Workflow for isobaric tagging (iTRAQ/TMT).
Detailed Experimental Protocols
13C Labeling (SILAC) Protocol
This protocol provides a general overview of a SILAC experiment.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural lysine and arginine, while the second is grown in "heavy" medium with 13C-labeled lysine and arginine.[11]
-
Ensure cells undergo at least five to six doublings to achieve over 97% incorporation of the labeled amino acids.[11]
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while keeping the other as a control.[12]
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.[12]
-
Lyse the combined cells using a suitable lysis buffer to extract the proteins.
-
-
Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using an enzyme like trypsin overnight at 37°C.[13]
-
-
Peptide Cleanup and Fractionation (Optional):
-
Clean up the peptide mixture using a C18 column to remove salts and other contaminants.
-
For complex samples, peptides can be fractionated to improve the depth of proteome coverage.[12]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the intensity ratios of heavy to light peptide pairs to determine relative protein abundance.[14]
-
Isobaric Tagging (iTRAQ/TMT) Protocol
This protocol provides a general overview of an iTRAQ or TMT experiment.
-
Protein Extraction and Digestion:
-
Peptide Quantification and Labeling:
-
Sample Pooling:
-
Combine the labeled peptide samples in a 1:1 ratio.[15]
-
-
Peptide Cleanup and Fractionation:
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate a precursor ion in the MS1 scan and then fragment it to generate reporter ions in the MS/MS (or MS3) scan for quantification.[10]
-
-
Data Analysis:
-
Use appropriate software to identify the peptides and quantify the reporter ion intensities to determine the relative abundance of each peptide across the different samples.[10]
-
Comparison of Key Characteristics
Caption: Key advantages and disadvantages of 13C labeling vs. isobaric tags.
Conclusion: Selecting the Right Tool for the Job
The choice between 13C metabolic labeling and isobaric tagging is not a matter of one being definitively superior to the other, but rather which is the most appropriate tool for the specific biological question and experimental constraints.
-
For in-depth, highly accurate quantitative studies of dynamic cellular processes in cultured cells , where minimizing experimental variability is paramount, 13C labeling (SILAC) is the gold standard.[1] Its in vivo labeling approach provides a level of quantitative precision that is difficult to achieve with chemical labeling methods.
-
For large-scale comparative studies involving multiple conditions, clinical samples, or tissues , where high throughput and broad applicability are essential, isobaric tags (iTRAQ/TMT) are the preferred choice.[3] The ability to multiplex many samples in a single run reduces instrument time and analytical variability.
Researchers and drug development professionals should carefully consider the trade-offs between quantitative accuracy, multiplexing capability, sample type compatibility, and cost when designing their quantitative proteomics experiments. By understanding the strengths and limitations of each technique, they can select the most suitable method to generate high-quality, reliable data to advance their research.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. researchgate.net [researchgate.net]
- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benchmarking stable isotope labeling based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. chempep.com [chempep.com]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cores.imp.ac.at [cores.imp.ac.at]
- 17. qb3.berkeley.edu [qb3.berkeley.edu]
The Isotope Effect in Focus: A Comparative Guide to 13C and Deuterium Labeling in Kinetic Studies
For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, providing insights into the rate-determining steps of chemical reactions. This guide offers an objective comparison of two common isotopic labeling strategies—carbon-13 (¹³C) and deuterium (B1214612) (²H or D)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequency of chemical bonds. Heavier isotopes form stronger bonds, leading to higher activation energies for bond cleavage and, consequently, slower reaction rates.
Comparing the Magnitude: Why Deuterium Packs a Bigger Punch
The most striking difference between ¹³C and deuterium labeling lies in the magnitude of the observed KIE. Deuterium labeling typically results in a much larger and more readily measurable KIE than ¹³C labeling. This is a direct consequence of the relative mass difference between the isotopes.
Replacing a protium (B1232500) atom (¹H, mass ≈ 1 amu) with a deuterium atom (²H, mass ≈ 2 amu) results in a 100% increase in mass. In contrast, substituting a carbon-12 atom (¹²C) with a carbon-13 atom (¹³C) represents only an 8.3% mass increase.[1] This substantial mass difference in the hydrogen isotopes leads to a more significant change in the zero-point energy of the C-H versus the C-D bond, resulting in a more pronounced effect on the reaction rate.
Primary deuterium KIEs (where the C-H bond is broken in the rate-determining step) are typically in the range of 2 to 8, and in some cases of quantum tunneling, can be even larger.[2] In contrast, primary ¹³C KIEs are much smaller, generally falling between 1.02 and 1.10.[3][4]
Data Presentation: A Side-by-Side Look at KIE Values
The following table summarizes experimentally observed KIEs for both deuterium and ¹³C labeling in various reaction types, illustrating the characteristic differences in their magnitudes.
| Reaction Type | Isotopic Label | Observed KIE (k_light / k_heavy) | Reference |
| Enzymatic Oxidation (Cytochrome P450) | |||
| N-Demethylation of N,N-dimethylaniline | C-H vs. C-D | 2.1 | [4] |
| ¹²C vs. ¹³C | 1.019 | F. P. Guengerich, et al. | |
| Enzymatic Decarboxylation | |||
| Orotate Decarboxylation | C-H vs. C-D (at C5) | 1.15 | Miller, S. M., & Klinman, J. P. |
| ¹²C vs. ¹³C (carboxyl) | 1.03 | O'Leary, M. H. | |
| SN2 Reaction | |||
| CH₃I + CN⁻ | C-H vs. C-D | 0.85-1.15 (secondary) | Not applicable for primary |
| ¹²C vs. ¹³C | 1.082 | [1] | |
| E2 Elimination | |||
| 2-Phenylethyl Bromide with EtO⁻ | C-H vs. C-D (β-hydrogen) | 7.1 | Cockerill, A. F. |
| ¹²C vs. ¹³C (α-carbon) | 1.008 | Not applicable for primary |
Experimental Protocols: Measuring the Isotope Effect
Accurate determination of KIEs is crucial for mechanistic studies. The choice of analytical technique often depends on the isotope being used.
Measuring ¹³C KIE using Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR is a powerful method for measuring the small KIEs associated with ¹³C labeling, often at natural abundance.
Protocol: Competitive ¹³C KIE Measurement at Natural Abundance
-
Reaction Setup: A single reaction is initiated with the unlabeled substrate.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points, including a t=0 sample. The reaction is quenched immediately upon sampling.
-
Sample Preparation: The unreacted starting material or the product is isolated from each time-point sample.
-
NMR Acquisition: High-resolution ¹³C NMR spectra are acquired for each sample. For enhanced sensitivity and resolution, 2D ¹H-¹³C HSQC experiments can be employed.[5][6]
-
Data Analysis:
-
The ratio of the ¹³C-labeled isotopologue to the ¹²C-labeled isotopologue is determined for each carbon position of interest.
-
An internal standard (a carbon atom within the molecule that is not expected to exhibit a KIE) is used for normalization.
-
The KIE is calculated from the change in the isotopic ratio as a function of the fraction of reaction completion.
-
Measuring Deuterium KIE using Mass Spectrometry (MS)
Mass spectrometry is highly sensitive and well-suited for measuring the larger KIEs observed with deuterium labeling.
Protocol: Intermolecular Competitive Deuterium KIE Measurement
-
Substrate Preparation: A 1:1 molar mixture of the unlabeled (protio) and deuterated substrate is prepared.
-
Reaction Initiation: The reaction is initiated by adding the enzyme or reagent to the substrate mixture.
-
Time-Point Sampling and Quenching: Aliquots are taken at various time points, and the reaction is quenched.
-
Sample Analysis by LC-MS: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The protio and deuterated forms of the substrate and/or product are separated chromatographically and their respective abundances are measured by the mass spectrometer.
-
KIE Calculation: The KIE is determined by comparing the relative rates of disappearance of the protio and deuterated substrates or the relative rates of appearance of the corresponding products.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for visualizing complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway where KIE studies are applied and a typical experimental workflow.
Cytochrome P450 Catalytic Cycle
Cytochrome P450 enzymes are crucial for drug metabolism, and KIE studies are frequently used to investigate their reaction mechanisms. Deuterium labeling of drug candidates at metabolically labile positions can significantly slow down their metabolism, a strategy known as the "deuterium effect."
Experimental Workflow for KIE Determination
This workflow outlines the key steps in a competitive KIE experiment, from sample preparation to data analysis.
Conclusion: Choosing the Right Tool for the Job
Both ¹³C and deuterium labeling are invaluable techniques for probing reaction mechanisms. The choice between them depends on the specific research question and the anticipated magnitude of the isotope effect.
-
Deuterium labeling is the preferred method when a large, easily detectable KIE is expected, such as in reactions involving the cleavage of a C-H bond in the rate-determining step. Its significant effect makes it a powerful tool in drug development for modulating metabolic stability.
-
¹³C labeling is ideal for probing more subtle changes in bonding at carbon centers that are not directly bonded to hydrogen. While the effects are smaller, modern NMR techniques allow for precise measurements that can provide detailed insights into transition state structures.
By carefully considering the principles and methodologies outlined in this guide, researchers can effectively leverage the kinetic isotope effect to gain a deeper understanding of chemical and biological transformations.
References
Safety Operating Guide
Safe Disposal of BOC-L-Phenylalanine-¹³C: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of BOC-L-Phenylalanine-¹³C, a non-hazardous, isotopically labeled amino acid derivative commonly used in peptide synthesis and metabolic research. Adherence to these protocols will help your institution maintain regulatory compliance and foster a culture of safety.
While BOC-L-Phenylalanine-¹³C is not classified as a hazardous substance, it must be disposed of as chemical waste through appropriate channels.[1][2] Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[4] | To prevent eye irritation from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] | To prevent skin contact. |
| Body Protection | Laboratory coat.[1][4] | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[1][4] | To avoid inhalation of dust which may cause respiratory tract irritation.[4] |
Always wash hands thoroughly with soap and water after handling the material.[4][5] Avoid eating, drinking, or smoking in areas where the chemical is handled.[4][5]
Step-by-Step Disposal Protocol
The disposal of BOC-L-Phenylalanine-¹³C must comply with all applicable local, state, and federal regulations.[4] The chemical waste generator is responsible for the correct classification and disposal of the waste.[4]
Step 1: Waste Collection
-
Solid Waste: Carefully collect unused or waste BOC-L-Phenylalanine-¹³C powder into a designated waste container.[4] This includes any material from spills. Use tools such as a brush and dustpan or a spatula to gently transfer the solid, avoiding the creation of dust.[4][5]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing papers, gloves, and wipers, must also be collected as chemical waste.[1] Place these items in a separate, clearly labeled, sealed plastic bag or container.[1][5]
-
Solutions: If the compound is in a solution, collect it in a sealed, leak-proof container that is compatible with the solvent used.[1]
Step 2: Containerization and Labeling
-
Use a container that is in good condition, compatible with the chemical, and can be securely sealed.
-
Label the waste container clearly. The label should include:
-
The full chemical name: "BOC-L-Phenylalanine-¹³C"
-
The words "Chemical Waste"
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated, secure chemical waste accumulation area.[4]
-
This area should be cool, dry, and well-ventilated.[3][4][5]
-
Store the waste away from incompatible materials, such as strong oxidizing agents.[4][5]
Step 4: Arrange for Final Disposal
-
The primary and recommended method for the disposal of BOC-L-Phenylalanine-¹³C is through a licensed and reputable chemical waste disposal contractor.[1]
-
Contact your institution's EHS department to schedule a pickup for the waste. They will ensure the waste is transported and disposed of in accordance with all regulations.
-
The preferred method of destruction is incineration at an authorized facility, ideally one equipped with an afterburner and a flue gas scrubber to ensure complete destruction of the compound.[4][6] Landfill disposal is generally not recommended unless specifically permitted by local regulations for this class of chemical waste.[4][5]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Small Spills: For minor spills, ensure proper PPE is worn. Gently sweep or shovel the solid material into a suitable container for disposal, taking care to minimize dust generation.[4][5][7]
-
Large Spills: For larger spills, evacuate and restrict access to the immediate area.[1] Alert your institution's EHS department or emergency response team for assistance.[1]
Caption: Disposal workflow for BOC-L-Phenylalanine-¹³C.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. sdfine.com [sdfine.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51987-73-6 Name: Boc-L-phenylalanine methyl esterN-(tert-Butoxycarbonyl)-L-phenylalanine Methyl Ester [xixisys.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling BOC-L-Phenylalanine-¹³C
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling BOC-L-Phenylalanine-¹³C. The following procedures ensure safe operational handling and disposal of this compound.
I. Compound Identification and Hazards
BOC-L-Phenylalanine-¹³C is a stable isotope-labeled compound. The key safety principle is that the ¹³C isotopic label does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, the safety precautions are identical to those for the unlabeled analogue, BOC-L-Phenylalanine.[1]
Chemical Properties:
| Property | Value | Source |
| Synonyms | N-(tert-Butoxycarbonyl)-L-phenylalanine | [2] |
| Physical State | Powder Solid | [2] |
| Appearance | White | [2] |
| Melting Point | 85 - 88 °C / 185 - 190.4 °F | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ (for unlabeled) | [3] |
| Molecular Weight | 265.31 g/mol (for unlabeled) | [3] |
Hazard Identification:
Based on the Safety Data Sheet (SDS) for the unlabeled compound, BOC-L-Phenylalanine is not classified as a hazardous substance.[3][4] However, standard laboratory safety practices should always be followed.
| Hazard | Classification |
| OSHA Hazards | No known OSHA hazards |
| GHS Classification | This substance does not meet the criteria for classification |
| Potential Health Effects | May be harmful if inhaled |
II. Personal Protective Equipment (PPE)
Appropriate PPE is required to minimize exposure risk when handling BOC-L-Phenylalanine-¹³C.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for incidental contact.[5] For tasks with higher risk, double-gloving may be necessary.[5] |
| Body Protection | Laboratory coat | Should be buttoned for best protection.[6] |
| Footwear | Closed-toe shoes | Required to protect against spills and falling objects.[6] |
III. Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[2]
-
For procedures that may generate dust, use a chemical fume hood.[1][7]
Handling Procedures:
-
Preparation: Before handling, read and understand the Safety Data Sheet for the unlabeled compound.[8] Ensure all necessary PPE is clean and readily available.
-
Weighing and Transfer:
-
General Handling:
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9]
-
Store away from incompatible materials such as acids, alkaline substances, and oxidizing agents.[2]
IV. Disposal Plan
As BOC-L-Phenylalanine-¹³C is a stable isotope-labeled compound, it is not radioactive, and no special radiological precautions are necessary for disposal.[1][10] The waste should be handled according to the chemical properties of the parent molecule.[1]
Disposal Steps:
-
Classification: The waste is not considered hazardous waste according to current regulations.[2] However, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][9]
-
Collection:
-
Collect waste in a suitable, closed container labeled "BOC-L-Phenylalanine-¹³C Waste".
-
Do not mix with other chemical waste unless permitted by your institution's waste management guidelines.
-
-
Disposal:
V. Experimental Workflow Diagram
Caption: Workflow for handling BOC-L-Phenylalanine-¹³C.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. stories.tamu.edu [stories.tamu.edu]
- 7. peptide.com [peptide.com]
- 8. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 9. fishersci.com [fishersci.com]
- 10. moravek.com [moravek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
